molecular formula C22H24O2 B1680037 rel-(R,R)-THC CAS No. 138090-06-9

rel-(R,R)-THC

Cat. No.: B1680037
CAS No.: 138090-06-9
M. Wt: 320.4 g/mol
InChI Key: MASYAWHPJCQLSW-ZIAGYGMSSA-N
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Description

(R,R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol is a carbotetracyclic compound that is 5,6,11,12-tetrahydrochrysene substituted by hydroxy groups at positions 2 and 8 and by ethyl groups at positions 5 and 11 (the 5R,11R-stereoisomer). It is an agonist of ER-alpha and antagonist of ER-beta receptors. It has a role as an estrogen receptor antagonist, an estrogen receptor agonist, a geroprotector and a neuroprotective agent. It is a carbotetracyclic compound and a polyphenol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASYAWHPJCQLSW-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040749, DTXSID501017647
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
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Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221368-54-3, 138090-06-9
Record name 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to rel-(R,R)-THC: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound rel-(R,R)-THC refers to (R,R)-Tetrahydrochrysene , a synthetic, non-steroidal selective estrogen receptor modulator. It is fundamentally different from Tetrahydrocannabinol (THC), the psychoactive component of cannabis. This guide pertains exclusively to (R,R)-Tetrahydrochrysene.

This technical guide provides a comprehensive overview of the core properties, pharmacological characteristics, and experimental methodologies related to (R,R)-Tetrahydrochrysene, designed for researchers, scientists, and drug development professionals.

Core Properties and Characteristics

(R,R)-Tetrahydrochrysene, denoted as (R,R)-THC, is a chiral molecule with a rigid tetracyclic structure. It is a valuable research tool due to its unique and potent subtype-selective activity on estrogen receptors.

Chemical and Physical Data

The fundamental chemical and physical properties of (R,R)-Tetrahydrochrysene are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol[1]
Synonyms (R,R)-THC, (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol[1]
CAS Number 138090-06-9[1]
Molecular Formula C₂₂H₂₄O₂[1]
Molecular Weight 320.43 g/mol [1]
Melting Point >189°C (with decomposition)
Boiling Point 519.0 ± 50.0 °C (Predicted)
Density 1.21 ± 0.1 g/cm³ (Predicted)
pKa 10.27 ± 0.60 (Predicted)
Solubility DMSO: 20 mg/mL
Appearance Tan solid
InChI Key MASYAWHPJCQLSW-ZIAGYGMSSA-N[1]
SMILES CC[C@@H]1Cc2cc(O)ccc2C2=C1c1ccc(cc1C[C@H]2CC)O[1]
Pharmacological Profile

(R,R)-THC is distinguished by its dual and opposing activities on the two main estrogen receptor (ER) subtypes. It is an agonist at ERα and a complete, silent antagonist at ERβ.[2][3] This selective modulation makes it a powerful tool for dissecting the distinct physiological roles of ERα and ERβ. Its enantiomer, (S,S)-THC, acts as an agonist on both receptor subtypes.[2][4]

ParameterERαERβReference(s)
Activity AgonistAntagonist[2]
Binding Affinity (Ki) 9.0 nM3.6 nM
Receptor Binding Preference -~4-fold vs. ERα[2]
Relative Binding Affinity vs. (S,S)-THC -20-fold higher[2][4]

Mechanism of Action and Signaling Pathways

(R,R)-THC exerts its effects by directly binding to the ligand-binding domain (LBD) of estrogen receptors. The differential pharmacology arises from its ability to induce distinct conformational changes in ERα and ERβ, leading to opposite transcriptional outcomes.

  • On ERα (Agonism): Binding of (R,R)-THC induces a conformational change in the ERα LBD that facilitates the recruitment of coactivator proteins. This receptor-coactivator complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes.

  • On ERβ (Antagonism): In contrast, when (R,R)-THC binds to the ERβ LBD, it stabilizes a conformation that prevents the association of coactivator proteins.[3] This "passive antagonism" mechanism blocks the receptor from initiating gene transcription, even in the presence of endogenous estrogens.[1][3]

Estrogen_Receptor_Signaling cluster_EC Extracellular cluster_Nuc Nucleus RRT (R,R)-THC ERa_inactive ERα (inactive) RRT->ERa_inactive Binds ERb_inactive ERβ (inactive) RRT->ERb_inactive Binds ERa_active ERα Dimer + Coactivators ERa_inactive->ERa_active Dimerization & Coactivator Recruitment ERb_blocked ERβ Dimer (Coactivator Blocked) ERb_inactive->ERb_blocked Dimerization & Coactivator Repulsion ERE Estrogen Response Element (ERE) ERa_active->ERE Binds ERb_blocked->ERE Binds Gene_ON Gene Transcription ACTIVATED ERE->Gene_ON Gene_OFF Gene Transcription BLOCKED ERE->Gene_OFF

Differential signaling of (R,R)-THC on ERα and ERβ pathways.

Experimental Protocols

The characterization of (R,R)-THC relies on standard pharmacological assays to determine receptor binding affinity and functional activity.

Competitive Radioligand Binding Assay (Receptor Affinity)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, allowing for the determination of the inhibitor constant (Ki).

Methodology:

  • Receptor Preparation: Prepare cytosol containing estrogen receptors from rat uteri or use purified recombinant human ERα or ERβ.

  • Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) with the receptor preparation in the presence of increasing concentrations of (R,R)-THC.

  • Separation: Separate receptor-bound from free radioligand via rapid filtration through glass-fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of (R,R)-THC. Calculate the IC₅₀ (the concentration that inhibits 50% of binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor ERα or ERβ Receptor Prep Incubate Incubate Components (to reach equilibrium) Receptor->Incubate Radio Radioligand ([³H]-Estradiol) Radio->Incubate RRT Test Compound ((R,R)-THC dilutions) RRT->Incubate Filter Rapid Filtration (Separates bound/free) Incubate->Filter Count Scintillation Counting (Measures radioactivity) Filter->Count Plot Plot Displacement Curve Count->Plot Calc Calculate IC₅₀ and Ki Plot->Calc

Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay (Functional Activity)

This cell-based assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.

Methodology:

  • Cell Culture: Use a cell line (e.g., HeLa, HEK293, or T47D) that has been stably transfected with two plasmids: one expressing either human ERα or ERβ, and a reporter plasmid containing an ERE linked to a luciferase gene.

  • Treatment: Plate the cells and treat them with increasing concentrations of (R,R)-THC. To test for antagonist activity, co-treat cells with a known ER agonist (like 17β-estradiol) and (R,R)-THC.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase protein expression.

  • Lysis and Measurement: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luminescence against the (R,R)-THC concentration to generate a dose-response curve and determine the EC₅₀.

    • Antagonist Mode: Plot the inhibition of agonist-induced luminescence against the (R,R)-THC concentration to determine the IC₅₀.

Luciferase_Assay_Workflow cluster_setup Assay Setup cluster_run Incubation & Measurement cluster_output Analysis Cells Plate Transfected Reporter Cells Treat Treat with (R,R)-THC (± Agonist for antagonism) Cells->Treat Incubate Incubate 18-24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Add Substrate & Measure Luminescence Lyse->Measure Agonist Agonist Dose-Response (EC₅₀) Measure->Agonist ERα Antagonist Antagonist Dose-Response (IC₅₀) Measure->Antagonist ERβ

Workflow for a luciferase reporter gene assay.

Synthesis and Analytical Methods

Chemical Synthesis

The synthesis of (R,R)-Tetrahydrochrysene and other related ligands was developed by the Katzenellenbogen group.[5] A key strategy involves:

  • Acyloin Condensation: An enantiomerically pure α-alkyl-β-arylpropionic ester undergoes an acyloin condensation to form a key cyclic intermediate.

  • Double Cyclization: The intermediate is then subjected to a Lewis acid-mediated double cyclization, which constructs the tetracyclic chrysene core with high enantio- and diastereoselectivity.

  • Purification: The final product is purified using chromatographic techniques to isolate the desired (R,R) enantiomer.

Analytical Methods

To ensure enantiomeric purity and for quantification in various matrices, chromatographic methods are essential.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate the (R,R)-THC and (S,S)-THC enantiomers and quantify their respective amounts.

  • Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are commonly used for this type of separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is suitable for detection, typically set at a wavelength where the chrysene core exhibits strong absorbance (e.g., ~280 nm).

  • Quantification: Quantification is achieved by integrating the peak area of each enantiomer and comparing it to a calibration curve generated from standards of known concentration.

References

An In-Depth Technical Guide to rel-(R,R)-Tetrahydrochrysene: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of rel-(R,R)-Tetrahydrochrysene [rel-(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol], a pivotal molecule in the study of estrogen receptor (ER) biology. It is a nonsteroidal estrogen receptor modulator with a unique pharmacological profile, acting as a potent and selective antagonist of Estrogen Receptor β (ERβ) while simultaneously being an agonist for Estrogen Receptor α (ERα).[1] This document details the seminal findings that established its distinct activity, presents available quantitative data on its receptor binding and transcriptional activity, and outlines the stereoselective synthetic route to this important research tool. Detailed experimental protocols derived from key publications are provided, alongside visualizations of the synthetic workflow and its mechanism of action at the receptor level.

Discovery and Pharmacological Profile

The discovery of rel-(R,R)-Tetrahydrochrysene (THC) emerged from research focused on identifying novel, nonsteroidal ligands with selective activities for the two estrogen receptor subtypes, ERα and ERβ.

A Novel Ligand with Subtype-Selective Activity

In 1999, a study by Sun et al. reported the identification of a racemic tetrahydrochrysene derivative as a compound with a remarkable and previously unseen pharmacological profile.[1] While an agonist at ERα, the racemic mixture was found to be a complete antagonist at ERβ.[1] Further investigation revealed that this antagonist activity was specifically associated with the (R,R)-enantiomer.[1] The (S,S)-enantiomer, in contrast, was found to be an agonist at both ERα and ERβ.[1]

Structural Basis of Antagonism

The structural basis for the unique "passive antagonism" of ERβ by (R,R)-THC was elucidated by Shiau et al. in 2002.[2][3] Through X-ray crystallography, they demonstrated that (R,R)-THC stabilizes a conformation of the ERβ ligand-binding domain (LBD) that prevents the association of transcriptional coactivators, a crucial step for receptor activation.[2][3] Conversely, when bound to the ERα LBD, it induces a conformation that permits coactivator binding, leading to agonistic activity.[2][3]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the receptor binding affinity and transcriptional activity of rel-(R,R)-Tetrahydrochrysene and its enantiomer.

CompoundReceptorRelative Binding Affinity (RBA, %)a
(R,R)-Tetrahydrochrysene ERα3
ERβ9
(S,S)-Tetrahydrochrysene ERα4
ERβ0.4

aRelative binding affinity compared to estradiol (100%). Data extracted from Sun et al., 1999.

CompoundReceptorTranscriptional ActivityEC50 / IC50 (nM)b
(R,R)-Tetrahydrochrysene ERαAgonist~1
ERβAntagonist~0.3
(S,S)-Tetrahydrochrysene ERαAgonist~1
ERβAgonist~3

bApproximate values for potency in transactivation assays. Data extracted from Sun et al., 1999.

Synthesis of rel-(R,R)-Tetrahydrochrysene

The enantioselective synthesis of rel-(R,R)-Tetrahydrochrysene was developed to provide access to the specific enantiomer responsible for the unique ERβ antagonist activity. The key steps in the synthesis reported by Meyers et al. (1999) are an acyloin condensation of enantiomerically pure α-alkyl-β-arylpropionic esters, followed by a Lewis acid-mediated double cyclization.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Preparation of Chiral Precursor cluster_1 Acyloin Condensation cluster_2 Double Cyclization and Demethylation cluster_3 Final Product A Enantiomerically Pure α-Propyl-β-(p-methoxyphenyl)propionic Acid B Esterification A->B 1. SOCl2 2. MeOH C Reductive Coupling (Na, TMSCl) B->C D Acyloin Product C->D E Lewis Acid-Mediated Double Cyclization D->E SnCl4 or BF3·OEt2 F cis-5,11-Diethyl-2,8-dimethoxy- 5,6,11,12-tetrahydrochrysene E->F G Demethylation (BBr3) F->G H rel-(R,R)-Tetrahydrochrysene G->H

Caption: Synthetic workflow for rel-(R,R)-Tetrahydrochrysene.

Experimental Protocols

The following are conceptual experimental protocols for the key synthetic steps, based on the published literature. For precise, validated protocols, consultation of the original publication by Meyers et al. (1999) is mandatory.

Step 1: Acyloin Condensation of Methyl (R)-3-(4-methoxyphenyl)-2-propylpropanoate

  • Objective: To form the key acyloin intermediate through reductive coupling of the chiral ester.

  • Reagents and Conditions:

    • Methyl (R)-3-(4-methoxyphenyl)-2-propylpropanoate

    • Sodium metal dispersion in toluene

    • Chlorotrimethylsilane (TMSCl)

    • Inert atmosphere (Argon or Nitrogen)

    • Reflux temperature

  • Procedure Outline:

    • A flask equipped with a reflux condenser and under an inert atmosphere is charged with dry toluene and sodium metal. The mixture is heated to reflux to create a fine dispersion of sodium.

    • A solution of the chiral ester and chlorotrimethylsilane in dry toluene is added dropwise to the refluxing sodium dispersion.

    • The reaction is maintained at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

    • The reaction mixture is cooled, and the excess sodium is quenched carefully.

    • The silylated enediol intermediate is hydrolyzed by the addition of dilute acid.

    • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

    • The crude acyloin product is purified by column chromatography.

Step 2: Lewis Acid-Mediated Double Cyclization and Demethylation

  • Objective: To construct the tetracyclic chrysene core and deprotect the hydroxyl groups.

  • Reagents and Conditions:

    • Acyloin intermediate from Step 1

    • Lewis acid (e.g., SnCl4 or BF3·OEt2) in a chlorinated solvent (e.g., dichloromethane) at low temperature.

    • Boron tribromide (BBr3) for demethylation.

  • Procedure Outline:

    • The purified acyloin is dissolved in dry dichloromethane and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • A solution of the Lewis acid in dichloromethane is added dropwise.

    • The reaction is stirred at low temperature and allowed to warm to room temperature slowly.

    • The reaction is quenched, and the product is extracted, washed, dried, and concentrated.

    • The crude cyclized product is dissolved in dry dichloromethane and cooled.

    • A solution of boron tribromide is added, and the reaction is stirred until demethylation is complete.

    • The reaction is quenched, and the final product is extracted, purified by column chromatography, and characterized.

Signaling Pathway Visualization

The differential effects of rel-(R,R)-Tetrahydrochrysene on ERα and ERβ can be visualized as follows:

G cluster_ERa ERα Signaling Pathway cluster_ERb ERβ Signaling Pathway ERa ERα Coactivator_a Coactivator ERa->Coactivator_a Recruitment Agonism Agonistic Activity (Gene Transcription ON) Coactivator_a->Agonism RRT_a rel-(R,R)-THC RRT_a->ERa ERb ERβ Coactivator_b Coactivator ERb->Coactivator_b Recruitment Blocked Antagonism Antagonistic Activity (Gene Transcription OFF) Coactivator_b->Antagonism RRT_b This compound RRT_b->ERb

Caption: Differential signaling of this compound on ERα and ERβ.

Conclusion

rel-(R,R)-Tetrahydrochrysene stands as a landmark discovery in the field of estrogen receptor modulation. Its unique profile as an ERβ-selective antagonist and ERα agonist has provided an invaluable chemical tool for dissecting the distinct physiological roles of the two estrogen receptor subtypes. The asymmetric synthesis of this compound has enabled detailed pharmacological studies and continues to be a cornerstone for the design of new, more selective estrogen receptor modulators for therapeutic applications. This guide provides a foundational understanding of the discovery and synthesis of this important molecule, intended to support further research and development in this area.

References

Core Mechanism of Action: Δ⁹-THC and Estrogen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Tetrahydrocannabinol on Estrogen Receptors

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of Tetrahydrocannabinol (THC) on estrogen receptors (ERs). It is intended for researchers, scientists, and drug development professionals. For clarity, it is important to address the nomenclature of "THC." While the user specified "rel-(R,R)-THC," this term is ambiguous. It can refer to (R,R)-Tetrahydrochrysene, a synthetic, non-steroidal ligand that acts as an agonist at ERα and an antagonist at ERβ.[1][2] However, the vast body of research concerning THC and estrogen receptors focuses on Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[3][4][5][6][7][8][9][10] This guide will primarily focus on the actions of Δ⁹-THC, as its interactions with the endocrine system are of significant interest in both toxicological and therapeutic contexts.[11][12]

Current evidence indicates that Δ⁹-THC does not exert its effects through direct binding to the classical nuclear estrogen receptors, ERα and ERβ.[4][7][13][14] Instead, it modulates estrogen signaling through an indirect mechanism, primarily by upregulating the expression of ERβ.[4][5][6][7][8][9] ERβ is a known repressor of ERα activity. By increasing the levels of ERβ, Δ⁹-THC effectively antagonizes the proliferative signals mediated by 17β-estradiol (E2) through ERα.[4][5] This anti-estrogenic activity has been observed to suppress the proliferation of ERα-positive breast cancer cells.[4][5][10]

The effects of Δ⁹-THC on estrogen receptor signaling are also intertwined with the cannabinoid receptors, CB1 and CB2. In placental tissue, the upregulation of ERα and aromatase by Δ⁹-THC was shown to be dependent on the activation of CB1 and CB2 receptors.[15][16] This suggests that the endocannabinoid system plays a crucial role in mediating the endocrine-disrupting effects of Δ⁹-THC.

Furthermore, some studies suggest a potential role for the G protein-coupled estrogen receptor (GPER), also known as GPR30, in the interplay between cannabinoids and estrogen.[17][18] However, the direct interaction of Δ⁹-THC with GPER is not well-established.

Signaling Pathway of Δ⁹-THC's Anti-Estrogenic Action

The following diagram illustrates the proposed signaling cascade initiated by Δ⁹-THC, leading to the inhibition of ERα-mediated gene expression.

THC_ER_Signaling cluster_cell Cell THC Δ⁹-THC CB1_CB2 CB1/CB2 Receptors THC->CB1_CB2 ERb_gene ERβ Gene CB1_CB2->ERb_gene Upregulates ERb_protein ERβ Protein ERb_gene->ERb_protein ERa_E2_complex E2-ERα Complex ERb_protein->ERa_E2_complex Inhibits ERa_protein ERα Protein ERa_protein->ERa_E2_complex E2 17β-Estradiol (E2) E2->ERa_protein ERE Estrogen Response Element (ERE) ERa_E2_complex->ERE Proliferative_Genes Proliferative Genes ERE->Proliferative_Genes Activates Cell_Proliferation Cell Proliferation Proliferative_Genes->Cell_Proliferation

Figure 1: Proposed signaling pathway of Δ⁹-THC's anti-estrogenic action.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of Δ⁹-THC on estrogen receptor signaling.

Table 1: Effect of Δ⁹-THC on Cell Proliferation
Cell LineTreatmentConcentrationEffectReference
MCF-7Δ⁹-THC1 µM - 50 µMSuppresses E2-induced cell proliferation[4]
MCF-7Δ⁹-THC14 µMInhibited overall cell growth and proliferation[5]
MCF-7Δ⁹-THCNot specifiedAntagonized 17β-estradiol-induced proliferation[5][10]
Table 2: Effect of Δ⁹-THC on Gene and Protein Expression
TargetCell Line/TissueTreatmentEffectReference
ERβ mRNAMCF-7Δ⁹-THCConcentration-dependent upregulation[9]
ERβ ProteinMCF-7Δ⁹-THCUpregulation[4][9]
AromatasePlacental explantsΔ⁹-THCUpregulation[15][16]
ERαPlacental explantsΔ⁹-THCUpregulation[15][16]
Table 3: Estrogen Receptor Binding Affinity of THC
CompoundReceptorBinding AffinityConclusionReference
Δ⁹-THCEstrogen ReceptorNo significant competition with estradiolDoes not bind directly to the estrogen receptor[4][7][14]
Δ⁹-THCEstrogen ReceptorWeak competitor for bindingSuggests a primary estrogenic effect at the receptor level[13]
CannabidiolEstrogen ReceptorBinding evident only at very high concentrationsMinimal direct interaction[19]

Note: There are conflicting reports on the direct binding of Δ⁹-THC to the estrogen receptor, with the majority of recent evidence suggesting no direct interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Δ⁹-THC on estrogen receptors.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine if a test compound competes with a radiolabeled ligand for binding to the estrogen receptor.

Experimental Workflow:

ER_Binding_Assay_Workflow cluster_workflow Competitive ER Binding Assay Workflow prep_cytosol 1. Prepare Rat Uterine Cytosol incubation 2. Incubate Cytosol with [³H]-E2 and Test Compound prep_cytosol->incubation separation 3. Separate Bound and Free Ligand (e.g., HAP) incubation->separation scintillation 4. Quantify Radioactivity via Scintillation Counting separation->scintillation analysis 5. Calculate IC50 and Ki scintillation->analysis

Figure 2: Workflow for a competitive estrogen receptor binding assay.

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized rats (e.g., Sprague-Dawley).[20][21]

    • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[20]

    • The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.[20]

    • Protein concentration of the cytosol is determined.[21]

  • Binding Assay:

    • A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2) are incubated with varying concentrations of the test compound (e.g., Δ⁹-THC).[20]

    • Incubations are typically carried out at 4°C for a sufficient time to reach equilibrium.[18]

    • Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol.[20]

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by adding a slurry of hydroxylapatite (HAP) or by dextran-coated charcoal, which binds the free radioligand.[20]

    • The mixture is centrifuged to pellet the HAP or charcoal.

  • Quantification:

    • The radioactivity in the supernatant (bound ligand) is measured using a scintillation counter.

  • Data Analysis:

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Workflow:

Cell_Proliferation_Workflow cluster_workflow MTT Cell Proliferation Assay Workflow seed_cells 1. Seed MCF-7 Cells in 96-well Plate treat_cells 2. Treat Cells with E2 and/or Δ⁹-THC seed_cells->treat_cells add_mtt 3. Add MTT Reagent and Incubate treat_cells->add_mtt solubilize 4. Solubilize Formazan Crystals add_mtt->solubilize read_absorbance 5. Measure Absorbance at ~570 nm solubilize->read_absorbance

Figure 3: Workflow for an MTT cell proliferation assay.

Protocol:

  • Cell Culture:

    • MCF-7 cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[22]

  • Treatment:

    • The culture medium is replaced with medium containing the desired concentrations of 17β-estradiol (E2) and/or Δ⁹-THC.[4]

    • Control wells with vehicle (e.g., ethanol or DMSO) are included.

    • Cells are incubated for a specified period (e.g., 48-72 hours).[4][22]

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[23][24]

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[23]

  • Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[24]

  • Data Acquisition:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[23]

    • The absorbance is directly proportional to the number of viable cells.

Quantitative Real-Time RT-PCR (RT-qPCR)

This technique is used to measure the expression levels of specific genes, such as ERβ and other estrogen-responsive genes.

Experimental Workflow:

RT_qPCR_Workflow cluster_workflow RT-qPCR Workflow for Gene Expression Analysis treat_cells 1. Treat Cells with Δ⁹-THC extract_rna 2. Extract Total RNA treat_cells->extract_rna cdna_synthesis 3. Reverse Transcription to Synthesize cDNA extract_rna->cdna_synthesis qpcr 4. Perform qPCR with Gene-Specific Primers cdna_synthesis->qpcr analyze_data 5. Analyze Data (e.g., ΔΔCt Method) qpcr->analyze_data

Figure 4: Workflow for RT-qPCR analysis of gene expression.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Cells (e.g., MCF-7) are treated with Δ⁹-THC or vehicle for a specified time.

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).[25]

  • cDNA Synthesis:

    • The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[25][26]

  • Quantitative PCR:

    • The qPCR reaction is set up with the cDNA template, gene-specific primers for the target gene (e.g., ERβ) and a reference gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan).[25][26][27][28]

    • The reaction is run in a real-time PCR thermal cycler.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for the target and reference genes.

    • The relative expression of the target gene is calculated using a method such as the comparative Ct (ΔΔCt) method, normalizing to the reference gene and comparing to the control group.

Conclusion

The mechanism of action of Δ⁹-THC on estrogen receptors is complex and appears to be primarily indirect. By upregulating ERβ, Δ⁹-THC can antagonize the proliferative effects of estrogen mediated by ERα, a pathway of significant interest for its potential therapeutic implications in hormone-sensitive cancers. The involvement of cannabinoid receptors underscores the intricate cross-talk between the endocannabinoid and endocrine systems. Further research is warranted to fully elucidate the signaling networks involved and to explore the therapeutic potential of targeting these pathways. The distinction between the effects of cannabis-derived Δ⁹-THC and synthetic ligands like (R,R)-Tetrahydrochrysene is crucial for advancing our understanding and for the development of targeted therapies.

References

Initial in vitro studies of rel-(R,R)-THC

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Initial in vitro Studies of rel-(R,R)-THC

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial in vitro studies of rel-(R,R)-tetrahydrocannabinol, commonly referred to as (±)-cis-Δ⁹-tetrahydrocannabinol. This document synthesizes available data on the binding affinity, functional activity, and enzymatic inhibition of the individual enantiomers that constitute this racemic mixture. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts. It is critical to distinguish this compound, a cannabinoid, from (R,R)-Tetrahydrochrysene, a selective estrogen receptor modulator that is also sometimes abbreviated as (R,R)-THC. This guide focuses exclusively on the cannabinoid stereoisomer.

Pharmacological Profile of this compound Enantiomers

Recent research has elucidated the distinct pharmacological profiles of the two enantiomers that comprise this compound: (-)-Δ⁹-cis-THC and (+)-Δ⁹-cis-THC. The in vitro activity of the racemic mixture is primarily, if not exclusively, attributable to the (-)-enantiomer.

Binding Affinity at Cannabinoid Receptors

Studies have shown that the two enantiomers possess significantly different affinities for the cannabinoid receptors CB1 and CB2. The (-)-Δ⁹-cis-THC enantiomer is responsible for the cannabinoid receptor binding of the racemic mixture, while the (+)-Δ⁹-cis-THC enantiomer is reportedly inactive[1]. The binding affinity of (-)-Δ⁹-cis-THC is approximately ten times lower than that of the well-known psychoactive isomer, (-)-Δ⁹-trans-THC[1].

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Relative Potency Comparison
(-)-Δ⁹-cis-THCCB1~10x lower than (-)-Δ⁹-trans-THCPartial Agonist[2][3][4][5]
CB2~10x lower than (-)-Δ⁹-trans-THCPartial Agonist[2][3][4][5]
(+)-Δ⁹-cis-THCCB1Inactive-
CB2Inactive-

Note: Specific Ki values were not detailed in the reviewed literature abstracts; the data reflects relative affinities.

Functional Activity at Cannabinoid Receptors

In vitro functional assays have characterized (-)-Δ⁹-cis-THC as a partial agonist at cannabinoid receptors[2][3][4][5]. This suggests that while it binds to and activates the receptors, it elicits a submaximal response compared to a full agonist. The racemic mixture, (±)-Δ⁹-cis-THC, has been reported to be about 20-fold less potent than (-)-Δ⁹-trans-THC in mouse models of cannabinoid activity[1][2].

Table 2: Functional Activity Summary

CompoundAssay TypeReceptorActivityEfficacy
(-)-Δ⁹-cis-THCFunctional AssaysCB1, CB2Partial AgonistLower than (-)-Δ⁹-trans-THC
(±)-Δ⁹-cis-THCIn vivo behavioral assayCannabinoid ReceptorsMild Depressor~20-fold less potent than (-)-Δ⁹-trans-THC[1][2]
Inhibition of Endocannabinoid Degrading Enzymes

The (-)-Δ⁹-cis-THC enantiomer has also been evaluated for its effect on the primary enzymes responsible for the degradation of endocannabinoids. It was found to be a mild inhibitor of these enzymes, with a profile similar to that of (-)-Δ⁹-trans-THC[1]. The reported IC50 values are generally higher than the concentrations typically achieved in vivo following cannabis consumption, suggesting this may not be a primary mechanism of action at physiological doses[1].

Table 3: Inhibition of Endocannabinoid Hydrolytic Enzymes

CompoundEnzyme TargetInhibitory Activity
(-)-Δ⁹-cis-THCFAAH, MAGL, ABHD6, ABDH12Mild Inhibitor[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize cannabinoid ligands like this compound.

Cannabinoid Receptor Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound for cannabinoid receptors.

  • Membrane Preparation:

    • HEK-293 cells (or other suitable cell lines) stably expressing human CB1 or CB2 receptors are cultured and harvested.

    • Cells are washed with phosphate-buffered saline (PBS) and scraped into an ice-cold hypotonic buffer (e.g., 5 mM Tris–HCl, 2 mM EDTA, pH 7.4)[6].

    • The cell suspension is homogenized using a Polytron or similar device and centrifuged at high speed (e.g., 40,000 x g) for 30 minutes[6].

    • The resulting membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4)[6]. Protein concentration is determined using a BCA or Bradford assay.

  • Competition Binding Assay:

    • A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]WIN 55,212-2) is used.

    • Increasing concentrations of the unlabeled test compound (e.g., (-)-Δ⁹-cis-THC) are added to wells of a 96-well plate.

    • A fixed amount of the membrane preparation is added to each well.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled cannabinoid ligand (e.g., 1 µM WIN 55,212-2)[6].

    • The plate is incubated, typically for 60-120 minutes at 30-37°C[6][7].

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Filters are washed multiple times with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a one-site or two-site competition model.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (binding affinity) is calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors, such as CB1 and CB2, by an agonist.

  • Assay Setup:

    • The assay is performed with the same membrane preparations as the binding assay.

    • Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

    • Basal activity is measured in the absence of the agonist, and maximal stimulation is often determined using a known full agonist (e.g., CP55,940).

  • Incubation and Termination:

    • The reaction mixture is incubated at 30°C for 60-90 minutes.

    • The assay is terminated by rapid filtration, similar to the binding assay.

  • Data Analysis:

    • The amount of [³⁵S]GTPγS bound to the G-proteins (which is proportional to receptor activation) is quantified by scintillation counting.

    • Data are plotted as a percentage of maximal stimulation versus the log of the agonist concentration.

    • EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values are determined by non-linear regression.

Visualizations

Experimental Workflow for in vitro Characterization

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Functional Assay cell_culture Cell Culture (HEK-293 expressing hCB1/hCB2) harvest Cell Harvesting cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspend Pellet (Membrane Preparation) centrifuge->resuspend binding_assay Competition Binding (Radioligand + Test Compound) resuspend->binding_assay gtp_assay [35S]GTPγS Assay (Test Compound) resuspend->gtp_assay incubation_bind Incubation binding_assay->incubation_bind filtration_bind Filtration incubation_bind->filtration_bind counting_bind Scintillation Counting filtration_bind->counting_bind analysis_bind Data Analysis (IC50, Ki) counting_bind->analysis_bind incubation_func Incubation gtp_assay->incubation_func filtration_func Filtration incubation_func->filtration_func counting_func Scintillation Counting filtration_func->counting_func analysis_func Data Analysis (EC50, Emax) counting_func->analysis_func

Caption: Workflow for in vitro characterization of cannabinoid ligands.

Cannabinoid Receptor Signaling Pathway

G THC (-)-Δ⁹-cis-THC (Agonist) CB1R CB1/CB2 Receptor THC->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK ↑ MAPK (ERK1/2) Pathway G_protein->MAPK Ion_Ca ↓ Ca²⁺ Channels G_protein->Ion_Ca Ion_K ↑ K⁺ Channels G_protein->Ion_K cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Gene Gene Expression Changes PKA->Gene MAPK->Gene

Caption: Simplified CB1/CB2 receptor signaling cascade.

References

Navigating the Physicochemical Landscape of rel-(R,R)-THC: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of rel-(R,R)-THC (a racemic mixture of (6aR,10aR)-Δ⁹-THC and (6aS,10aS)-Δ⁹-THC). Understanding these core physicochemical properties is paramount for the successful development of robust and efficacious pharmaceutical products. This document collates available data, details relevant experimental methodologies, and visualizes key pathways to support formulation development, analytical method validation, and stability study design.

A Note on Stereochemistry: The majority of publicly available research has been conducted on Δ⁹-tetrahydrocannabinol (Δ⁹-THC) without specifying the stereoisomers, or on the naturally occurring (-)-trans-Δ⁹-THC ((6aR,10aR)-Δ⁹-THC), which is also available as the synthetic pharmaceutical, Dronabinol. Specific data for the racemic mixture, this compound, is limited. As enantiomers exhibit identical physical and chemical properties in an achiral environment, the data presented herein for Δ⁹-THC and Dronabinol is considered a reasonable approximation for the behavior of this compound. This assumption should be validated with specific studies for any drug development program.

Solubility Data

This compound is a highly lipophilic molecule with very low aqueous solubility, a critical challenge in the development of bioavailable formulations.[1] Its solubility is significantly higher in organic solvents and lipid-based excipients.

Solubility in Various Solvents

The following table summarizes the solubility of Δ⁹-THC in a range of common solvents. This data is essential for developing extraction, purification, and formulation strategies.

SolventSolubilityTemperature (°C)Notes
Water~2.8 mg/L23Very low aqueous solubility.[2]
Ethanol> 1 g/mLNot SpecifiedHighly soluble.[3]
Methanol1000 µg/mLNot SpecifiedHigh solubility.
Acetone> 1 g/mLNot SpecifiedHighly soluble.[2]
Propylene GlycolModerateNot SpecifiedOften used in combination with other solvents to improve solubility.[4]
Glycerol1 part in 3 partsNot SpecifiedSoluble.[2]
Fixed Oils (e.g., Sesame Oil)SolubleNot SpecifiedGood solubility in non-polar lipid environments.[2]
0.15 M Sodium Chloride0.77 mg/L23Salting-out effect reduces solubility compared to pure water.[2]
Solubility in Pharmaceutical Excipients

For the development of oral and topical dosage forms, understanding the solubility in pharmaceutical excipients is crucial. Lipid-based formulations are a common approach to enhance the oral bioavailability of poorly water-soluble drugs like THC.[1]

Excipient ClassExcipient NameSolubility (mg/g)
Liquid Lipids Transcutol P, Labrasol, Labrafil M, Capryol PGMC, Labrafac Lipophile421 - 500
Solid Lipids Not specified250 - 750

Data from a study on Δ⁹-THC solubility in lipidic excipients.

Stability Data

The stability of this compound is a critical quality attribute that can be affected by several environmental factors, including heat, light, oxygen, and pH.[5] Degradation can lead to a loss of potency and the formation of impurities, such as cannabinol (CBN), which has different pharmacological properties.[6]

Factors Affecting Stability

The primary degradation pathways of THC involve oxidation and isomerization.[7]

  • Heat: Elevated temperatures accelerate the degradation of THC. Significant degradation can occur at temperatures above 21°C (70°F), with the rate increasing rapidly above 38°C (100°F).[6][8] Long-term exposure to high temperatures promotes the conversion of THC to CBN.[9]

  • Light: Exposure to UV light, particularly direct sunlight, is a major factor in THC degradation.[6] It catalyzes the oxidation of THC to CBN.[5]

  • Oxygen: Oxidation is a primary degradation pathway for THC.[6] The presence of oxygen leads to the formation of CBN and other oxidative byproducts.[7]

  • pH: THC is readily degraded in acidic solutions.[10] Under acidic conditions, CBD can cyclize to form Δ⁹-THC and the more thermodynamically stable Δ⁸-THC.[7]

Stability in Different Conditions

The following table summarizes the stability of Δ⁹-THC under various storage conditions.

ConditionMatrixDurationTemperatureObservations
Room TemperatureBlood2 monthsRoom TempSignificant decrease in THC concentration.[11]
Room TemperatureBlood6 monthsRoom Temp~90% decrease in THC concentration.[11]
RefrigeratedBlood/Plasma4 months4°CNo statistically significant changes.[11]
FrozenBlood/Plasma4 months-10°CNo statistically significant changes.[11]
Alcoholic Solution (50%)Alcohol40 days5°C~10% loss of Δ⁹-THC.[10]
Alcoholic Solution (50%)Alcohol40 days22°CGreater deterioration than at 5°C.[10]
Various Vegetable OilsOil90 days4°C and 30°CGenerally stable, with some variability between oils.[12]

Experimental Protocols

Accurate and reproducible data on solubility and stability rely on well-defined experimental protocols.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Protocol: Forced Degradation Study

  • Sample Preparation: Solutions of this compound are prepared in appropriate solvents or formulations.

  • Stress Conditions: The samples are exposed to various stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., 80°C for 48 hours (in solid state and in solution).

    • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.

  • Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to quantify the remaining this compound and detect any degradation products.

Visualizations

Degradation Pathways

The degradation of Δ⁹-THC primarily leads to the formation of Cannabinol (CBN) through oxidation, and can also isomerize to Δ⁸-THC under acidic conditions.

THC This compound (Δ⁹-Tetrahydrocannabinol) Delta8_THC Δ⁸-Tetrahydrocannabinol THC->Delta8_THC Acidic Conditions Intermediates Hydroxylated and Epoxidized Intermediates THC->Intermediates Oxidation (O₂, Light, Heat) CBN Cannabinol (CBN) Intermediates->CBN

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Study

A typical workflow for conducting a forced degradation study is outlined below.

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Prep Prepare solutions of This compound Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photodegradation Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants HPLC->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

Chiral Separation of THC Enantiomers

For a racemic mixture like this compound, it is crucial to employ analytical methods that can separate the enantiomers to assess if stereochemical conversion or differential degradation occurs.

cluster_sample Sample cluster_hplc Chiral HPLC System cluster_output Output Sample This compound Sample ((6aR,10aR) and (6aS,10aS)) Injection Injection Sample->Injection Column Chiral Stationary Phase (e.g., polysaccharide-based) Injection->Column Detector Detector (e.g., UV/DAD) Column->Detector MobilePhase Mobile Phase (Normal or Reversed Phase) MobilePhase->Column Chromatogram Chromatogram Detector->Chromatogram Peak1 Peak 1: (6aR,10aR)-Δ⁹-THC Chromatogram->Peak1 Peak2 Peak 2: (6aS,10aS)-Δ⁹-THC Chromatogram->Peak2

Caption: Logical workflow for the chiral separation of THC enantiomers.

References

Preliminary Toxicity Profile of rel-(R,R)-THC: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of data regarding the preliminary toxicity screening of rel-(R,R)-THC, also known as (R,R)-Tetrahydrochrysene. Therefore, the creation of an in-depth technical guide or whitepaper with quantitative data, detailed experimental protocols, and visualizations as requested is not feasible at this time.

The compound specified, this compound, is chemically distinct from the more commonly known Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.

Distinguishing this compound from Δ⁹-THC

  • This compound ((R,R)-Tetrahydrochrysene): This is a synthetic, non-steroidal compound used in scientific research.[1][2] Its primary known biological activity is as a selective estrogen receptor (ER) ligand. Specifically, it acts as an agonist at the ERα receptor and an antagonist at the ERβ receptor.[3][4] Its IUPAC name is (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol.[1][2] Research has focused on its potential neuroprotective effects against glutamate-induced cell death.[5]

  • Δ⁹-THC (Delta-9-tetrahydrocannabinol): This is a naturally occurring phytocannabinoid found in the Cannabis sativa plant.[6][7] It is the principal psychoactive component responsible for the "high" associated with cannabis use.[8][9] Δ⁹-THC exerts its effects primarily by acting as a partial agonist at cannabinoid receptors CB1 and CB2.[6][9] There is extensive literature on the toxicity of Δ⁹-THC, covering acute and chronic effects, genotoxicity, and safety pharmacology.[6][10][11]

Due to these fundamental differences in chemical structure and mechanism of action, the toxicological data for Δ⁹-THC cannot be extrapolated to predict the safety profile of this compound.

Current State of Knowledge for this compound

The available scientific literature on this compound is focused on its synthesis and its role as a tool for studying estrogen receptor biology.[1] Studies have characterized its binding affinities for ERα and ERβ and explored its potential therapeutic applications, such as neuroprotection.[3][5]

However, a thorough search of toxicological databases and scientific publications did not yield any studies pertaining to:

  • Acute, sub-chronic, or chronic toxicity

  • Genotoxicity or mutagenicity

  • Safety pharmacology assessments

  • Determination of LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in the toxicological profile of this compound, it is crucial to recognize that this is an area with no available data. Any investigation into the therapeutic potential of this compound would necessitate a complete, foundational toxicity screening program, starting with in vitro assays and proceeding to in vivo studies as per standard regulatory guidelines.

Given the absence of data, it is not possible to fulfill the request for data tables, experimental protocols, and signaling pathway diagrams related to the toxicity of this compound. Further research is required to establish a basic safety profile for this compound.

References

An In-depth Technical Guide on the Comparative Analysis of rel-(R,R)-THC and Endogenous Estrogen Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of rel-(R,R)-tetrahydrochrysene (THC), a synthetic ligand, and endogenous estrogen receptor (ER) ligands such as 17β-estradiol, estrone, and estriol. The document delves into their binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), their functional activities, and the intricate signaling pathways they modulate. Detailed experimental protocols for key assays used in the characterization of such compounds are provided, alongside a logical workflow for their evaluation. This guide aims to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug development, offering a deeper understanding of the molecular mechanisms underpinning the interactions of these ligands with estrogen receptors.

Introduction

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in a myriad of physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1] Dysregulation of estrogen signaling is implicated in various pathologies, most notably breast cancer. The discovery and characterization of novel ligands that can selectively modulate these receptors are of paramount importance for the development of new therapeutic agents.

Endogenous estrogens, such as 17β-estradiol, are the natural ligands for these receptors and generally act as agonists for both ERα and ERβ.[2][3] In contrast, synthetic ligands can exhibit a range of activities, from full agonism to full antagonism, and may display selectivity for one receptor subtype over the other. One such synthetic ligand is rel-(R,R)-tetrahydrochrysene (THC), which has been identified as a selective estrogen receptor modulator (SERM).[4][5] Specifically, it functions as an agonist at ERα and an antagonist at ERβ.[4][5] This dual activity profile makes it an interesting candidate for further investigation and a useful tool for dissecting the distinct roles of ERα and ERβ.

This guide will provide a detailed comparison of rel-(R,R)-THC with endogenous estrogen receptor ligands, focusing on their binding characteristics, functional effects, and the signaling pathways they elicit.

Quantitative Data Presentation: Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency. The following table summarizes the binding affinities (Ki in nM or relative binding affinity - RBA) of this compound, endogenous estrogens, and other relevant selective estrogen receptor modulators (SERMs) for ERα and ERβ.

CompoundTypeERα Ki (nM)ERβ Ki (nM)ERα RBA (%)ERβ RBA (%)Reference(s)
This compound Synthetic SERM9.03.63.625[4][5]
17β-Estradiol (E2) Endogenous Estrogen~0.05~0.05100100[6]
Estrone (E1) Endogenous Estrogen--4.03.5[3]
Estriol (E3) Endogenous Estrogen--11.317.6[7]
Tamoxifen SERM----[8][9]
Raloxifene SERM~2.7---[6]
Fulvestrant (ICI 182,780) SERD----[8][10]

RBA values are relative to 17β-estradiol, which is set at 100%. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

Estrogen receptors mediate their effects through two primary signaling pathways: the classical (genomic) pathway and the non-classical (non-genomic) pathway.

Classical (Genomic) Estrogen Signaling

The classical pathway involves the binding of the ligand to the estrogen receptor in the cytoplasm or nucleus, leading to receptor dimerization and translocation to the nucleus.[11][12] The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[11][13] This process can be modulated by the recruitment of coactivator or corepressor proteins.[14]

Agonists, such as 17β-estradiol and the agonistic action of this compound at ERα, promote a conformational change in the receptor that facilitates the recruitment of coactivators, leading to gene transcription.[14] Conversely, antagonists induce a different conformational change that either prevents coactivator binding or promotes the recruitment of corepressors, thereby inhibiting gene expression.[14]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen or This compound (at ERα) ER Estrogen Receptor (ERα/ERβ) Ligand->ER Binding HSP90 HSP90 ER->HSP90 Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation ERE Estrogen Response Element (ERE) Coactivators Coactivators Corepressors Corepressors Transcription Gene Transcription

Non-Classical Estrogen Signaling

Non-classical signaling pathways can be either genomic or non-genomic.

  • ERE-Independent Genomic Signaling: In this pathway, the estrogen receptor does not bind directly to an ERE. Instead, it interacts with other transcription factors, such as AP-1 (Activator Protein-1) or Sp1 (Specificity Protein-1), that are bound to their respective DNA response elements.[13] This interaction modulates the transcriptional activity of these factors. The effect of a ligand (agonist or antagonist) in this context can be cell-type and promoter-specific. Some studies suggest that Δ9-THC, a related compound, can increase AP-1 DNA-binding activity.[15]

  • Non-Genomic Signaling: This rapid signaling occurs within seconds to minutes and does not directly involve gene transcription.[16] It is initiated by a subpopulation of estrogen receptors located at the plasma membrane or in the cytoplasm.[16] Ligand binding to these receptors can activate various kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[7][17] These pathways can, in turn, phosphorylate and activate other proteins, including nuclear estrogen receptors, leading to a crosstalk between the non-genomic and genomic pathways.[18] Studies have shown that THC can induce the activation of the MAPK/ERK pathway.[19]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen or This compound mER Membrane ER Ligand->mER PI3K PI3K mER->PI3K Ras Ras mER->Ras Akt Akt PI3K->Akt nER Nuclear ER Akt->nER Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Other Transcription Factors (e.g., AP-1, Sp1) ERK->TF Activation ERK->nER Phosphorylation Gene_Transcription Gene Transcription TF->Gene_Transcription nER->TF Interaction

Experimental Protocols

The characterization of a novel estrogen receptor ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional activity.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the receptor.

Materials:

  • Recombinant human ERα and ERβ protein

  • [3H]17β-estradiol

  • Test compound (this compound)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.

  • In assay tubes, combine the assay buffer, a fixed concentration of [3H]17β-estradiol, and either the test compound, unlabeled 17β-estradiol, or vehicle control.

  • Add the recombinant ERα or ERβ protein to each tube and incubate to allow binding to reach equilibrium.

  • To separate bound from unbound radioligand, add hydroxyapatite slurry to each tube and incubate.

  • Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complexes.

  • Wash the pellets with assay buffer to remove any remaining unbound radioligand.

  • Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of [3H]17β-estradiol binding against the log concentration of the competitor.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value using the Cheng-Prusoff equation.

Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its ability to induce or inhibit ER-mediated gene transcription.

Materials:

  • A suitable cell line that expresses ERα and/or ERβ (e.g., T47D, MCF-7).[20][21]

  • A reporter plasmid containing an ERE linked to a luciferase gene.

  • A transfection reagent.

  • Test compound (this compound).

  • 17β-estradiol (agonist control).

  • A pure antagonist like Fulvestrant (ICI 182,780) (antagonist control).[8]

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Transfect the cells with the ERE-luciferase reporter plasmid.

  • After transfection, treat the cells with various concentrations of the test compound alone (to test for agonist activity) or in the presence of a fixed concentration of 17β-estradiol (to test for antagonist activity).

  • Include appropriate controls: vehicle, 17β-estradiol alone, and 17β-estradiol plus a known antagonist.

  • Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Plot the luciferase activity against the log concentration of the test compound.

  • For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, calculate the IC50 value (the concentration that inhibits 50% of the 17β-estradiol-induced response).

Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the estrogenic or anti-estrogenic activity of a test compound by measuring its effect on the proliferation of an estrogen-responsive cell line.

Materials:

  • Estrogen-responsive cell line (e.g., MCF-7, T47D).[14]

  • Hormone-depleted cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum).

  • Test compound (this compound).

  • 17β-estradiol (positive control).

  • A pure antagonist like Fulvestrant (ICI 182,780) (negative control for proliferation).[14]

  • Cell viability/proliferation reagent (e.g., MTT, WST-1, or a fluorescent dye).

  • Microplate reader.

Procedure:

  • Culture the cells in hormone-depleted medium for several days to ensure they are in a quiescent state.

  • Seed the cells in a multi-well plate in the hormone-depleted medium.

  • Treat the cells with various concentrations of the test compound, 17β-estradiol, or controls.

  • To test for anti-estrogenic activity, co-treat cells with the test compound and a fixed concentration of 17β-estradiol.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 6 days).

  • At the end of the incubation period, add the cell viability/proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Plot the cell proliferation (as a percentage of the control) against the log concentration of the test compound.

  • Determine the proliferative effect (PE) and relative proliferative effect (RPE) for agonists, and the inhibitory effect for antagonists.

Experimental Workflow

The characterization of a novel SERM typically follows a logical progression from initial binding studies to functional assays and finally to more complex cellular and in vivo models.

G A Compound Synthesis and Purification (this compound) B ERα and ERβ Competitive Binding Assays A->B C Determine Ki values for ERα and ERβ B->C D ERE-Luciferase Reporter Gene Assays (in ERα+/ERβ+ cell lines) C->D E Determine Agonist (EC50) and Antagonist (IC50) Activity D->E F Cell Proliferation Assays (E-SCREEN) (e.g., MCF-7, T47D) E->F H Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-Akt) E->H J Gene Expression Analysis (qPCR, Microarray) of ER target genes E->J G Assess Proliferative/ Anti-proliferative Effects F->G L In Vivo Studies (e.g., Uterotrophic Assay) G->L I Elucidate Non-Genomic Signaling Pathways H->I I->L K Confirm Genomic Effects J->K K->L M Assess Tissue-Specific Agonist/Antagonist Activity L->M

Conclusion

This compound presents a distinct pharmacological profile as an ERα agonist and ERβ antagonist. This dual activity, coupled with its unique chemical structure, makes it a valuable tool for investigating the differential roles of ERα and ERβ in various physiological and pathological contexts. The in-depth understanding of its binding affinity, functional activity, and signaling mechanisms, as outlined in this guide, is crucial for its potential development as a therapeutic agent. The provided experimental protocols and workflow offer a robust framework for the comprehensive characterization of this compound and other novel selective estrogen receptor modulators. Further research into the specific downstream signaling events and the in vivo effects of this compound will be essential to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol ((R,R)-THC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R,R)-Tetrahydrochrysene, a synthetic compound commonly referred to as (R,R)-THC in scientific literature. It is crucial to distinguish this research chemical from Tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. While both share the "THC" acronym, they are structurally and functionally distinct molecules. This guide will focus exclusively on (R,R)-Tetrahydrochrysene.

Chemical Identity
ParameterValue
IUPAC Name (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol[1][2][3]
Alternate Names (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol; (R,R)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol[4]
CAS Number 138090-06-9[1][2][4]
Molecular Formula C₂₂H₂₄O₂[1][4]
Molecular Weight 320.42 g/mol (some sources cite 320.43 g/mol )[1][4]
Physicochemical Properties
PropertyValue
Purity ≥98%[4]
Appearance Not specified in the provided results.
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.
Storage Store at -20°C.

Biological Activity and Mechanism of Action

(R,R)-THC is a non-steroidal, selective estrogen receptor (ER) ligand. It exhibits a unique pharmacological profile, acting as a selective agonist at Estrogen Receptor Alpha (ERα) and a silent, passive antagonist at Estrogen Receptor Beta (ERβ).[2][4] This dual activity makes it a valuable tool for dissecting the distinct physiological roles of the two estrogen receptor subtypes.

Receptor Binding Affinity

The binding affinity of (R,R)-THC for the estrogen receptors has been quantified, demonstrating a higher affinity for ERβ.

Receptor SubtypeBinding Affinity (Ki)
ERα 9.0 nM
ERβ 3.6 nM

This represents a roughly 2.5-fold higher affinity for ERβ over ERα. Some sources also state a 10-fold higher affinity for ERβ relative to ERα.[2][3]

Signaling Pathways

The differential activity of (R,R)-THC at the two estrogen receptor subtypes leads to distinct downstream signaling events. As an agonist at ERα, it promotes the recruitment of coactivators to the receptor complex, initiating the transcription of target genes. Conversely, as an antagonist at ERβ, it prevents the recruitment of coactivators, thereby inhibiting gene transcription.

ER_Signaling_Pathway Simplified Signaling Pathway of (R,R)-THC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_er_alpha ERα Pathway cluster_er_beta ERβ Pathway R_R_THC (R,R)-THC ERa ERα R_R_THC->ERa Binds (Agonist) ERb ERβ R_R_THC->ERb Binds (Antagonist) Coactivators_a Coactivators ERa->Coactivators_a Recruits Gene_Transcription_a Target Gene Transcription (Activation) Coactivators_a->Gene_Transcription_a Initiates Coactivators_b Coactivators ERb->Coactivators_b Blocks Recruitment Gene_Transcription_b Target Gene Transcription (Inhibition) Coactivators_b->Gene_Transcription_b Prevents

Caption: Differential signaling of (R,R)-THC at ERα and ERβ.

Experimental Protocols

Detailed experimental protocols for characterizing the activity of (R,R)-THC would typically involve in vitro binding assays and cell-based reporter gene assays. While specific, detailed protocols are not available in the provided search results, a general workflow can be outlined.

Radioligand Binding Assay (General Workflow)

This assay is used to determine the binding affinity (Ki) of (R,R)-THC for ERα and ERβ.

Binding_Assay_Workflow General Workflow for Radioligand Binding Assay Step1 Prepare ERα and ERβ receptor preparations Step2 Incubate receptors with a fixed concentration of radiolabeled estrogen (e.g., [³H]Estradiol) Step1->Step2 Step3 Add increasing concentrations of unlabeled (R,R)-THC Step2->Step3 Step4 Separate bound from unbound radioligand Step3->Step4 Step5 Quantify bound radioactivity using scintillation counting Step4->Step5 Step6 Calculate IC₅₀ and Ki values from competition binding curves Step5->Step6

Caption: Workflow for determining receptor binding affinity.

Reporter Gene Assay (General Workflow)

This cell-based assay is used to determine the functional activity (agonist or antagonist) of (R,R)-THC at each receptor subtype.

Reporter_Assay_Workflow General Workflow for Reporter Gene Assay Step1 Transfect host cells with expression vectors for ERα or ERβ Step2 Co-transfect with a reporter plasmid containing an Estrogen Response Element (ERE) linked to a reporter gene (e.g., Luciferase) Step1->Step2 Step3 Treat cells with varying concentrations of (R,R)-THC Step2->Step3 Step4 For antagonist activity, co-treat with a known ER agonist (e.g., Estradiol) Step2->Step4 Step5 Lyse cells and measure reporter gene activity (e.g., luminescence) Step3->Step5 Step4->Step5 Step6 Determine EC₅₀ (agonist) or IC₅₀ (antagonist) values Step5->Step6

Caption: Workflow for assessing functional receptor activity.

Applications in Research

The unique pharmacological profile of (R,R)-THC makes it a valuable research tool for:

  • Investigating the distinct physiological and pathological roles of ERα and ERβ.

  • Elucidating the molecular mechanisms of estrogen receptor signaling.

  • Studying conditions where differential ER modulation is a therapeutic strategy, such as in certain cancers and neurodegenerative diseases. [1]

  • Serving as a lead compound for the development of novel selective estrogen receptor modulators (SERMs).

(R,R)-THC has been shown to have neuroprotective effects against glutamate-induced cell death in primary rat cortical cells and mouse hypothalamic cells.[1] It also inhibits the transcriptional activity of DHEA and its metabolites in cells transfected with ERβ.[1]

Conclusion

(R,R)-Tetrahydrochrysene is a potent and selective estrogen receptor ligand with a well-defined IUPAC name and CAS number. Its opposing activities at ERα (agonist) and ERβ (antagonist) provide a powerful means to study the intricacies of estrogen signaling. The data and generalized experimental workflows presented in this guide offer a foundational understanding for researchers and drug development professionals working with this compound. As with any research chemical, it is intended for laboratory use only and not for diagnostic or therapeutic purposes.[4]

References

Methodological & Application

Application Notes and Protocols for the Use of rel-(R,R)-THC in ERβ Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor β (ERβ) is a critical regulator of gene expression and is implicated in a variety of physiological and pathological processes, including cancer, neurodegenerative diseases, and inflammatory conditions. Unlike Estrogen Receptor α (ERα), which is often associated with cell proliferation, ERβ activation can have anti-proliferative and pro-apoptotic effects, making it an attractive therapeutic target. The selective antagonism of ERβ is a key area of research for understanding its specific roles and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of rel-(R,R)-THC , a potent and selective antagonist of ERβ. This compound is the relative configuration of (R,R)-Tetrahydrochrysene, a synthetic compound that functions as a direct competitive antagonist of ERβ, while also exhibiting agonist activity at ERα.[1][2] This dual activity necessitates careful experimental design to isolate and study its ERβ-specific effects.

These protocols are intended to guide researchers in accurately characterizing the antagonistic properties of this compound and similar compounds on ERβ signaling.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for (R,R)-THC, the active enantiomer of this compound.

Table 1: Binding Affinity of (R,R)-THC for Estrogen Receptors

ReceptorKi (nM)Relative Binding Affinity (%)Reference
ERα9.03.6[1]
ERβ3.625[1]

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of (R,R)-THC at Estrogen Receptors

ReceptorActivityCell LineAssayEC50 / IC50Reference
ERαAgonistHepG2CYP3A4 Transactivation8.6 µM (EC50)[1]
ERβAntagonistNot SpecifiedCoactivator RecruitmentNot Specified[3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

ERβ Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to ERβ by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human ERβ protein

  • [3H]-17β-Estradiol (radioligand)

  • This compound

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span from expected low nanomolar to high micromolar to generate a complete competition curve.

    • Dilute the recombinant ERβ protein in the assay buffer to a final concentration that provides 50-100 µg of protein per assay tube.[4]

    • Prepare a working solution of [3H]-17β-Estradiol in the assay buffer at a concentration of 0.5-1.0 nM.[4]

  • Assay Setup:

    • In microcentrifuge tubes, add the following in order:

      • Assay buffer

      • Diluted this compound or vehicle (for total binding) or a high concentration of unlabeled 17β-estradiol (for non-specific binding).

      • [3H]-17β-Estradiol working solution.

      • Diluted ERβ protein.

    • The final assay volume should be consistent across all tubes (e.g., 0.5 mL).[4]

  • Incubation:

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add an appropriate volume of HAP slurry to each tube.

    • Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing.

    • Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the HAP.

    • Carefully aspirate and discard the supernatant.

    • Wash the HAP pellet with ice-cold assay buffer and repeat the centrifugation and aspiration steps.

  • Quantification:

    • Resuspend the HAP pellet in scintillation fluid.

    • Transfer the suspension to scintillation vials.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow A Prepare Reagents (this compound, ERβ, [3H]-Estradiol) B Assay Setup (Incubate components) A->B C Separation (HAP slurry, Centrifugation) B->C D Quantification (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Workflow for ERβ Competitive Binding Assay.

ERβ-Dependent Transcriptional Reporter Assay (Luciferase Assay)

This protocol assesses the ability of this compound to antagonize the transcriptional activity of ERβ in a cellular context.

Materials:

  • A suitable cell line that endogenously expresses ERβ (e.g., BG1Luc4E2 ovarian carcinoma cells) or a cell line transfected with an ERβ expression vector and a luciferase reporter plasmid containing an Estrogen Response Element (ERE).[5]

  • Cell culture medium (e.g., phenol red-free DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

  • This compound

  • 17β-Estradiol (E2)

  • Luciferase Assay System (e.g., Promega E1501)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well white, clear-bottom plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Culture the cells in phenol red-free medium with CS-FBS for at least 24 hours before treatment to minimize background estrogenic activity.

  • Compound Treatment:

    • Prepare dilutions of this compound in the cell culture medium.

    • Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

    • Following pre-treatment, add a concentration of E2 that induces a submaximal response (e.g., EC50 concentration) to the appropriate wells.

    • Include control wells: vehicle only, E2 only, and this compound only (to check for any agonist activity).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium from the wells and wash gently with PBS.

    • Add passive lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells.

    • Add the luciferase assay reagent to each well.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

G Cell Seeding Cell Seeding Seed cells in 96-well plate. Culture in phenol red-free medium with CS-FBS. Compound Treatment Compound Treatment Pre-treat with this compound. Add E2 to induce response. Cell Seeding->Compound Treatment Incubation Incubation Incubate for 18-24 hours at 37°C. Compound Treatment->Incubation Luciferase Assay Luciferase Assay Lyse cells. Add luciferase reagent. Incubation->Luciferase Assay Measurement & Analysis Measurement & Analysis Measure luminescence. Calculate IC50. Luciferase Assay->Measurement & Analysis

Workflow for ERβ Luciferase Reporter Assay.

Cell Proliferation Assay

This protocol evaluates the effect of this compound on the proliferation of ERβ-positive cancer cells.

Materials:

  • ERβ-positive breast cancer cell line (e.g., T-47D) or other relevant cell lines.[6]

  • Cell culture medium and CS-FBS.

  • This compound

  • 17β-Estradiol (E2)

  • Cell proliferation assay kit (e.g., WST-1, MTS, or BrdU).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate in phenol red-free medium with CS-FBS.

  • Treatment:

    • Treat cells with various concentrations of this compound, E2, or a combination of both. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a period appropriate to observe changes in proliferation (e.g., 48-72 hours).

  • Proliferation Measurement:

    • Follow the instructions of the chosen cell proliferation assay kit. This typically involves adding a reagent to the wells and incubating for a short period before measuring the absorbance or fluorescence.

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Determine the effect of this compound on both basal and E2-stimulated cell proliferation.

Signaling Pathway Diagrams

Classical ERβ Signaling and Antagonism by this compound

Upon binding to its ligand, 17β-Estradiol (E2), ERβ forms a homodimer and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-activators, leading to the initiation of gene transcription. This compound, as a competitive antagonist, binds to the ligand-binding domain of ERβ, preventing the binding of E2. This antagonist-bound conformation of ERβ is unable to effectively recruit co-activators and may instead recruit co-repressors, leading to the inhibition of gene transcription.

G cluster_1 Cytoplasm cluster_2 Nucleus E2_out 17β-Estradiol (E2) ERb ERβ E2_out->ERb Binds THC_out This compound THC_out->ERb Competitively Binds ERb_dimer_E2 ERβ Dimer-E2 ERb->ERb_dimer_E2 Dimerization (E2 bound) ERb_dimer_THC ERβ Dimer-THC ERb->ERb_dimer_THC Dimerization (THC bound) ERE ERE ERb_dimer_E2->ERE Binds ERb_dimer_THC->ERE Binds Coactivator Co-activators ERE->Coactivator Recruits Corepressor Co-repressors ERE->Corepressor Recruits Gene_act Gene Transcription (Activation) Coactivator->Gene_act Initiates Gene_rep Gene Transcription (Repression) Corepressor->Gene_rep Initiates G cluster_agonist Agonist (E2) Binding cluster_antagonist Antagonist (this compound) Binding Agonist E2 ERb_agonist ERβ Agonist->ERb_agonist Coactivator_A Co-activator ERb_agonist->Coactivator_A Recruits Activation Transcriptional Activation Coactivator_A->Activation Antagonist This compound ERb_antagonist ERβ Antagonist->ERb_antagonist Corepressor_An Co-repressor ERb_antagonist->Corepressor_An Recruits Repression Transcriptional Repression Corepressor_An->Repression

References

Application Notes and Protocols for rel-(R,R)-THC Dosage in In vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the in vivo administration of rel-(R,R)-THC, also known as (-)-trans-Δ⁹-tetrahydrocannabinol or dronabinol, in various animal models. The information compiled herein is intended to assist researchers in designing and executing experiments to evaluate the pharmacological effects of this compound. The protocols and data presented are based on a review of published, peer-reviewed literature.

This compound is the primary psychoactive constituent of Cannabis sativa and acts as a partial agonist at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its effects in animal models are often characterized by the cannabinoid tetrad: hypolocomotion, catalepsy, antinociception, and hypothermia. Understanding the appropriate dosage, vehicle, and administration route is critical for obtaining reliable and reproducible results in preclinical studies.

Data Presentation: Quantitative Dosage Summaries

The following tables summarize quantitative data for this compound dosage in common in vivo animal models. It is important to note that the optimal dose can vary depending on the specific research question, animal strain, sex, and experimental conditions.

Table 1: Oral Administration of this compound in Rats
Dose Range (mg/kg)VehicleFrequencyKey Observed EffectsReference(s)
1 - 20Sesame oilSingle doseAntinociception, hypothermia, hyper- and hypolocomotion, catalepsy[2][3][2][3]
~2GelatinSingle accessHyperlocomotion[2][2]
10Sesame oilSingle doseReduced locomotor activity[2][2]
0.1 - 10Not specifiedSingle doseNo effects on locomotor activity[2][2]
Table 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Dose Range (mg/kg)VehicleFrequencyKey Observed EffectsReference(s)
0.1 - 30Ethanol, Tween 80, SalineSingle doseHypolocomotion, analgesia, hypothermia[4][5][6][4][5][6]
1 - 10Not specifiedSingle doseConditioned place aversion (higher doses)[7][7]
5Not specifiedSingle doseHigher plasma concentrations in adolescent vs. adult females[8][8]
3 - 30Not specifiedSingle doseHigher activity in female vs. male mice[2][2]
Table 3: Intravenous (i.v.) Administration of this compound in Dogs
Dose (mg/kg)VehicleFrequencyKey Observed EffectsReference(s)
0.054"Full-spectrum" formulationSingle doseCharacterized pharmacokinetics (CL, Vss, t1/2)[9][9]
0.1, 0.5, 2.0Not specifiedSingle doseDose-dependent pharmacokinetics[10][10]
Table 4: Oral Administration of this compound in Dogs
Dose Range (mg/kg)VehicleFrequencyKey Observed EffectsReference(s)
0.1 - 0.5 (in a 1:20 THC:CBD extract)Cannabis herbal extractSingle doseRapid absorption (Tmax ~2h), dose-dependent increase in plasma concentration[11][12][11][12]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (dronabinol)

  • Vehicle (select one):

    • Sesame oil

    • Ethanol (USP grade)

    • Tween 80 (Polysorbate 80)

    • Normal saline (0.9% NaCl)

  • Sonicator

  • Vortex mixer

  • Sterile vials

  • Syringes and needles appropriate for the route of administration

Procedure for Oil-Based Vehicle (e.g., Sesame Oil):

  • Accurately weigh the required amount of this compound.

  • Add the THC to a sterile vial.

  • Add the calculated volume of sesame oil to the vial to achieve the desired final concentration.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Place the vial in a sonicator bath for 15-30 minutes, or until the THC is completely dissolved and the solution is clear.

  • Visually inspect the solution for any undissolved particles. If necessary, continue sonication.

  • Store the solution protected from light. For long-term storage, consult the manufacturer's recommendations.

Procedure for Aqueous Emulsion Vehicle (e.g., Ethanol, Tween 80, Saline):

This is a commonly used vehicle for intraperitoneal injections. A typical ratio is 1:1:18 of ethanol:Tween 80:saline.

  • Dissolve the accurately weighed this compound in ethanol in a sterile vial.

  • Add Tween 80 to the solution and vortex thoroughly to mix.

  • Slowly add the normal saline to the mixture while continuously vortexing to form a stable emulsion.

  • The final solution should be a homogenous emulsion.

  • Prepare this solution fresh before each experiment.

Protocol 2: Oral Gavage Administration in Rats

Materials:

  • Prepared this compound solution

  • Animal scale

  • Appropriately sized oral gavage needle (stainless steel, ball-tipped)

  • Syringe (1-3 mL)

  • Rat restraint device (optional)

Procedure:

  • Weigh the rat to determine the correct volume of the THC solution to administer.

  • Draw the calculated volume of the THC solution into the syringe.

  • Securely restrain the rat. One common method is to grasp the rat firmly by the loose skin over the shoulders.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition. Caution: Ensure the needle is in the esophagus and not the trachea.

  • Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.

  • Withdraw the needle gently and return the rat to its cage.

  • Observe the animal for a few minutes to ensure there are no adverse effects from the procedure.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound solution

  • Animal scale

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Weigh the mouse to calculate the required injection volume.

  • Draw the calculated volume of the THC solution into the syringe.

  • Restrain the mouse by grasping the loose skin over the neck and back, and secure the tail.

  • Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Clean the injection site with a 70% ethanol swab.

  • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

This compound primarily exerts its effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway following CB1 receptor activation.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space THC This compound CB1 CB1 Receptor THC->CB1 Binds and Activates G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

Caption: Canonical CB1 receptor signaling pathway activated by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for assessing the behavioral effects of this compound in a rodent model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling & Procedures Animal_Acclimation->Habituation Baseline Baseline Behavioral Measurements Habituation->Baseline Randomization Randomize Animals to Treatment Groups Baseline->Randomization THC_Prep Prepare this compound Solution Administration Administer this compound or Vehicle THC_Prep->Administration Randomization->Administration Behavioral_Testing Behavioral Testing (e.g., Tetrad) Administration->Behavioral_Testing Data_Collection Data Collection & Recording Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for in vivo studies of this compound.

Important Considerations

  • Vehicle Selection: The choice of vehicle can significantly impact the pharmacokinetics of this compound.[7] Oil-based vehicles generally lead to slower absorption and a longer duration of action compared to aqueous emulsions, especially with subcutaneous administration.[7]

  • Sex Differences: Several studies have reported sex-dependent differences in the behavioral and physiological responses to THC in rodents.[2] It is crucial to include both male and female animals in study designs and analyze the data accordingly.

  • Acclimation and Habituation: Proper acclimation of animals to the housing facility and habituation to handling and experimental procedures are essential to minimize stress-induced variability in the data.

  • Control Groups: A vehicle-treated control group is mandatory to differentiate the effects of this compound from those of the vehicle and the administration procedure itself.

  • Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The acquisition and handling of this compound must comply with all applicable regulations.

References

Application Notes and Protocols for the Quantification of rel-(R,R)-THC in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of specific stereoisomers of tetrahydrocannabinol (THC) in tissue is a critical aspect of pharmacokinetic, toxicological, and drug efficacy studies. The term rel-(R,R)-THC refers to a racemic mixture of (+)-(6aR,10aR)-Δ⁹-THC and its enantiomer (-)-(6aS,10aS)-Δ⁹-THC. While the naturally occurring psychoactive form of Δ⁹-THC is the (-)-trans isomer, synthetic preparations and certain metabolic processes can result in the presence of other stereoisomers. Distinguishing between these enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles.

This document provides detailed application notes and experimental protocols for the analytical methods designed to quantify this compound in various tissue matrices. The methodologies described herein focus on robust sample preparation techniques coupled with advanced chromatographic and mass spectrometric detection to ensure accurate and reproducible results.

Analytical Method Overview

The accurate quantification of THC enantiomers in complex biological matrices such as tissue presents significant analytical challenges. These include efficient extraction from the tissue, removal of interfering matrix components, and the chromatographic separation of stereoisomers. The recommended approach involves:

  • Tissue Homogenization: Mechanical disruption of the tissue to ensure a representative sample and facilitate solvent extraction.

  • Extraction: Utilization of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the cannabinoids from the tissue homogenate.

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separation of the THC enantiomers using a chiral stationary phase followed by sensitive and selective detection by tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of THC in biological matrices. It is important to note that specific performance characteristics will be method-dependent and require validation in the laboratory.

Table 1: Typical LC-MS/MS Method Performance for THC Quantification in Tissue

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 2.5 ng/g[1]
Upper Limit of Quantification (ULOQ)100 - 500 ng/g[2]
Linearity (r²)> 0.99[3]
Accuracy (% Bias)Within ±15%[4]
Precision (% CV)< 15%[4]
Recovery> 70%[4]

Table 2: Comparison of Tissue Extraction Techniques

Extraction TechniqueAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) High recovery for lipophilic compounds, cost-effective.Can be labor-intensive, may require large solvent volumes, potential for emulsions.
Solid-Phase Extraction (SPE) High selectivity, good sample cleanup, amenable to automation.Higher cost per sample, requires method development for different matrices.
Protein Precipitation Simple, fast, and inexpensive.Less effective at removing matrix interferences, may lead to ion suppression in MS.

Experimental Protocols

Protocol 1: Tissue Homogenization and Extraction

This protocol describes a general procedure for the homogenization and extraction of THC from soft tissues such as the brain, liver, or adipose tissue.

Materials:

  • Tissue sample (e.g., brain, liver, adipose)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile, ice-cold

  • Hexane

  • Ethyl Acetate

  • Internal Standard (IS) solution (e.g., Δ⁹-THC-d3)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of tissue.

  • Homogenization: Place the tissue in a homogenization tube with 1.5 mL of ice-old PBS. Add a known amount of the internal standard. Homogenize the tissue until a uniform consistency is achieved.

  • Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the homogenate. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture to the supernatant. Vortex for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Organic Phase Collection: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis

This protocol outlines the conditions for the enantioselective separation and quantification of THC isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended, such as CHIRALPAK® IF-3 or a Trefoil AMY1 column.[5][6]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start at 60-70% B, increasing to 95-100% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Δ⁹-THC (Quantifier): m/z 315.2 → 193.1

    • Δ⁹-THC (Qualifier): m/z 315.2 → 259.2

    • Δ⁹-THC-d3 (IS): m/z 318.2 → 196.1

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Important Considerations:

  • Method Validation: This combined protocol is a recommendation based on available literature and requires thorough validation for the specific tissue matrix and enantiomers of interest. Validation should include assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.

  • Racemization: While the described extraction method is relatively mild, the potential for racemization during sample preparation should be evaluated during method validation, especially if harsher conditions like alkaline hydrolysis are considered.[7]

  • Matrix Effects: Tissue extracts are complex and can cause significant ion suppression or enhancement in the MS source. The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenate Homogenization tissue->homogenate Add PBS & IS precipitate Protein Precipitation homogenate->precipitate Add Acetonitrile extract Liquid-Liquid Extraction precipitate->extract Collect Supernatant evaporate Evaporation extract->evaporate Collect Organic Phase reconstitute Reconstitution evaporate->reconstitute Dry Down lcms Chiral LC-MS/MS reconstitute->lcms Inject data Data Analysis lcms->data Quantification

Caption: Workflow for tissue sample preparation and analysis.

Signaling Pathway (Conceptual)

The following diagram illustrates the general principle of ligand-receptor interaction, which is relevant to the differential pharmacology of THC enantiomers.

signaling_pathway cluster_ligands THC Enantiomers cluster_receptor Cannabinoid Receptor (e.g., CB1) cluster_response Cellular Response enantiomer_R (+)-(R,R)-THC receptor Receptor Binding Site enantiomer_R->receptor Binds with specific affinity enantiomer_S (-)-(S,S)-THC enantiomer_S->receptor Binds with different affinity response_R Pharmacological Effect A receptor->response_R Triggers response_S Pharmacological Effect B receptor->response_S Triggers

Caption: Differential binding of THC enantiomers to a receptor.

References

Application Note: Quantitative Determination of rel-(R,R)-Δ⁹-Tetrahydrocannabinol ((-)-trans-Δ⁹-THC) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of rel-(R,R)-Δ⁹-tetrahydrocannabinol ((-)-trans-Δ⁹-THC), the primary psychoactive component of cannabis, in biological matrices such as plasma and urine. The method utilizes a simple and efficient sample preparation procedure, followed by chromatographic separation using a chiral column to ensure stereoselectivity, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of (-)-trans-Δ⁹-THC.

Introduction

Tetrahydrocannabinol (THC) exists as several isomers, with (-)-trans-Δ⁹-THC being the most abundant and psychoactive constituent in cannabis.[1][2][3] Accurate quantification of this specific stereoisomer is crucial for pharmacokinetic studies, toxicological assessments, and in the development of cannabinoid-based therapeutics. The structural similarity among THC isomers necessitates a highly selective analytical method.[4][5] Chiral chromatography is essential to differentiate between the enantiomers of Δ⁹-THC.[1][6][7][8] This LC-MS/MS method provides the necessary specificity and sensitivity for the reliable determination of (-)-trans-Δ⁹-THC in complex biological samples.

Experimental Workflow

Workflow LC-MS/MS Workflow for (-)-trans-Δ⁹-THC Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) ISTD Add Internal Standard ((-)-trans-Δ⁹-THC-d3) Sample->ISTD Extraction Liquid-Liquid Extraction or Solid-Phase Extraction ISTD->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chiral HPLC Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of (-)-trans-Δ⁹-THC Calibration->Quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Experimental Protocols

Sample Preparation

A choice of either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed depending on the laboratory's preference and available resources. Both methods are widely used for cannabinoid extraction.[1]

1.1. Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine:

  • To 1 mL of plasma or urine sample in a glass tube, add 50 µL of internal standard working solution (e.g., (-)-trans-Δ⁹-THC-d3 at 100 ng/mL).

  • Add 100 µL of 10% acetic acid and vortex.

  • Add 2.5 mL of a hexane:ethyl acetate (80:20, v/v) mixture.[2]

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Hexane:Isopropanol) and vortex.[9]

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) Protocol for Plasma/Urine:

  • To 1 mL of plasma or urine sample, add 50 µL of internal standard working solution (e.g., (-)-trans-Δ⁹-THC-d3 at 100 ng/mL).

  • For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates. Add β-glucuronidase and incubate at 37°C overnight.[10]

  • Precondition a polymeric SPE cartridge (e.g., Styre Screen® HLB) with methanol followed by deionized water.[10]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a series of solutions to remove interferences (e.g., water, followed by a weak organic solvent).

  • Elute the analyte with an appropriate solvent (e.g., methanol or a mixture of hexane and ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

The use of a chiral stationary phase is critical for the separation of THC enantiomers.[6][8][9]

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Chiral stationary phase, e.g., CHIRALPAK IB N-3 (4.6 x 250 mm, 3 µm)[9]
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient Isocratic: 90% A, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Run Time Approximately 10 minutes

2.2. Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

2.3. MRM Transitions:

The following MRM transitions are monitored for the quantification and confirmation of (-)-trans-Δ⁹-THC and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(-)-trans-Δ⁹-THC (Quantifier) 315.2193.115035
(-)-trans-Δ⁹-THC (Qualifier) 315.2135.115045
(-)-trans-Δ⁹-THC-d3 (IS) 318.2196.115035

Data Presentation

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) in human plasma.

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
(-)-trans-Δ⁹-THC 0.5 - 100>0.9950.10.5

Note: These values are representative and may vary depending on the specific instrumentation and matrix used. Laboratories should perform their own validation.

Signaling Pathway Diagram

While there is no direct signaling pathway to diagram for an analytical method, the logical relationship of the analytical process can be visualized.

LogicalRelationship Logical Flow of the Analytical Method Start Start: Biological Sample Extraction Analyte Extraction & Purification Start->Extraction Sample Prep Separation Stereospecific Chromatographic Separation Extraction->Separation LC Injection Detection Mass Spectrometric Detection & Identification Separation->Detection Ionization Quantification Data Analysis & Quantification Detection->Quantification Data Acquisition End End: Concentration of (-)-trans-Δ⁹-THC Quantification->End Reporting

Caption: Logical flow diagram of the analytical protocol.

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the selective and sensitive quantification of (-)-trans-Δ⁹-THC in biological matrices. The use of chiral chromatography is essential for resolving the stereoisomers of THC, ensuring accurate identification and quantification. The described sample preparation and analytical conditions are robust and can be adapted for various research and drug development applications. It is recommended that each laboratory validates the method on their own instrumentation to ensure performance meets their specific requirements.

References

Application of rel-(R,R)-THC in Breast Cancer Research: A Clarification and Comprehensive Overview of Cannabinoid Effects

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification on rel-(R,R)-THC

The compound "this compound" refers to (R,R)-Tetrahydrochrysene , a synthetic molecule that is a selective modulator of estrogen receptors (ERs). It is crucial to distinguish this compound from Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the well-known psychoactive component of Cannabis sativa. While both are abbreviated as THC, they are structurally and functionally distinct.

(R,R)-Tetrahydrochrysene functions as a selective agonist at Estrogen Receptor α (ERα) and an antagonist at Estrogen Receptor β (ERβ)[1][2]. Its high affinity for ERβ makes it a valuable tool for studying the roles of these receptor subtypes. However, a comprehensive review of current scientific literature reveals a significant lack of published studies specifically investigating the application of (R,R)-Tetrahydrochrysene in breast cancer research. Therefore, detailed application notes, protocols, and quantitative data for its use in this context are not available.

Given the potential for nomenclature confusion, this document will provide a detailed overview of the application of the more extensively studied cannabinoid, Δ⁹-tetrahydrocannabinol (Δ⁹-THC) , and other synthetic cannabinoids in breast cancer research. This information is provided as a supplementary resource and should not be directly extrapolated to the effects of (R,R)-Tetrahydrochrysene.

Application Notes: Δ⁹-THC and Synthetic Cannabinoids in Breast Cancer

Δ⁹-THC and various synthetic cannabinoids have been investigated for their potential anti-cancer effects in different subtypes of breast cancer, including estrogen receptor-positive (ER+), HER2-positive (HER2+), and triple-negative breast cancer (TNBC).

Mechanism of Action: The anti-tumor effects of cannabinoids are primarily mediated through the activation of cannabinoid receptors CB1 and CB2, which are often overexpressed in breast cancer cells compared to normal breast tissue[3][4]. Activation of these receptors can trigger a cascade of signaling events that inhibit cell proliferation, induce apoptosis (programmed cell death), and reduce cell migration and invasion. Key signaling pathways implicated include the modulation of Akt/mTOR, ERK, and cyclooxygenase-2 (COX-2) pathways[3][5]. In some contexts, particularly in ER+ breast cancer, Δ⁹-THC has also been shown to interfere with estrogen signaling by up-regulating ERβ, which can repress ERα activity[6][7]. However, some studies have reported that at low concentrations or in the absence of cannabinoid receptors, Δ⁹-THC might promote the proliferation of certain breast cancer cells[8].

Data Presentation: In Vitro and In Vivo Effects of Cannabinoids on Breast Cancer

The following tables summarize quantitative data from various studies on the effects of Δ⁹-THC and synthetic cannabinoids on breast cancer models.

Table 1: In Vitro Cytotoxicity of Cannabinoids in Breast Cancer Cell Lines

CompoundCell LineBreast Cancer SubtypeIC50 Value (µM)Reference
Δ⁹-THCMDA-MB-231Triple-Negative9.5[1][2]
Δ⁹-THCSUM159Triple-Negative~10[8]
Δ⁹-THCMCF-7ER-positive14.5[1][2]
Δ⁹-THCT47DER-positiveNot specified
WIN-55,212-2MDA-MB-231Triple-NegativeDose-dependent inhibition
WIN-55,212-2MDA-MB-468Triple-NegativeDose-dependent inhibition
JWH-133MDA-MB-231Triple-NegativeNo significant cytotoxicity up to 30 µM
JWH-133MDA-MB-468Triple-NegativeNo significant cytotoxicity up to 10 µM

Table 2: In Vivo Anti-Tumor Efficacy of Cannabinoids in Breast Cancer Models

CompoundAnimal ModelTumor ReductionMetastasis ReductionReference
JWH-133MDA-MB-231 xenograft40-50%65-80% (lung)[3][4]
WIN-55,212-2MDA-MB-231 xenograft40-50%65-80% (lung)[3][4]
WIN-55,212-2MDA-MB-468 xenograft76%Not specified
JWH-133MDA-MB-468 xenograftIncreased tumor volumeNot specified
Δ⁹-THC4T1 murine modelEnhanced tumor growthEnhanced metastasis

Note: The conflicting results for JWH-133 and Δ⁹-THC in different in vivo models highlight the complexity of cannabinoid pharmacology and the importance of the specific tumor microenvironment and cannabinoid receptor expression levels.

Signaling Pathways and Visualizations

The anti-tumor effects of cannabinoids in breast cancer are mediated by complex signaling networks. Below are representations of key pathways.

Cannabinoid_Signaling_Breast_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor PI3K PI3K CB1->PI3K inhibition Ras Ras CB1->Ras inhibition Apoptosis Apoptosis CB1->Apoptosis induction CB2 CB2 Receptor CB2->PI3K inhibition CB2->Ras inhibition CB2->Apoptosis induction THC Δ⁹-THC / Synthetic Cannabinoids THC->CB1 THC->CB2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis inhibition Proliferation Cell Proliferation / Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h for attachment start->incubate1 treat Treat with Cannabinoid / Vehicle incubate1->treat incubate2 Incubate for treatment period (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Calculate cell viability read->end Wound_Healing_Workflow start Grow cells to confluent monolayer scratch Create a scratch with pipette tip start->scratch wash Wash with PBS scratch->wash treat Add medium with Cannabinoid / Vehicle wash->treat image0 Image at Time 0 treat->image0 incubate Incubate and image at intervals image0->incubate analyze Measure wound closure incubate->analyze end Determine effect on cell migration analyze->end

References

Application Notes and Protocols for High-Throughput Screening Assays Using Tetrahydrocannabinol (THC)

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of cannabinoid receptors, with a focus on utilizing tetrahydrocannabinol (THC) as a reference compound. The protocols are intended for researchers, scientists, and drug development professionals working in the field of cannabinoid pharmacology and drug discovery.

The primary targets of THC are the cannabinoid receptors 1 (CB1) and 2 (CB2), which are G-protein coupled receptors (GPCRs).[1][2][3] CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of THC, while CB2 receptors are primarily expressed in the immune system.[3][4][5] Modulation of these receptors has therapeutic potential for a variety of conditions, including pain, inflammation, and neurodegenerative diseases.[5]

High-throughput screening assays are essential tools for discovering novel cannabinoid receptor ligands from large compound libraries.[6][7] The following sections detail common HTS methodologies, including cAMP assays, radioligand binding assays, and β-arrestin recruitment assays, and provide step-by-step protocols for their implementation.

B- Signaling Pathways

Activation of cannabinoid receptors by agonists like THC initiates a cascade of intracellular signaling events. Both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][8] Additionally, cannabinoid receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and ion channels.[3][8] Understanding these pathways is crucial for designing and interpreting HTS assays.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Inhibits MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade Activates THC THC (Agonist) THC->CB_Receptor Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene expression, ion channel modulation) PKA->Cellular_Response Leads to MAPK_Cascade->Cellular_Response Leads to

Figure 1: Cannabinoid Receptor Signaling Pathway

C- Experimental Protocols

cAMP Accumulation Assay (HTS Format)

This assay measures the ability of test compounds to inhibit the production of cAMP, a key second messenger in the cannabinoid receptor signaling pathway.

Workflow:

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells Expressing CB1 or CB2 Receptors into 384-well plates Start->Seed_Cells Incubate_Cells Incubate Cells (e.g., 24 hours) Seed_Cells->Incubate_Cells Add_Compounds Add Test Compounds and THC (Control) Incubate_Cells->Add_Compounds Add_Forskolin Add Forskolin to stimulate cAMP production Add_Compounds->Add_Forskolin Incubate Incubate (e.g., 30 minutes) Add_Forskolin->Incubate Lyse_Cells Lyse Cells and Add Detection Reagents Incubate->Lyse_Cells Read_Signal Read Signal (e.g., Luminescence/Fluorescence) Lyse_Cells->Read_Signal Analyze_Data Data Analysis (Calculate % inhibition and IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: cAMP Assay Experimental Workflow

Protocol:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors in appropriate media.

  • Cell Seeding: Seed cells into 384-well microplates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Add test compounds at various concentrations. Include THC as a positive control and a vehicle control (e.g., DMSO).

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions (e.g., HTRF, AlphaScreen, or luminescence-based kits).

  • Signal Reading: Read the plate using a plate reader compatible with the chosen detection technology.

  • Data Analysis: Calculate the percent inhibition of cAMP production for each test compound relative to the forskolin-only control. Determine the IC50 values for active compounds.

Data Presentation:

CompoundIC50 (nM) vs CB1IC50 (nM) vs CB2Selectivity (CB1/CB2)
THC40.7361.13
Compound X15.2350.823.08
Compound Y523.125.60.05

Note: The IC50 values for THC are approximate and can vary depending on the assay conditions.[1]

Radioligand Binding Assay

This assay measures the ability of test compounds to displace a radiolabeled cannabinoid receptor ligand, providing information about their binding affinity.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing CB1 or CB2 receptors.

  • Assay Setup: In a 96-well filter plate, add cell membranes, a radiolabeled ligand (e.g., [3H]CP-55,940), and test compounds at various concentrations.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent displacement of the radioligand by the test compounds and calculate their Ki values.

Data Presentation:

CompoundKi (nM) vs CB1Ki (nM) vs CB2
THC40.736
Compound X5.8120.3
Compound Y250.112.5

Note: The Ki values for THC are approximate and can vary depending on the assay conditions.[1]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, which is a key event in GPCR desensitization and signaling.[9]

Workflow:

B_Arrestin_Workflow Start Start Transfect_Cells Transfect Cells with CB Receptor-enzyme fragment 1 and β-arrestin-enzyme fragment 2 Start->Transfect_Cells Seed_Cells Seed Transfected Cells into 384-well plates Transfect_Cells->Seed_Cells Add_Compounds Add Test Compounds and THC (Control) Seed_Cells->Add_Compounds Incubate Incubate (e.g., 60-90 minutes) Add_Compounds->Incubate Add_Substrate Add Enzyme Substrate Incubate->Add_Substrate Read_Signal Read Luminescence Signal Add_Substrate->Read_Signal Analyze_Data Data Analysis (Calculate EC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: β-Arrestin Assay Experimental Workflow

Protocol:

  • Cell Line: Use a cell line engineered to co-express the cannabinoid receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementing fragment of the enzyme.

  • Cell Seeding: Seed the cells into 384-well plates.

  • Compound Addition: Add test compounds and THC as a positive control.

  • Incubation: Incubate the plates at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Determine the EC50 values for active compounds.

Data Presentation:

CompoundEC50 (nM) for β-arrestin recruitment (CB1)EC50 (nM) for β-arrestin recruitment (CB2)
THC~100~80
Compound X25.4560.1
Compound Y>10,00045.8

Note: The EC50 values for THC are illustrative and can vary based on the specific assay system.

The protocols described in these application notes provide robust and reliable methods for the high-throughput screening of compounds targeting cannabinoid receptors. By utilizing THC as a reference compound, researchers can effectively identify and characterize novel agonists, antagonists, and allosteric modulators, paving the way for the development of new therapeutics. The choice of assay will depend on the specific goals of the screening campaign, with each method offering unique insights into the pharmacological properties of the test compounds.

References

Application Notes and Protocols for rel-(R,R)-THC in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of tetrahydrocannabinol (THC) and its analogs in the study of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis.

Disclaimer: The majority of research in the field of cannabinoids and neurodegenerative diseases has been conducted on Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, and its synthetic analogs such as dronabinol and nabilone. The user's query specified "rel-(R,R)-THC," which refers to (R,R)-Tetrahydrochrysene, a synthetic compound primarily used in estrogen receptor research and is distinct from Δ⁹-THC. This document will focus on the widely studied Δ⁹-THC and its analogs due to the extensive body of available research, while acknowledging this distinction.

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health burden. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function, often associated with protein misfolding and aggregation, neuroinflammation, oxidative stress, and excitotoxicity. The endocannabinoid system (ECS) has emerged as a promising therapeutic target for these conditions due to its role in regulating a wide array of physiological processes, including neuronal signaling, inflammation, and cell survival.

Δ⁹-tetrahydrocannabinol (Δ⁹-THC), as a partial agonist of cannabinoid receptors CB1 and CB2, has been the subject of numerous preclinical and clinical investigations for its potential neuroprotective effects. These studies have explored its ability to modulate key pathological cascades in neurodegeneration, offering a multi-faceted therapeutic potential.

This document provides detailed application notes and experimental protocols derived from published research to guide scientists in the investigation of THC and its analogs in the context of neurodegenerative diseases.

Alzheimer's Disease (AD)

AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Research suggests that Δ⁹-THC may exert beneficial effects by targeting these pathologies and associated neuroinflammation.

Quantitative Data Summary
CompoundModel SystemAssayEndpointResultReference
Δ⁹-THCN2a/AβPPswe cellsELISAAβ1-40 and Aβ1-42 productionSignificant reduction at 24 and 42 hours[1]
Δ⁹-THCN2a/AβPPswe cellsThioflavin T assayAβ aggregationInhibition of Aβ aggregation[1]
Δ⁹-THCAged APP/PS1 miceRadial Arm Water MazeSpatial learning and memorySignificant improvement at 0.02 and 0.2 mg/kg[1][2]
Δ⁹-THCAged APP/PS1 miceWestern BlotAβ oligomers, p-tau, total tauSignificant decrease at 0.02 and 0.2 mg/kg[1][3]
DronabinolAlzheimer's patients with agitationPittsburgh Agitation Scale (PAS)Agitation Score30% decrease (5mg, twice daily for 3 weeks)[4]
DronabinolAlzheimer's patients with agitationNeuropsychiatric Inventory (NPI-C)Agitation/AggressionStatistically significant improvement[5]

Signaling Pathways and Experimental Workflows

Alzheimer_Pathway THC Δ⁹-THC Abeta Amyloid-β Aggregation THC->Abeta Inhibits Tau Tau Hyperphosphorylation THC->Tau Reduces Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) THC->Neuroinflammation Reduces Oxidative_Stress Oxidative Stress THC->Oxidative_Stress Reduces GSK3b GSK-3β Activity THC->GSK3b Inhibits AChE Acetylcholinesterase (AChE) THC->AChE Inhibits Abeta->Neuroinflammation Induces Neuronal_Death Neuronal Death Abeta->Neuronal_Death Induces Tau->Neuronal_Death Induces Neuroinflammation->Neuronal_Death Contributes to Oxidative_Stress->Neuronal_Death Contributes to Cognitive_Decline Cognitive Decline Neuronal_Death->Cognitive_Decline Leads to GSK3b->Tau Promotes

Caption: Δ⁹-THC's multi-target effects in Alzheimer's Disease.

Experimental Protocols

In Vitro: Aβ Production and Aggregation in N2a/AβPPswe Cells [1]

  • Cell Culture: Culture N2a cells stably transfected with the human amyloid precursor protein (APP) Swedish mutation (N2a/AβPPswe) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • THC Treatment: Treat cells with varying concentrations of Δ⁹-THC (e.g., 0.1, 1, 10 µM) for 24 and 48 hours.

  • Aβ ELISA: Collect the cell culture supernatant and measure the levels of Aβ1-40 and Aβ1-42 using commercially available ELISA kits.

  • Thioflavin T (ThT) Assay for Aggregation:

    • Synthesize or purchase Aβ1-42 peptides.

    • Incubate Aβ1-42 peptides (e.g., 10 µM) with or without different concentrations of Δ⁹-THC in a suitable buffer (e.g., PBS) at 37°C.

    • At various time points, add Thioflavin T to the samples and measure fluorescence (excitation ~450 nm, emission ~485 nm) to quantify fibril formation.

In Vivo: Evaluation of Δ⁹-THC in Aged APP/PS1 Mice [1][2]

  • Animal Model: Use 14-month-old APP/PS1 transgenic mice and non-transgenic littermates as controls.

  • Drug Administration: Administer Δ⁹-THC (0.02 and 0.2 mg/kg) or vehicle via intraperitoneal injection every other day for three months.

  • Behavioral Testing (Radial Arm Water Maze - RAWM):

    • Acclimatize mice to the RAWM apparatus.

    • Conduct spatial learning trials where mice must locate a hidden platform in one of the arms.

    • Record the number of errors (entries into incorrect arms) and latency to find the platform over several days of testing.

  • Tissue Processing and Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Harvest brains and homogenize brain tissue for biochemical analysis.

    • Use Western blotting to quantify the levels of Aβ oligomers, phospho-tau (e.g., at AT8, PHF-1 epitopes), total tau, and other relevant proteins like GSK-3β.

Parkinson's Disease (PD)

PD is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are aggregates of α-synuclein. Δ⁹-THC is investigated for its potential to protect dopaminergic neurons from neurotoxicity.

Quantitative Data Summary
CompoundModel SystemAssayEndpointResultReference
Δ⁹-THCDifferentiated SH-SY5Y cells + MPP⁺LDH AssayCell DeathSignificant reduction in cell death with 10 µM Δ⁹-THC[6]
Δ⁹-THCDifferentiated SH-SY5Y cells + MPP⁺Western BlotPPARγ, PGC-1α, TFAMIncreased expression, suggesting mitochondrial biogenesis restoration[6]
Δ⁹-THCDifferentiated SH-SY5Y cells + MPP⁺qPCRPPARγ mRNAReduced to 22% with shRNA knockdown, blocking Δ⁹-THC's protective effect[6]

Signaling Pathways and Experimental Workflows

Parkinson_Pathway THC Δ⁹-THC PPARg PPARγ THC->PPARg Activates MPP MPP⁺ (Neurotoxin) Mitochondrial_Dysfunction Mitochondrial Dysfunction MPP->Mitochondrial_Dysfunction Induces Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Dopaminergic_Neuron_Death Dopaminergic Neuron Death Apoptosis->Dopaminergic_Neuron_Death Results in PGC1a PGC-1α PPARg->PGC1a Upregulates TFAM TFAM PGC1a->TFAM Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes Mitochondrial_Biogenesis->Mitochondrial_Dysfunction Restores

Caption: Δ⁹-THC's neuroprotective mechanism in a Parkinson's Disease model.

Experimental Protocols

In Vitro: Neuroprotection in Differentiated SH-SY5Y Cells [6]

  • Cell Culture and Differentiation:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

    • Induce differentiation by treating with 10 µM all-trans-retinoic acid for 5 days.

  • Neurotoxin and THC Treatment:

    • Expose differentiated cells to the mitochondrial complex I inhibitor, 1-methyl-4-phenylpyridinium (MPP⁺) (e.g., 1-7 mM), to induce a PD-like phenotype.

    • Co-administer Δ⁹-THC (e.g., 10 µM) with MPP⁺ for 48 hours.

  • Cell Viability and Death Assays:

    • Measure cell viability using the MTT assay.

    • Quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Western Blot Analysis:

    • Lyse cells and perform Western blotting to assess the expression levels of proteins involved in mitochondrial biogenesis, such as PPARγ, PGC-1α, and TFAM.

  • PPARγ Knockdown (Optional):

    • Use lentiviral vectors to deliver PPARγ shRNA to knockdown PPARγ expression.

    • Confirm knockdown by qPCR and Western blotting.

    • Repeat the neuroprotection experiment to determine if the effects of Δ⁹-THC are PPARγ-dependent.

Huntington's Disease (HD)

HD is a genetic neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHtt) protein that aggregates and causes neuronal dysfunction, particularly in the striatum.

Quantitative Data Summary
CompoundModel SystemAssayEndpointResultReference
NabiloneHD Patients (case series)Unified Huntington's Disease Rating Scale (UHDRS)Motor Score, Chorea ScoreImprovement in all 5 patients[1][7]
NabiloneHD Patients (case series)Clinical Global Impression Scale (CGI)Overall SymptomsImprovement reported in all 5 patients[1][7]
Sativex (THC:CBD)R6/2 MiceBehavioral TestingClasping BehaviorMarked attenuation[8][9][10]
Sativex (THC:CBD)R6/2 MicePET ScanBasal Ganglia Metabolic ActivityPartial attenuation of reduction[8][9][10]
Sativex (THC:CBD)HD Patients (pilot trial)UHDRSMotor, Cognitive, Behavioral, Functional ScoresNo significant difference compared to placebo[11]

Experimental Workflows

Huntington_Workflow cluster_preclinical Preclinical (R6/2 Mice) cluster_clinical Clinical Trial (Sativex) Start_Preclinical Start: 4-week-old R6/2 mice Treatment_Preclinical Daily Sativex-like (THC:CBD 1:1) or Vehicle Start_Preclinical->Treatment_Preclinical Behavioral_Testing Weekly Behavioral Testing (e.g., Rotarod, Clasping) Treatment_Preclinical->Behavioral_Testing Imaging In vivo PET scan at 10 weeks Behavioral_Testing->Imaging Euthanasia Euthanasia at 12 weeks Imaging->Euthanasia Biochemical_Analysis Ex vivo Striatal Biochemical Analysis (H+-MRS) Euthanasia->Biochemical_Analysis Start_Clinical Recruit HD Patients Randomization Randomize to Sativex or Placebo Start_Clinical->Randomization Treatment_Period1 12-week Treatment Period 1 Randomization->Treatment_Period1 Washout 4-6 week Washout Treatment_Period1->Washout Assessments Assess UHDRS scores and safety Treatment_Period1->Assessments Treatment_Period2 12-week Treatment Period 2 (Crossover) Washout->Treatment_Period2 Treatment_Period2->Assessments

Caption: Preclinical and clinical experimental workflows for cannabinoids in HD.

Experimental Protocols

In Vivo: Evaluation of Sativex-like Combination in R6/2 Mice [8][9][10]

  • Animal Model: Use male R6/2 transgenic mice and wild-type littermates.

  • Drug Administration: Begin daily intraperitoneal injections at 4 weeks of age with a Sativex-like combination of Δ⁹-THC and CBD (1:1 ratio, e.g., 3 mg/kg of each) or vehicle.

  • Behavioral Analysis:

    • Rotarod: Assess motor coordination and balance weekly from 6 to 10 weeks of age.

    • Clasping: At the end of the study, suspend mice by their tails and score the degree of hindlimb clasping.

  • In Vivo Imaging:

    • At 10 weeks of age, perform positron emission tomography (PET) scans to measure local metabolic activity in the brain, particularly the basal ganglia.

  • Ex Vivo Analysis:

    • At 12 weeks, euthanize the mice and dissect the striatum.

    • Perform proton nuclear magnetic resonance spectroscopy (H+-MRS) to analyze changes in prognostic markers of HD.

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons in the brain and spinal cord, leading to muscle weakness and paralysis. The potential therapeutic effects of cannabinoids in ALS are thought to be mediated through their anti-inflammatory, antioxidant, and anti-excitotoxic properties.

Quantitative Data Summary
CompoundModel SystemAssayEndpointResultReference
Δ⁹-THCSOD1-G93A MiceSurvival AnalysisSurvival TimeIncreased survival by 3.84 days (meta-analysis)[12]
Δ⁹-THCSOD1-G93A MiceMotor Function TestsMotor ImpairmentDelayed motor impairment[13]
Cannabinol (CBN)SOD1-G93A MiceDisease OnsetOnset of SymptomsSignificantly delayed onset[14][15]
Sativex-like (THC:CBD)SOD1-G93A MiceMotor Neuron CountMotor Neuron SurvivalImproved motor neuron survival[13]

Signaling Pathways

ALS_Pathway Cannabinoids Cannabinoids (THC, CBD, CBN) Oxidative_Stress Oxidative Stress Cannabinoids->Oxidative_Stress Reduces (Antioxidant) CB1R CB1 Receptor Cannabinoids->CB1R Activates CB2R CB2 Receptor Cannabinoids->CB2R Activates Excitotoxicity Glutamate Excitotoxicity Motor_Neuron_Death Motor Neuron Death Excitotoxicity->Motor_Neuron_Death Induces Oxidative_Stress->Motor_Neuron_Death Induces Neuroinflammation Neuroinflammation (Microglial Activation) Neuroinflammation->Motor_Neuron_Death Contributes to Disease_Progression Disease Progression Motor_Neuron_Death->Disease_Progression Leads to CB1R->Excitotoxicity Reduces CB2R->Neuroinflammation Reduces

Caption: Neuroprotective mechanisms of cannabinoids in ALS models.

Experimental Protocols

In Vivo: Evaluation of Cannabinoids in SOD1-G93A Mice [13][14][15]

  • Animal Model: Use SOD1-G93A transgenic mice, a widely used model of ALS.

  • Drug Administration:

    • Administer Δ⁹-THC via intraperitoneal injection or cannabinol (CBN) via subcutaneously implanted osmotic mini-pumps (e.g., 5 mg/kg/day).

    • Initiate treatment either before or after the onset of motor symptoms.

  • Assessment of Disease Progression:

    • Motor Function: Regularly assess motor performance using tests such as the rotarod and grip strength.

    • Disease Onset: Define onset based on specific criteria, such as the appearance of tremors or a decline in motor performance.

    • Survival: Monitor mice daily and record the date of death or euthanasia when they reach a humane endpoint (e.g., inability to right themselves within 30 seconds).

  • Histological Analysis:

    • At the end of the study, perfuse mice and collect spinal cord tissue.

    • Perform histological staining (e.g., Nissl staining) to count motor neurons in the spinal cord.

    • Use immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Conclusion

The studies summarized in these application notes provide a foundation for the investigation of Δ⁹-THC and its analogs as potential therapeutic agents for neurodegenerative diseases. The provided protocols offer a starting point for designing and conducting experiments to further elucidate the mechanisms of action and therapeutic efficacy of these compounds. It is crucial for researchers to carefully consider the specific models, dosages, and outcome measures to generate robust and reproducible data in this promising area of research. Further investigation into the distinct roles of different cannabinoids and their synergistic effects is warranted to develop more effective treatments for these devastating diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting rel-(R,R)-THC Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous insolubility of rel-(R,R)-THC.

Important Note on Compound Identity: The term "this compound" in the context of commercially available research chemicals typically refers to (5R,11R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol , a selective estrogen receptor modulator (SERM). It is crucial to distinguish this compound from delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This guide pertains to the selective estrogen receptor modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it insoluble in water?

This compound, also known as (R,R)-Tetrahydrochrysene, is a non-steroidal, hydrophobic molecule.[1] Its chemical structure is predominantly non-polar, leading to very low solubility in aqueous solutions like buffers and cell culture media.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

The recommended solvents for preparing stock solutions of this compound are high-purity, anhydrous dimethyl sulfoxide (DMSO) and ethanol.[2][3] It is crucial to use anhydrous solvents as water contamination can lower the solubility of the compound.

Q3: What is the maximum concentration for a stock solution of this compound in DMSO or ethanol?

As indicated by supplier data, the maximum solubility of this compound in both DMSO and ethanol is approximately 100 mM (32.04 mg/mL).[2][3] It is always recommended to start with a slightly lower concentration to ensure complete dissolution.

Q4: My this compound precipitates when I add the stock solution to my aqueous buffer. What is happening and how can I prevent it?

This common issue, often called "salting out," occurs because the compound is forced out of solution when the highly soluble organic solvent (like DMSO) is rapidly diluted in the aqueous buffer. To prevent this, it is best to perform serial dilutions of the stock solution in the same organic solvent before the final addition to the aqueous medium.[2] This gradual change in solvent polarity helps to keep the compound dissolved.

Q5: What is the maximum recommended final concentration of the organic solvent in my cell culture or assay?

To avoid solvent-induced cytotoxicity or artifacts in your experiment, the final concentration of the organic solvent should be kept to a minimum. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[4] It is imperative to include a vehicle control (the same final concentration of the solvent without the compound) in all experiments.

Troubleshooting Guide: Precipitation in Aqueous Solutions

If you are observing precipitation of this compound in your experiments, follow these troubleshooting steps:

Symptom Possible Cause Troubleshooting Steps
Compound does not fully dissolve in organic solvent. - Solvent is not anhydrous.- Concentration is too high.- Impure compound.- Use fresh, high-purity anhydrous DMSO or ethanol.- Try preparing a more dilute stock solution.- If possible, verify the purity of your compound.
Precipitation upon addition to aqueous buffer. - Rapid change in solvent polarity ("salting out").- Final concentration exceeds aqueous solubility.- Perform intermediate dilutions of the stock solution in the organic solvent before the final dilution into the aqueous buffer.- Add the final diluted stock solution dropwise to the aqueous medium while gently vortexing.[3]- Reduce the final concentration of the compound in your assay.
Cloudy or hazy appearance of the final solution. - Formation of a microemulsion or fine precipitate.- Visually inspect the solution under a microscope to confirm the presence of precipitate.- Centrifuge a sample of the solution; a pellet indicates precipitation.- Consider incorporating a low concentration of a non-ionic surfactant.
Precipitation occurs over time or with temperature changes. - Unstable formulation.- Temperature-dependent solubility.- Prepare fresh working solutions for each experiment.- Ensure the temperature of your solutions is maintained throughout the experiment.

Data Presentation: Solubility of this compound

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Source
DMSO10032.04[3]
Ethanol10032.04[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Bring the vial of this compound and the DMSO to room temperature.

  • Calculate the required volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound is 320.42 g/mol ). For 1 mg of compound, you will need 31.2 µL of DMSO.

  • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved.

  • If dissolution is slow, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be used, but avoid excessive heat.[2]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Anhydrous, high-purity DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution with 90 µL of anhydrous DMSO. Mix well.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Immediately after adding the compound, gently vortex or invert the tube to ensure rapid and uniform mixing.

  • Use the working solution immediately. Do not store diluted aqueous solutions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Compound This compound Powder Stock 10 mM Stock in DMSO Compound->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermediate 1 mM Intermediate in DMSO Stock->Intermediate Intermediate Dilution (1:10 in DMSO) Working Final Working Solution (e.g., 10 µM) Intermediate->Working Final Dilution (e.g., 1:1000) Medium Aqueous Buffer/ Cell Culture Medium Medium->Working

Caption: Workflow for preparing aqueous working solutions of this compound.

troubleshooting_logic Start Precipitation Observed in Aqueous Solution CheckStock Is stock solution clear? Start->CheckStock RedissolveStock Use fresh anhydrous solvent, vortex, sonicate, or warm. CheckStock->RedissolveStock No CheckDilution Was an intermediate dilution in organic solvent performed? CheckStock->CheckDilution Yes RedissolveStock->CheckStock PerformIntermediate Perform serial dilutions in organic solvent first. CheckDilution->PerformIntermediate No CheckFinalConc Is the final concentration too high? CheckDilution->CheckFinalConc Yes Success Solution is Clear PerformIntermediate->Success LowerConc Reduce final compound concentration. CheckFinalConc->LowerConc Yes ConsiderSurfactant Consider adding a non-ionic surfactant (e.g., Tween-20). CheckFinalConc->ConsiderSurfactant No LowerConc->Success ConsiderSurfactant->Success

Caption: Troubleshooting logic for addressing precipitation issues.

References

Technical Support Center: Optimizing rel-(R,R)-THC for ERβ Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing rel-(R,R)-THC as a selective antagonist for Estrogen Receptor Beta (ERβ). Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported activity at estrogen receptors?

A1: this compound, also known as (R,R)-Tetrahydrochrysene, is a non-steroidal, subtype-selective estrogen receptor ligand. It has been identified as a potent antagonist for Estrogen Receptor Beta (ERβ) and an agonist for Estrogen Receptor Alpha (ERα)[1][2][3]. This dual activity makes it a valuable tool for dissecting the distinct roles of ERα and ERβ in various physiological and pathological processes.

Q2: What are the binding affinities of this compound for ERα and ERβ?

A2: Competitive binding assays have determined the inhibitor constant (Ki) of this compound for both estrogen receptor subtypes. These values are summarized in the table below. The lower Ki for ERβ indicates a higher binding affinity for this receptor subtype[1][2][4].

Q3: How can I experimentally verify the ERβ antagonist activity of this compound?

A3: The ERβ antagonist activity of this compound can be confirmed using two primary types of assays: a competitive binding assay to determine its ability to displace a known ERβ agonist, and a reporter gene assay to measure the inhibition of ERβ-mediated gene transcription. Detailed protocols for both are provided in the "Experimental Protocols" section of this guide.

Q4: What is the mechanism of ERβ antagonism by this compound?

A4: this compound acts as a silent and passive antagonist of ERβ[3]. This means it binds to the receptor's ligand-binding domain, preventing the binding of endogenous agonists like 17β-estradiol. This binding event fails to induce the conformational changes in the receptor that are necessary for the recruitment of coactivators and subsequent initiation of gene transcription. The result is a blockade of ERβ-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's interaction with estrogen receptors, as reported in the literature and by commercial suppliers.

ParameterERαERβReference(s)
Activity AgonistAntagonist[1][2][3][4]
Ki 9.0 nM3.6 nM[1][2][4]
Relative Binding Affinity 3.625[1][4]

Experimental Protocols

Competitive Radioligand Binding Assay for ERβ

This protocol is designed to determine the binding affinity (Ki) of this compound for ERβ by measuring its ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol.

Materials:

  • Purified recombinant human ERβ protein

  • [³H]-17β-estradiol (Radioligand)

  • This compound (Test Compound)

  • Unlabeled 17β-estradiol (Reference Competitor)

  • Assay Buffer (e.g., Tris-based buffer with additives like DTT and glycerol)

  • Scintillation vials and cocktail

  • Filter plates and harvester

Procedure:

  • Prepare Reagents: Serially dilute this compound and unlabeled 17β-estradiol to a range of concentrations. Prepare a working solution of [³H]-17β-estradiol at a concentration close to its Kd for ERβ.

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of purified ERβ protein, and the fixed concentration of [³H]-17β-estradiol.

  • Competition: Add the various concentrations of either this compound or unlabeled 17β-estradiol to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through filter plates.

  • Quantification: Wash the filters with cold assay buffer, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

ERβ Luciferase Reporter Gene Assay (Antagonist Mode)

This cell-based assay measures the ability of this compound to inhibit the transcriptional activity of ERβ induced by a known agonist.

Materials:

  • A suitable mammalian cell line stably transfected with:

    • An expression vector for human ERβ.

    • A reporter vector containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase). (e.g., BG1Luc4E2 cells which endogenously express ERs).

  • Cell culture medium and supplements.

  • This compound (Test Compound).

  • A known ERβ agonist (e.g., 17β-estradiol).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Plate the reporter cells in a white, opaque 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Treatment: Treat the cells with the various concentrations of this compound for a short period (e.g., 1 hour) before adding the ERβ agonist.

  • Agonist Challenge: Add a fixed concentration of the ERβ agonist (typically at its EC80 concentration to ensure a robust signal) to the wells already containing this compound. Include control wells with agonist alone and vehicle control.

  • Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the agonist-only control (representing 100% activity). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells in the reporter gene assay.

  • Possible Cause: Inconsistent cell numbers per well.

  • Solution: Ensure a homogenous cell suspension before plating. After trypsinization, gently pipette the cell suspension up and down to break up clumps. Perform a cell count to ensure accurate seeding density.

  • Possible Cause: Pipetting errors, especially with small volumes of concentrated compounds.

  • Solution: Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each dilution step. Prepare master mixes of reagents where possible to minimize well-to-well variation.

  • Possible Cause: Edge effects in the 96-well plate.

  • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or media to maintain a more uniform temperature and humidity across the plate.

Issue 2: Low or no signal in the luciferase reporter assay.

  • Possible Cause: Low transfection efficiency (if using transiently transfected cells).

  • Solution: Optimize the transfection protocol, including the DNA-to-transfection reagent ratio and incubation times. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).

  • Possible Cause: Inactive luciferase reagent.

  • Solution: Ensure the luciferase substrate is properly stored and has not expired. Prepare the reagent just before use and protect it from light.

  • Possible Cause: The chosen agonist concentration is too low.

  • Solution: Perform a full dose-response curve for the agonist to accurately determine its EC80 value in your specific cell line and assay conditions.

Issue 3: Suspected compound cytotoxicity.

  • Possible Cause: this compound, being a hydrophobic molecule, may exhibit cytotoxicity at higher concentrations, which can be mistaken for antagonism.

  • Solution: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or PrestoBlue assay) using the same cell line and compound concentrations. This will help to distinguish true ERβ antagonism from a general decrease in cell viability. If cytotoxicity is observed, only consider data from non-toxic concentrations for the IC50 calculation.

Issue 4: Poor solubility of this compound in aqueous assay buffer.

  • Possible Cause: this compound is a lipophilic compound with low aqueous solubility.

  • Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol[2]. When diluting into the aqueous assay medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Sonication of the stock solution before dilution may also help. If precipitation is observed, the experiment should be repeated with a lower starting concentration.

Visualizations

ER_Beta_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (Agonist) ERb_inactive ERβ (Inactive) E2->ERb_inactive Binds THC This compound (Antagonist) THC->ERb_inactive Binds & Blocks Blocked_Transcription Transcription Blocked ERb_active ERβ-E2 Complex (Active) ERb_inactive->ERb_active Conformational Change CoRep Co-repressors ERb_inactive->CoRep Associated ERE Estrogen Response Element (ERE) ERb_inactive->ERE Binding Blocked ERb_active->CoRep Dissociates CoAct Co-activators ERb_active->CoAct Recruits ERb_active->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates ERE->Blocked_Transcription

Caption: Signaling pathway of ERβ antagonism by this compound.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay b1 Prepare Reagents (ERβ, [³H]-E2, THC) b2 Incubate (Competition for binding) b1->b2 b3 Separate Bound/ Unbound Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 r1 Seed ERβ Reporter Cell Line r2 Treat with this compound r1->r2 r3 Challenge with ERβ Agonist (E2) r2->r3 r4 Incubate (18-24h) r3->r4 r5 Measure Luminescence r4->r5 r6 Calculate IC50 r5->r6

Caption: Workflow for determining ERβ antagonism.

References

Technical Support Center: rel-(R,R)-THC (Dronabinol) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of rel-(R,R)-THC (dronabinol).

Section 1: Frequently Asked Questions (FAQs) on this compound Degradation

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by environmental factors. The main pathways are initiated by exposure to:

  • Oxygen (Oxidation): This is a major degradation pathway, leading to the formation of cannabinol (CBN).[1][2]

  • Light (Photolysis): Ultraviolet (UV) light, in particular, accelerates the breakdown of THC into CBN.[1][2][3]

  • Heat (Thermal Degradation): Elevated temperatures can cause decarboxylation and further degradation of cannabinoids.[1][3][4]

  • pH Variations: Acidic or basic conditions can catalyze degradation. For instance, acidic environments can promote the isomerization of Δ⁹-THC to the more stable Δ⁸-THC isomer.[1][2][5]

Q2: What are the major degradation products of this compound?

A2: The most common degradation product formed through oxidation and light exposure is Cannabinol (CBN) .[1][2][6] Under acidic conditions, this compound (Δ⁹-THC) can isomerize to (±)trans-delta-8-tetrahydrocannabinol (Δ⁸-THC) .[2][4] In some cases, cannabidiol (CBD) can be an impurity or a degradant that can, in turn, degrade to THC under specific conditions.[2][7]

Section 2: Troubleshooting Guide for Unexpected Degradation

Q3: My this compound sample shows significant degradation even when stored in the refrigerator. What could be the cause?

A3: Refrigeration alone may not be sufficient if other factors are not controlled. Consider the following possibilities:

  • Oxygen Exposure: The container may not be airtight. Oxidative degradation is a primary concern.[8] Ensure the container is sealed under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Inappropriate Container Material: THC can adsorb to the walls of certain plastic containers, leading to apparent loss of concentration. Studies have shown significant losses in plastic compared to glass vials for biological samples.[9] Use amber glass vials whenever possible.

  • Light Exposure: Standard laboratory refrigerators do not block light. If the sample is in a clear container, it is susceptible to degradation from the refrigerator's internal light. Always use opaque or amber-colored containers.[3]

  • Formulation Issues: this compound is a resinous oil that is insoluble in water.[10] If it is not properly formulated, for instance in a suitable oil-based carrier like sesame oil, its stability can be compromised.[6][11]

Q4: I am observing an unexpected peak in my chromatogram that I suspect is a degradant. How can I identify it?

A4: Identifying unknown peaks requires a systematic approach:

  • Forced Degradation Study: Intentionally stress a pure sample of your this compound under various conditions (e.g., acid, base, heat, light, oxidation). Analyze the resulting samples by HPLC or LC-MS to see if the unknown peak is generated. This can help tentatively identify the degradation pathway.[6][12]

  • Mass Spectrometry (MS): Couple your liquid chromatography system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can help determine its molecular weight and fragmentation pattern, aiding in identification. CBN and Δ⁸-THC have the same molecular weight as Δ⁹-THC but can often be separated chromatographically.[13][14]

  • Use of Reference Standards: Obtain certified reference standards for common degradants like CBN and Δ⁸-THC. Compare the retention time and spectral data of your unknown peak with these standards.

Logical Flow for Troubleshooting Degradation Issues

G start Unexpected Degradation Observed check_storage Review Storage Conditions start->check_storage check_formulation Review Formulation/Solvent start->check_formulation check_analytics Review Analytical Method start->check_analytics temp Is it refrigerated/frozen? check_storage->temp light Is it protected from light? (Amber vial/darkness) check_storage->light atmosphere Is it under inert gas/sealed? check_storage->atmosphere solvent Is it in a stabilizing solvent? (e.g., sesame oil) check_formulation->solvent ph Is the pH neutral? check_formulation->ph gc_method Using GC-MS? check_analytics->gc_method solution_temp Action: Store at ≤ -20°C. temp->solution_temp solution_light Action: Use amber vials. light->solution_light solution_atmosphere Action: Purge with N2/Ar before sealing. atmosphere->solution_atmosphere solution_solvent Action: Formulate in an oil-based carrier with antioxidants. solvent->solution_solvent solution_ph Action: Buffer to a neutral pH if in aqueous solution. ph->solution_ph thermal_degradation High inlet temperature can cause on-column degradation. gc_method->thermal_degradation Yes deriv Action: Use derivatization or switch to LC-MS. thermal_degradation->deriv

Caption: Troubleshooting decision tree for this compound degradation.

Section 3: Prevention Protocols and Data

Q5: What are the recommended best practices for preventing the degradation of this compound during storage and handling?

A5: To ensure the long-term stability of this compound, a multi-faceted approach is required:

  • Optimal Formulation: For long-term storage, formulate this compound in a high-grade oil-based carrier, such as sesame oil.[15] The addition of an antioxidant like butylated hydroxyanisole (BHA) can also be beneficial.[16]

  • Protective Packaging: Store the formulation in amber glass vials to protect from light.[3] For maximum protection, use foil-sealed blister packs or containers that include an oxygen scavenger.[8][15]

  • Controlled Atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Temperature Control: While properly formulated and packaged dronabinol is stable at room temperature for up to three months, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended for longer-term storage.[6][11]

Quantitative Stability Data Summary

The following tables summarize stability data from various studies.

Table 1: Stability of Dronabinol Capsules in Original Packaging

Storage Condition Duration % of Initial Concentration Remaining Reference
Frozen 3 Months > 97% [6][11][12]
Refrigerated 3 Months > 97% [6][11][12]

| Room Temperature | 3 Months | > 97% |[6][11][12] |

Table 2: Stability Definitions for Dronabinol Formulations

Stability Criteria Storage Condition Duration Reference
< 1% total impurities 25°C / 60% RH 3 Months [8]
≥ 90% of initial concentration 25°C / 60% RH At least 6 Months [16]

| ≥ 90% of initial concentration | 40°C / 75% RH | At least 3-6 Months |[16] |

Primary Degradation Pathway of this compound

G THC This compound (Δ⁹-THC) CBN Cannabinol (CBN) THC->CBN Oxidation / Light / Heat d8_THC Δ⁸-THC THC->d8_THC Acidic Conditions

Caption: Key degradation pathways of this compound.

Section 4: Experimental Methodologies

Q6: How do I set up a stability study for a new formulation of this compound?

A6: A typical stability study involves assessing the product's quality over time under various controlled environmental conditions.[17]

Experimental Protocol: HPLC-UV Stability Indicating Method

This protocol is based on methodologies used to assess the stability of dronabinol capsules.[6][12]

  • Objective: To determine the concentration of this compound and its primary degradant, CBN, in a formulation over time.

  • Materials:

    • This compound formulation

    • Reference standards for this compound and CBN

    • HPLC-grade methanol, acetonitrile, and water

    • Formic acid or other appropriate mobile phase modifier

    • HPLC system with UV detector

    • C18 reverse-phase HPLC column

    • Environmental stability chambers

  • Procedure:

    • Sample Preparation: Prepare multiple aliquots of your formulation in the final proposed packaging.

    • Storage Conditions: Place the samples in stability chambers set to standard ICH conditions, such as:

      • Long-term: 25°C / 60% relative humidity (RH)[17]

      • Accelerated: 40°C / 75% RH[17]

    • Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months).

    • Analysis at T=0:

      • Prepare a calibration curve using the reference standards for this compound and CBN.

      • Extract and dilute a T=0 sample to a concentration within the calibration range.

      • Analyze via HPLC-UV. A common detection wavelength is 220 nm.[6]

      • Record the initial concentration of this compound.

    • Analysis at Subsequent Time Points:

      • At each time point, remove a sample from each storage condition.

      • Prepare and analyze the sample using the same HPLC method.

      • Quantify the amount of this compound remaining and the amount of CBN formed.

    • Data Analysis: Calculate the percentage of the initial this compound concentration remaining at each time point for each condition. Plot the degradation over time.

Workflow for a Typical Stability Study

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_report 4. Reporting prep_sample Prepare multiple batches of final formulation package_sample Package samples in final container closure system prep_sample->package_sample storage_conditions Place samples in stability chambers (e.g., 25°C/60%RH, 40°C/75%RH) package_sample->storage_conditions time_points Define pull schedule (T=0, 1, 3, 6 months) storage_conditions->time_points pull_sample Pull samples at each time point time_points->pull_sample hplc_analysis Analyze via validated stability-indicating HPLC method pull_sample->hplc_analysis quantify Quantify active ingredient and degradation products hplc_analysis->quantify data_analysis Calculate degradation rates quantify->data_analysis shelf_life Determine shelf life data_analysis->shelf_life

Caption: General workflow for conducting a stability study.

References

Important Note on Terminology: rel-(R,R)-THC vs. Δ⁹-Tetrahydrocannabinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cannabinoid Research. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming the experimental challenges associated with the off-target effects of Δ⁹-tetrahydrocannabinol (THC).

The compound "rel-(R,R)-THC" refers to (R,R)-Tetrahydrochrysene, a selective estrogen receptor (ER) modulator used in cancer and endocrinology research. It is an ERβ antagonist and an ERα agonist.

Given the context of overcoming off-target effects in general experimental settings, this guide will focus on (-)-trans-Δ⁹-tetrahydrocannabinol (Δ⁹-THC) , the principal psychoactive constituent of cannabis and the compound most commonly referred to as "THC" in neuroscience and pharmacological research. Δ⁹-THC's primary targets are the cannabinoid receptors CB1 and CB2[1][2]. However, it is known to interact with other molecular targets, leading to off-target effects that can complicate experimental interpretation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary "on-target" effects of Δ⁹-THC that I should be controlling for?

A1: The primary effects of Δ⁹-THC are mediated by its activity as a partial agonist at the cannabinoid CB1 and CB2 receptors[1][2].

  • CB1 Receptors: These are among the most abundant G-protein coupled receptors in the central nervous system (CNS). Their activation is responsible for the main psychoactive effects of THC, including altered cognition, memory impairment, and euphoria[3]. In the periphery, CB1 receptors are found in lower densities and are involved in metabolic regulation.

  • CB2 Receptors: These are primarily expressed in cells and tissues of the immune system, with lower levels detected in the CNS[4]. Their activation is associated with the modulation of inflammatory and immune responses.

Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This can, in turn, modulate downstream signaling pathways, including mitogen-activated protein kinase (MAPK) and various ion channels[4][5].

Q2: My results are inconsistent or unexpected, even when I think I'm using a standard THC protocol. Could off-target effects be the cause?

A2: Yes, unexpected or variable results are a key indicator of potential off-target activity. While Δ⁹-THC has the highest affinity for CB1 and CB2 receptors, it is a lipophilic molecule that can interact with other cellular components, especially at higher concentrations used in in vitro experiments[1]. These interactions can lead to effects that are independent of CB1/CB2 activation.

Key off-target areas include:

  • Other GPCRs: THC has been shown to interact with other G-protein coupled receptors, which can trigger unintended signaling cascades.

  • Ion Channels: Direct modulation of various ion channels (sodium, potassium, calcium) has been reported, which can alter neuronal excitability and neurotransmitter release independently of cannabinoid receptors[6].

  • Enzymes: THC can interact with metabolic enzymes, particularly the cytochrome P450 (CYP) family in the liver, which can affect its own metabolism and that of other compounds in your system[7][8].

  • Membrane Fluidity: Due to its lipophilic nature, THC can intercalate into cell membranes, potentially altering their physical properties and affecting the function of embedded proteins.

Q3: Which specific non-cannabinoid receptors and channels does Δ⁹-THC interact with?

A3: Research has identified several non-CB1/CB2 targets for Δ⁹-THC. These interactions often occur at different concentrations than those required for CB1/CB2 activation and can be cell-type or tissue-specific.

Notable off-targets include:

  • Serotonin Receptors (5-HT): THC can modulate serotonin signaling. Specifically, the formation of CB1-5-HT2A receptor heteromers has been identified as a mechanism for THC-induced memory deficits, and blocking the 5-HT2A receptor can mitigate these specific effects without altering others like analgesia[9][10]. THC has also been shown to inhibit 5-HT3A receptors with an IC50 of approximately 1.2 µM in Xenopus oocytes[11].

  • Glycine Receptors (GlyRs): THC can potentiate currents mediated by glycine receptors, which are important inhibitory ligand-gated ion channels in the CNS[6][11].

  • Voltage-Gated Ion Channels: Cannabinoids have been shown to interact with and inhibit various voltage-gated sodium (NaV) and potassium (KV) channels, which could contribute to effects on neuronal firing and seizure thresholds[6].

  • Metabolic Enzymes: THC is a substrate and modulator of cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4), which is a critical consideration in drug interaction studies[7][12]. It can act as an inhibitor or inducer of different CYP enzymes[12].

Q4: How can I experimentally confirm if an observed effect is off-target?

A4: A systematic approach is crucial to dissect on-target from off-target effects. The following strategies are recommended:

  • Use Selective Antagonists: Pre-treat your cells or animal models with selective antagonists for CB1 (e.g., Rimonabant/SR141716A) and CB2 (e.g., SR144528, AM630) receptors before applying THC. If the observed effect persists in the presence of the antagonists, it is likely mediated by an off-target mechanism.

  • Employ Knockout (KO) Models: The most definitive way to rule out on-target effects is to use CB1 and/or CB2 receptor knockout mice[13][14][15][16]. If THC still produces the effect in a CB1/CB2 double-knockout animal, the effect is unequivocally off-target[13].

  • Dose-Response Curves: Generate comprehensive dose-response curves. On-target effects mediated by high-affinity receptors should occur at lower concentrations of THC, while off-target effects may only appear at higher, less specific concentrations.

  • Use Structurally Different Agonists: Compare the effects of THC with a structurally unrelated CB1/CB2 agonist (e.g., WIN55,212-2). If both compounds produce the same effect, it is more likely to be an on-target effect. If the effects differ, it may point to off-target actions specific to the THC structure.

Q5: What are the best practices for mitigating off-target effects in my experimental design?

A5: Proactive experimental design is the best way to minimize the impact of off-target effects.

  • Use the Lowest Effective Concentration: Titrate THC to the lowest possible concentration that elicits your on-target effect of interest. This minimizes the likelihood of engaging lower-affinity off-target sites.

  • Include Proper Controls: Always include vehicle controls. When investigating a specific off-target, use a selective antagonist for that target as an additional control group (e.g., a 5-HT2A antagonist if you suspect serotonin system involvement)[9].

  • Validate with Multiple Tools: Do not rely on a single line of evidence. Combine pharmacological approaches (antagonists) with genetic approaches (KO models) where possible.

  • Characterize Your System: Be aware of the receptor and channel expression profile of your specific cell line or tissue model. If your system expresses high levels of a known THC off-target, the risk of confounding results is higher.

Quantitative Data: Binding Affinities of Δ⁹-THC

The following table summarizes the binding affinities (Ki) of Δ⁹-THC for its primary on-target receptors and selected off-targets. Note that Ki values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used).

Target ReceptorSpeciesBinding Affinity (Ki) in nMNotes
On-Target
Cannabinoid CB1Human25.1 - 40.7[1][5]Partial agonist. Affinity can vary based on the assay.
Cannabinoid CB1Rat42.6[5]Note the interspecies difference in affinity.
Cannabinoid CB2Human35.2 - 36[1][5]Partial agonist with generally lower efficacy than at CB1.
Off-Target (Values are often IC50 or EC50 from functional assays)
Serotonin 5-HT3AHuman~1,200 (IC50)[11]Non-competitive inhibitor.
Glycine α1Human~12,300 (EC50)[11]Positive allosteric modulator.
GPR55Human~4,000 (EC50)Agonist activity reported, but this is controversial.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of THC for a receptor of interest by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold buffer (e.g., Tris-HCl). Centrifuge to pellet the membranes and wash multiple times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 for CB1/CB2), and varying concentrations of unlabeled THC.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of THC. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Control Experiment Using Selective Antagonists

This protocol helps determine if an observed cellular or physiological response to THC is mediated by a specific on-target receptor.

  • Experimental Groups: Prepare at least four groups:

    • Vehicle only

    • THC only

    • Selective Antagonist only (e.g., SR141716A for CB1)

    • Antagonist + THC

  • Antagonist Pre-treatment: Administer the selective antagonist to the designated group (cells in culture or animal model) and incubate for a sufficient time to ensure receptor occupancy (e.g., 15-30 minutes).

  • THC Administration: Administer THC to the "THC only" and "Antagonist + THC" groups. Administer vehicle to the other groups.

  • Measure Outcome: After the appropriate time for the effect to manifest, measure your experimental outcome (e.g., cell viability, gene expression, behavioral response).

  • Interpretation:

    • If the effect of THC is blocked or significantly reduced in the "Antagonist + THC" group compared to the "THC only" group, the effect is mediated by the targeted receptor.

    • If the effect of THC persists in the "Antagonist + THC" group, it is likely an off-target effect.

Visualizations: Pathways and Workflows

Signaling Pathway of Cannabinoid Receptors

G CB1 CB1/CB2 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates THC Δ⁹-THC THC->CB1 Binds & Activates PKA PKA cAMP->PKA Activates

Caption: Canonical signaling pathway for CB1/CB2 receptors activated by Δ⁹-THC.

Experimental Workflow for Troubleshooting Off-Target Effects

G start Unexpected Experimental Result Observed with THC q1 Does the effect persist with a selective CB1/CB2 antagonist? start->q1 res_off_target Conclusion: Effect is likely OFF-TARGET q1->res_off_target Yes res_on_target Conclusion: Effect is ON-TARGET (CB1/CB2 mediated) q1->res_on_target No q2 Does the effect persist in a CB1/CB2 knockout model? res_off_target->q2 For confirmation q2->res_on_target No confirm_off Conclusion: Effect is definitively OFF-TARGET q2->confirm_off Yes investigate Investigate specific off-targets: - Other GPCRs - Ion Channels - Use respective antagonists confirm_off->investigate

Caption: A logical workflow for identifying and confirming off-target effects of Δ⁹-THC.

Logical Relationship of THC Interactions

G cluster_on On-Target Effects (High Affinity) cluster_off Off-Target Effects (Lower Affinity / Different Mechanism) THC Δ⁹-THC CB1 CB1 Receptor THC->CB1 Partial Agonist CB2 CB2 Receptor THC->CB2 Partial Agonist GPCRs Other GPCRs (e.g., 5-HT2A, GPR55) THC->GPCRs Modulates Channels Ion Channels (NaV, KV, GlyR) THC->Channels Directly Gates/ Modulates Enzymes Metabolic Enzymes (CYP450) THC->Enzymes Inhibits/ Induces

Caption: Relationship between Δ⁹-THC and its on-target versus off-target interactions.

References

Technical Support Center: Synthesis of rel-(R,R)-THC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of rel-(R,R)-tetrahydrocannabinol [(-)-Δ⁹-trans-THC] and its related isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce rel-(R,R)-THC?

A1: The most prevalent methods involve the acid-catalyzed condensation of olivetol (or a derivative) with a suitable chiral terpene. Key routes include:

  • Condensation with p-mentha-2,8-dien-1-ol: A widely used method that can yield various THC isomers depending on the reaction conditions.[1][2]

  • Condensation with (-)-Verbenol: This route, pioneered by Mechoulam, offers a stereoselective pathway primarily to (−)-trans-Δ⁸-THC, which can then be isomerized to (−)-trans-Δ⁹-THC.[1]

  • Condensation with Citral: This classic method often results in a complex mixture of Δ⁸ and Δ⁹ isomers, including both cis and trans configurations.[3][4][5] Yields of the desired product are often low without significant optimization.[3]

  • Stereodivergent Dual Catalysis: A modern, highly sophisticated approach that allows for the selective synthesis of any of the four stereoisomers of Δ⁹-THC by using different combinations of chiral catalysts.[3][6][7]

Q2: Why is achieving high stereoselectivity for the (R,R) configuration so challenging?

A2: Achieving high stereoselectivity is difficult because the acid-catalyzed cyclization can proceed through various cationic intermediates, leading to a mixture of diastereomers (cis/trans) and regioisomers (Δ⁹/Δ⁸).[1][8] The energy barriers for the formation of these different isomers are often similar, making it difficult to favor one specific pathway.[1] Advanced strategies like stereodivergent dual catalysis were developed specifically to overcome this challenge by precisely controlling the formation of both stereocenters.[3][6]

Q3: What is the typical range of yields for this compound synthesis?

A3: Yields are highly dependent on the chosen synthetic route, catalyst, and reaction conditions. Classical methods involving direct condensation often result in low to moderate yields of the desired isomer, frequently below 30%.[3] For example, direct condensation of olivetol and citral can yield as little as 10-20% of a specific THC isomer.[3][5] More advanced methods, such as those using protected olivetol derivatives or modern catalytic systems, can achieve significantly higher yields, with some steps exceeding 60-70%.[3][9]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yield is a common issue stemming from several factors. Refer to the troubleshooting workflow below.

Caption: Troubleshooting workflow for low reaction yield.

Q5: My reaction produces a complex mixture of isomers (Δ⁸-THC, cis-THC) and byproducts. How can I improve selectivity for rel-(R,R)-Δ⁹-THC?

A5: The formation of multiple products is a primary challenge in THC synthesis.[4]

  • Catalyst Selection: The choice of acid catalyst is critical.[4] Weak Lewis acids or supported catalysts may favor the desired product. For instance, BF₃·OEt₂ on alumina has been used to improve selectivity in CBD synthesis, preventing cyclization to THC.[10] Conversely, strong acids often promote isomerization to the more thermodynamically stable Δ⁸-THC.[1][3]

  • Solvent Choice: The reaction solvent significantly influences selectivity. Dichloromethane and benzene are common, but can lead to different product ratios.[4][5] Non-traditional solvents like water have been shown to favor the formation of other cannabinoids like Cannabichromene (CBC) entirely.[11][12]

  • Temperature Control: Lower reaction temperatures often reduce the rate of side reactions and isomerization. It is crucial to maintain careful temperature control throughout the reaction.[13]

  • Protecting Groups: Using a protected form of olivetol, such as olivetol di(methoxymethyl)ether, can direct the reaction pathway and significantly improve the yield of a specific isomer.[3]

Q6: I am having difficulty removing unreacted olivetol and separating the final THC isomers. What are the best purification practices?

A6: Purification is a multi-step process that is critical for obtaining a high-purity final product.

  • Alkaline Wash: Before any chromatographic separation, perform an alkaline wash of the crude reaction mixture in the organic solvent. Use a solution like sodium bicarbonate (NaHCO₃) to deprotonate the phenolic hydroxyl groups of the unreacted olivetol, making it water-soluble and allowing it to be removed in the aqueous layer.[4][5] This step also neutralizes the acid catalyst.[5]

  • Chromatography: Column chromatography is essential for separating the complex mixture of cannabinoids.[14]

    • Flash Chromatography: Often used as an initial purification step to separate major fractions and remove baseline impurities.[15][16][17]

    • Preparative High-Performance Liquid Chromatography (HPLC): Required for high-resolution separation of closely related isomers like Δ⁹-THC and Δ⁸-THC, or the cis and trans diastereomers.[17]

Caption: General experimental workflow for THC synthesis and purification.

Quantitative Data on Synthesis Yields

The following tables summarize reported yields for various synthetic strategies. Conditions greatly influence outcomes, and these values should be considered representative examples.

Table 1: Yields from Olivetol & Citral Condensation

Catalyst/ConditionsSolventProduct(s)Reported YieldReference
BF₃·OEt₂ (10%)BenzeneΔ⁸-cis-THC, Δ⁸-trans-THC20% each[3]
BF₃·OEt₂ (1%)Methylene ChlorideTHC-A10%[5]
HCl (0.0005 N)N/AΔ⁹-cis-THC12%[3]
HCl (0.5 N)EtOH/BenzeneΔ⁹-cis-THC10%[3]
Reflux in WaterWaterCannabichromene (CBC)Major Product[4][11]

Table 2: Yields from Advanced & Stereoselective Methods

Method/Key ReagentsKey Step/ProductReported YieldReference
(-)-Verbenol & Olivetol(-)-trans-Δ⁸-THCUp to 35%[1]
Protected Olivetol & Citral(±)-Δ⁹-cis-THC65%[3]
Stereodivergent Dual CatalysisAldehyde Intermediate55-62%[3]
BF₃-etherate on Alumina(-)-CBD Synthesis41%[10]
Scandium Triflate(-)-CBD Synthesis51%[10]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Condensation of Olivetol and Citral

This protocol is a generalized example based on common literature procedures.[4][5] Researchers must optimize conditions for their specific goals and always conduct reactions in a controlled laboratory setting with appropriate safety measures.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1 mole equivalent of olivetol in a sufficient amount of anhydrous dichloromethane. In a separate flask, dissolve 1-1.2 mole equivalents of citral in anhydrous dichloromethane.

  • Reaction Setup: Cool the olivetol solution in an ice bath (0-5 °C). Slowly add the citral solution to the olivetol solution while stirring.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., 1% BF₃·OEt₂) dropwise to the stirred reaction mixture. Maintain the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of the limiting reagent is observed.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding an equal volume of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ether or dichloromethane). Combine the organic layers.

  • Alkaline Wash: Wash the combined organic layer with a saturated sodium bicarbonate solution to remove unreacted olivetol and neutralize the catalyst. Separate the layers.[4][5]

  • Brine Wash & Drying: Wash the organic layer with a saturated sodium chloride solution (brine), then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a resin.

  • Purification: Purify the crude resin using column chromatography (silica gel) with an appropriate solvent system (e.g., a hexane:ether gradient) to separate the different THC isomers and byproducts. Further purification by preparative HPLC may be necessary to achieve high purity.[17]

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic rel-(R,R)-THC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic rel-(R,R)-tetrahydrocannabinol (THC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding batch-to-batch variability in synthetic THC. Consistent product quality is critical for reliable experimental outcomes, and this guide aims to help you identify and address potential sources of inconsistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in synthetic rel-(R,R)-THC?

A1: Batch-to-batch variability in synthetic cannabinoids can stem from several factors throughout the manufacturing process.[1][2][3][4] Key contributors include:

  • Inconsistencies in Starting Materials: Variations in the purity and isomeric composition of precursors, such as olivetol (or its analogs) and p-mentha-dien-ol, can lead to different impurity profiles and final product yields.[5][6]

  • Process Parameter Fluctuations: Minor deviations in reaction conditions like temperature, time, and catalyst concentration can significantly impact the stereoselectivity and byproduct formation.

  • Purification Inefficiencies: Differences in the effectiveness of chromatographic purification between batches can result in varying levels of residual solvents, unreacted starting materials, and side-products.

  • Stability and Degradation: THC is susceptible to degradation from heat, light, and oxidation, which can lead to the formation of cannabinol (CBN) and other degradants.[7] Inconsistent storage and handling can therefore contribute to variability.[8][9][10]

Q2: What are the typical impurities found in synthetic THC?

A2: Impurities in synthetic THC can be broadly categorized as:

  • Residual Starting Materials and Reagents: Unreacted precursors like 5-heptylresorcinol (the heptyl homologue of olivetol) are common.[5][6]

  • Reaction Byproducts: These can include isomers of THC (e.g., delta-8-THC, abnormal THC, or iso-THC) and bisalkylated compounds formed from side reactions.[5][6]

  • Degradation Products: Cannabinol (CBN) is the primary oxidative degradation product of THC.[7]

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.[11]

Q3: How does batch-to-batch variability impact experimental results?

A3: Inconsistent batches of synthetic THC can significantly affect research outcomes. Variations in potency (the concentration of the active compound) can lead to erroneous dose-response curves.[1] The presence of impurities with their own pharmacological activity can produce unexpected or confounding biological effects.[1] Furthermore, differences in the physical properties of the material, such as solubility, can impact the formulation and delivery of the compound in experimental models.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Purity Between Batches

If you observe significant differences in the biological activity or analytical profile of different batches of synthetic THC, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Inconsistent Potency/Purity start Observe Inconsistent Experimental Results reanalyze Re-analyze Batches Side-by-Side (HPLC, GC-MS) start->reanalyze compare Compare Purity, Impurity Profile, and Stereoisomer Ratio reanalyze->compare is_different Are Profiles Significantly Different? compare->is_different review_coa Review Supplier's Certificate of Analysis (CoA) is_different->review_coa Yes quarantine Quarantine Inconsistent Batches is_different->quarantine No, but results differ. Investigate experimental setup. contact_supplier Contact Supplier with Data Request Retained Sample Analysis review_coa->contact_supplier new_batch Qualify a New Batch Before Use contact_supplier->new_batch quarantine->new_batch

Caption: Workflow for addressing inconsistent potency and purity.

Recommended Actions:

  • Side-by-Side Analysis: Perform a comparative analysis of the problematic batches using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

  • Quantitative Comparison: Create a table to compare the quantitative data for the main peak (this compound) and any significant impurities.

    Batch IDThis compound Purity (%) by HPLCKey Impurity 1 (%)Key Impurity 2 (%)Cannabinol (CBN) (%)
    Batch A98.50.50.20.3
    Batch B95.22.10.81.1
    Batch C99.10.30.10.2
  • Review Supplier Documentation: Carefully examine the Certificate of Analysis (CoA) for each batch. Look for differences in the reported purity, impurity levels, and analytical methods used.

  • Contact Supplier: If significant discrepancies are found, contact the supplier and provide your analytical data. Inquire about their manufacturing process controls and any known excursions for the specific batches.

Issue 2: Unexpected Pharmacological Effects

If a new batch of synthetic THC produces a biological response that is qualitatively different or of a significantly different magnitude than expected, consider the following.

G cluster_1 Troubleshooting Workflow: Unexpected Pharmacological Effects start Observe Unexpected Biological Response impurity_analysis Perform Impurity Identification (LC-MS/MS, NMR) start->impurity_analysis literature_search Search Literature for Biological Activity of Identified Impurities impurity_analysis->literature_search is_active Are Impurities Known to be Active? literature_search->is_active repurify Consider Repurification of the Batch is_active->repurify Yes contact_supplier Discuss Findings with Supplier is_active->contact_supplier No new_source Source Material from a Different Supplier repurify->new_source contact_supplier->new_source

Caption: Workflow for investigating unexpected pharmacological effects.

Recommended Actions:

  • Impurity Identification: Use advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of unknown impurities.[13][14]

  • Literature Review: Research the identified impurities to determine if they have known pharmacological activity at cannabinoid receptors or other targets. Synthetic cannabinoids can have high affinity for CB1 and CB2 receptors and may act as full agonists, unlike the partial agonism of THC.[15][16]

  • Re-purification: If a pharmacologically active impurity is identified, consider re-purifying a portion of the batch using preparative HPLC to see if this normalizes the biological response.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol provides a general method for determining the purity of synthetic THC and quantifying known impurities like CBN.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[13]

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the THC sample in methanol or ethanol to a final concentration of 1 mg/mL.

  • Quantification: Use a certified reference standard of this compound to create a calibration curve. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Protocol 2: GC-MS for Impurity Identification

This protocol is suitable for identifying volatile impurities and reaction byproducts.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) mode, scanning from m/z 40 to 500.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like methanol or hexane. Derivatization with a silylating agent may be necessary to improve the chromatography of THC.

  • Identification: Compare the resulting mass spectra of impurity peaks with a spectral library (e.g., NIST) and known fragmentation patterns of cannabinoids.

Signaling Pathway

Understanding the mechanism of action is crucial for interpreting experimental data. THC primarily acts as a partial agonist at the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[16]

G cluster_2 Simplified THC Signaling Pathway THC This compound CB1R CB1/CB2 Receptor THC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK Activation G_protein->MAPK IonChannel Modulation of Ion Channels G_protein->IonChannel cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., altered neurotransmission) cAMP->CellularResponse MAPK->CellularResponse IonChannel->CellularResponse

Caption: Simplified signaling pathway of THC via cannabinoid receptors.

This activation of G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[17][18][19][20] These signaling events ultimately produce the diverse physiological and psychoactive effects of THC.[16]

References

rel-(R,R)-THC stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with rel-(R,R)-tetrahydrocannabinol (THC) during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Comprehensive, long-term stability studies specifically characterizing the enantiomeric purity of rel-(R,R)-THC are limited in publicly available literature. The following guidance is based on established principles of cannabinoid stability, primarily focusing on Δ⁹-THC. Researchers should validate these recommendations for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability profile differ from naturally occurring Δ⁹-THC?

A: this compound refers to a racemic mixture of the two enantiomers, (+)-(R,R)-Δ⁹-THC and (-)-(S,S)-Δ⁹-THC. Naturally occurring Δ⁹-THC from Cannabis sativa is predominantly the (-)-trans-Δ⁹-THC isomer. Synthetic preparations, however, can result in a mixture of isomers, including the racemic form. While the fundamental degradation pathways are expected to be the same, the rate of degradation or the propensity for isomerization for each enantiomer specifically is not well-documented. Therefore, maintaining enantiomeric purity during long-term storage is a key challenge.

Q2: What are the primary factors that lead to the degradation of this compound?

A: The primary factors that accelerate the degradation of THC isomers are exposure to light, heat, and oxygen.[1][2]

  • Light: UV light, in particular, can cause significant degradation.[3]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation and decarboxylation of any residual acidic precursors.[1][2] THC is known to start degrading at temperatures above 21°C (70°F).[2]

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, leading to the formation of cannabinol (CBN) and other oxidation byproducts.[1][3]

  • pH: Acidic or basic conditions can also catalyze degradation reactions.[1]

Q3: What are the main degradation products of this compound?

A: The primary and most well-known degradation product of Δ⁹-THC is cannabinol (CBN), which is formed through oxidation.[2] Other potential degradation products can include various isomers and other oxidized forms of THC. The formation of these byproducts can lead to a loss of potency and potentially altered pharmacological effects.[1]

Q4: What are the recommended long-term storage conditions for this compound?

A: To minimize degradation, this compound should be stored under controlled conditions that limit exposure to light, heat, and oxygen. For long-term stability, storage at -20°C in a dark, airtight container is recommended.[4][5] The use of amber glass vials can further protect the compound from light.[6] For solutions, using an inert gas like nitrogen or argon to displace air in the container can prevent oxidation.[7]

Q5: How can I monitor the stability of my this compound samples?

A: Stability should be monitored by analyzing the purity and concentration of the sample over time using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector are considered the gold standards for cannabinoid analysis.[8] To assess enantiomeric purity, a chiral chromatography method is necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Potency (Decreased this compound Concentration) - Exposure to light, heat, or oxygen.- Improper storage container.- Store samples at -20°C or below in the dark.[4][5]- Use amber, airtight glass containers.[6]- Purge headspace with an inert gas (e.g., nitrogen, argon) before sealing.[7]
Appearance of New Peaks in Chromatogram - Formation of degradation products like CBN or other isomers.- Confirm the identity of new peaks using mass spectrometry.- Review storage conditions to mitigate further degradation.- Refer to the THC degradation pathway diagram below.
Change in Physical Appearance (e.g., color change) - Oxidation of the material.- This is a visual indicator of degradation. While the material may still be usable depending on the experiment, it is crucial to re-quantify the concentration and purity before use.
Inconsistent Experimental Results - Degradation of stock solutions.- Use of degraded material.- Prepare fresh stock solutions more frequently.- Implement a routine stability testing schedule for long-term stored materials.- Always verify the purity of the material before starting a new set of experiments.
Suspected Racemization or Change in Enantiomeric Ratio - Potential for isomerization under certain conditions (e.g., acidic pH).- Utilize a validated chiral HPLC or UPC² method to determine the enantiomeric ratio.[1]- Ensure solutions are prepared in neutral, aprotic solvents.

Data Presentation

Table 1: Summary of Factors Affecting Δ⁹-THC Stability

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures accelerate degradation.Store at low temperatures (-20°C recommended for long-term).[4][5]
Light (UV) Accelerates breakdown of THC into CBN and other compounds.[1]Store in darkness or use amber-colored containers.
Oxygen (Air) Causes oxidation, primarily to CBN.[1][3]Store in airtight containers; purge with inert gas.[7]
pH Acidic or basic conditions can catalyze degradation.[1]Maintain neutral pH in solutions; use aprotic solvents.
Humidity High humidity can promote degradation.[2]Store in a dry environment.

Experimental Protocols

Protocol 1: Long-Term Stability Study Setup
  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or formulation.

  • Initial Analysis (Time Zero): Analyze a subset of the aliquots to determine the initial concentration and purity (both chemical and enantiomeric). This will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired long-term storage conditions (e.g., -20°C, dark, airtight container).

  • Time Points: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), remove a set of aliquots from storage.

  • Analysis: Allow the samples to equilibrate to room temperature and analyze for concentration and purity using a validated analytical method (see Protocol 2).

  • Data Evaluation: Compare the results at each time point to the baseline data to determine the rate of degradation.

Protocol 2: Analytical Method for Stability Assessment (HPLC-UV)
  • Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.

  • Column: A C18 column is suitable for general purity analysis. For enantiomeric purity, a chiral column (e.g., amylose- or cellulose-based) is required.[1]

  • Mobile Phase: A typical mobile phase for C18 analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). For chiral separations, isocratic mixtures of solvents like ethanol in a non-polar solvent (e.g., hexane) or specialized mobile phases for SFC/UPC² are often used.[1]

  • Detection: Monitor at a wavelength of 220 nm.[3]

  • Standard Preparation: Prepare a calibration curve using a certified reference standard of this compound.

  • Sample Analysis: Dilute the stability samples to fall within the range of the calibration curve and inject them into the HPLC system.

  • Quantification: Determine the concentration of this compound and the area percentage of any degradation products. For chiral analysis, determine the ratio of the two enantiomers.

Mandatory Visualizations

degradation_pathway THC This compound CBN Cannabinol (CBN) THC->CBN Oxidation (Air) Other Other Oxidation Products THC->Other Oxidation (Air) Isomers Positional Isomers (e.g., Δ⁸-THC) THC->Isomers Acidic Conditions

Caption: Primary degradation pathways of this compound.

stability_workflow cluster_setup Study Setup cluster_storage Long-Term Storage cluster_testing Periodic Testing cluster_analysis Data Analysis prep Prepare Aliquots t0 Time Zero Analysis (Purity & Concentration) prep->t0 storage Store at Controlled Conditions (-20°C, Dark, Airtight) t0->storage pull Pull Samples at Time Points (t1, t2, ...) storage->pull analyze Analyze Samples (Chiral HPLC/LC-MS) pull->analyze compare Compare to Time Zero analyze->compare report Report Degradation Rate compare->report

Caption: Workflow for a long-term stability study of this compound.

References

Technical Support Center: Refining Animal Dosing Regimens for rel-(R,R)-THC Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rel-(R,R)-THC in animal models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to delta-9-THC?

A1: The term "delta-9-THC" refers to the principal psychoactive constituent of cannabis.[1] Chemically, this molecule can exist in different stereoisomeric forms. The naturally occurring and most psychoactive isomer is formally named (−)-trans-Δ⁹-tetrahydrocannabinol.[1] The designation "rel-(R,R)" specifies the relative stereochemistry at the two chiral centers of the molecule, which corresponds to this naturally occurring, psychoactive form.[2][3][4] Therefore, for the purpose of most non-clinical research, "this compound" and "delta-9-THC" are used to refer to the same active compound.

Q2: What is a typical starting dose for THC in rodents?

A2: The appropriate starting dose of THC in rodents depends on the research question, the route of administration, and the specific behavioral or physiological endpoint being measured. However, a general guideline is to start with lower doses and perform a dose-response study. For behavioral studies in rats, low doses are considered to be less than 1 mg/kg, while higher doses are typically 5 mg/kg or more.[5] In mice, a dose of 3 mg/kg administered intraperitoneally (i.p.) has been shown to reduce locomotion.[6] It is crucial to conduct a thorough literature review for your specific model and endpoint to determine an appropriate starting dose range.

Q3: What are the common vehicles used for administering THC to animals?

A3: Due to its lipophilic nature, THC is not readily soluble in aqueous solutions.[1] Therefore, it requires a suitable vehicle for administration. Common vehicles include:

  • A mixture of ethanol, a surfactant (like Cremophor or Tween 80), and saline. A common ratio is 1:1:18 (ethanol:surfactant:saline).[6]

  • Sesame oil. This is often used for oral and subcutaneous administrations.[7][8]

  • A solution of ethanol and saline. [9]

The choice of vehicle can impact the pharmacokinetics and bioavailability of THC, so it is important to be consistent within a study.[8]

Troubleshooting Guides

Problem 1: High variability in behavioral data between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Formulation.

    • Solution: THC can be difficult to dissolve and may not form a stable suspension in some vehicles. Ensure your formulation protocol is consistent. Vortex or sonicate the solution before each injection to ensure a homogenous mixture. Prepare fresh solutions regularly, as THC can degrade in solution.[2]

  • Possible Cause 2: Inaccurate Dosing.

    • Solution: Ensure accurate animal weights are used for dose calculations. Use appropriate syringe sizes for the injection volume to minimize error. For oral gavage, ensure the entire dose is delivered to the stomach and not regurgitated.

  • Possible Cause 3: Stress and Handling.

    • Solution: Handle animals consistently and habituate them to the experimental procedures and environment before the start of the study.[10][11] Minimize noise and other stressors in the testing room.[12]

  • Possible Cause 4: Sex and Age Differences.

    • Solution: Be aware that the effects of THC can differ between male and female rodents, as well as between adolescent and adult animals.[5][13] Analyze data from males and females separately. Ensure all animals within a study are of a similar age.

Problem 2: Observed behavioral effects are not consistent with the expected outcomes based on the literature.

  • Possible Cause 1: Route of Administration.

    • Solution: The route of administration significantly affects the pharmacokinetics and, consequently, the behavioral effects of THC.[8] Intraperitoneal (i.p.) and intravenous (i.v.) injections lead to a rapid onset of effects, while oral (p.o.) and subcutaneous (s.c.) administration result in a slower onset and potentially lower bioavailability due to first-pass metabolism.[1] Ensure the chosen route of administration is appropriate for the desired onset and duration of action.

  • Possible Cause 2: Timing of Behavioral Testing.

    • Solution: The timing of the behavioral test relative to the drug administration is critical. Peak plasma and brain concentrations of THC vary depending on the route of administration. For example, after i.p. injection, peak effects on locomotion in rats are often observed between 30-45 minutes post-injection.[5] Conduct pilot studies to determine the optimal time window for your specific behavioral assay.

  • Possible Cause 3: Tolerance.

    • Solution: With repeated THC administration, tolerance can develop to some of its effects.[12] If you are conducting a chronic dosing study, be aware that the behavioral response may change over time. Consider including naive control groups at different time points to assess the development of tolerance.

Problem 3: Animals are showing signs of distress or adverse effects.

  • Possible Cause 1: Dose is too high.

    • Solution: High doses of THC can induce significant sedation, hypothermia, and catalepsy.[9][14] If you observe excessive sedation or other signs of distress, reduce the dose. It is always recommended to start with a dose-response study to identify a well-tolerated and effective dose.

  • Possible Cause 2: Vehicle-related issues.

    • Solution: Some vehicles, particularly at high volumes or concentrations, can cause irritation or other adverse effects. Ensure the vehicle and injection volume are appropriate for the species and route of administration. Refer to guidelines on maximum recommended injection volumes.[15]

Data Presentation

Table 1: Pharmacokinetic Parameters of THC in Rodents Following Different Routes of Administration

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)Half-life (h)
RatIntravenous (IV)1~276~51.9
RatInhalation (smoke)0.229.6~103.3
RatOral (gavage)10~33.3 (brain)120-
RatIntraperitoneal (IP)5~67 (plasma)~30-
MouseInhalation (smoke)-241 (plasma)20 (male), 40 (female)-
MouseIntraperitoneal (IP)10~107.7 (serum)--

Note: This table provides approximate values from various studies and should be used as a general guide. Actual values can vary depending on the specific experimental conditions.[1][5][16][17]

Table 2: Dose-Response of THC on Locomotor Activity in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Effect on Locomotion
RatIntraperitoneal (IP)0.5Minimal effect
RatIntraperitoneal (IP)5Suppression
RatOral (gavage)5.6Increase (at 30 min)
RatOral (gavage)20Increase (at 30 min)
MouseIntraperitoneal (IP)3Reduction
MouseOral (gelatin)~8.4Reduction

Note: The effect of THC on locomotor activity can be biphasic, with low doses sometimes causing hyperactivity and high doses causing hypoactivity.[5][6][18]

Experimental Protocols

Protocol 1: Oral Gavage of THC in Rats
  • Preparation:

    • Accurately weigh the rat and calculate the required dose of THC and the volume of the vehicle.

    • Prepare the THC solution in a suitable vehicle (e.g., sesame oil) and ensure it is well-mixed.[7]

    • Draw the calculated volume into a syringe fitted with a ball-tipped gavage needle.

  • Procedure:

    • Gently restrain the rat, holding it firmly but without causing distress.

    • Carefully insert the gavage needle into the mouth, over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the THC solution.

    • Withdraw the needle and return the rat to its home cage.

    • Monitor the animal for any signs of distress or regurgitation.

Protocol 2: Intraperitoneal (IP) Injection of THC in Mice
  • Preparation:

    • Accurately weigh the mouse and calculate the required dose and injection volume.

    • Prepare the THC solution in a suitable vehicle (e.g., 1:1:18 ethanol:Cremophor:saline) and ensure it is well-mixed.[6]

    • Use a sterile syringe and an appropriate gauge needle (e.g., 25-27g).[15]

  • Procedure:

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.[15]

    • Aspirate slightly to ensure you have not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its home cage.

Protocol 3: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
  • Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.[19][20]

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.[12][21]

    • Gently place the animal in the center of the open field.[19]

    • Allow the animal to explore the arena for a predetermined amount of time (e.g., 5-10 minutes).[12][19]

    • Record the session using a video camera mounted above the arena.

    • After the session, return the animal to its home cage.

    • Clean the arena thoroughly between animals with 70% ethanol to remove any olfactory cues.[12]

  • Data Analysis: Use a video tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[20][22]

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.[10][11]

  • Procedure:

    • Habituate the animals to the testing room.

    • Place the animal in the center of the maze, facing an open arm.[13][23]

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).[10][13]

    • Record the session with a video camera.

    • Return the animal to its home cage and clean the maze.

  • Data Analysis: Analyze the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects.[10][24]

Protocol 5: Hot Plate Test for Analgesia
  • Apparatus: A temperature-controlled metal plate.[25]

  • Procedure:

    • Set the hot plate to a constant temperature (e.g., 55°C).[26]

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping.[14][25]

    • Record the latency to the first response.

    • Remove the animal from the hot plate immediately after a response is observed to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established.

  • Data Analysis: An increase in the latency to respond after drug administration indicates an analgesic effect.[26][27]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation thc_formulation THC Formulation animal_acclimation->thc_formulation dose_calculation Dose Calculation thc_formulation->dose_calculation drug_admin Drug Administration (e.g., IP, PO) dose_calculation->drug_admin behavioral_assay Behavioral Assay (e.g., Open Field) drug_admin->behavioral_assay data_collection Data Collection behavioral_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: A typical experimental workflow for a THC dose-response study in rodents.

Caption: Simplified signaling pathway of THC via cannabinoid receptors.

References

Validation & Comparative

Validating the ERβ Antagonistic Activity of rel-(R,R)-THC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rel-(R,R)-THC with other known estrogen receptor beta (ERβ) antagonists. The data presented herein is supported by established experimental protocols to assist researchers in validating the ERβ antagonistic activity of this compound.

Comparative Analysis of ERβ Antagonists

The antagonistic activity of this compound at the ERβ is compared with other well-characterized antagonists. The following table summarizes the binding affinity and functional activity of these compounds. This compound, also known as (R,R)-Tetrahydrochrysene ((R,R)-THC), demonstrates a notable binding affinity for ERβ.[1][2] It acts as a silent and passive antagonist of ERβ.[1][2]

CompoundTargetBinding Affinity (Ki in nM)Functional Activity (IC50 in nM)Compound Type
This compound ERβ3.6[3][4][5]Not explicitly statedAntagonist
ERα9.0[3][4][5]Not explicitly statedAgonist
PHTPPERβNot explicitly stated~100 (inhibition of E2-stimulated activity)[6]Selective Antagonist
ERα36-fold less selective than for ERβ[6]No significant effect[6]-
ERB-041ERβ3-5 (human, rat, mouse)[3]20 (EC50 for inducing IGFBP4 mRNA)Selective Agonist
ERα620-1200 (human, rat, mouse)[3]>10,000-
WAY-202196 (ERB-196)ERβ78-fold selective over ERα[7]Not explicitly statedSelective Agonist
ERαNot explicitly statedNot explicitly stated-

Experimental Protocols

To validate the ERβ antagonistic activity of this compound, a series of in vitro assays are essential. These include radioligand binding assays, reporter gene assays, and co-activator recruitment assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor. It involves incubating a radiolabeled ligand that binds to the receptor with a source of the receptor (e.g., cell lysates) in the presence of varying concentrations of the unlabeled test compound.

Protocol Outline:

  • Receptor Preparation: Prepare cytosol from rat uteri or use recombinant human ERβ.[1]

  • Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) and varying concentrations of this compound or a reference compound.

  • Separation: Separate the bound from the unbound radioligand using a method like filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the binding affinity.

ERβ Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to ERβ, specifically its effect on gene transcription.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect them with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound in the presence of a known ERβ agonist (e.g., 17β-estradiol).

  • Cell Lysis and Reporter Activity Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-induced reporter gene activity (IC50).

Co-activator Recruitment Assay

This assay assesses the ability of a ligand-bound receptor to recruit co-activator proteins, a crucial step in initiating gene transcription. Antagonists typically prevent this recruitment.

Protocol Outline:

  • Reagents: Use purified ERβ ligand-binding domain (LBD), a fluorescently labeled co-activator peptide (containing an LXXLL motif), and the test compound.

  • Incubation: Incubate the ERβ LBD with the fluorescent co-activator peptide and varying concentrations of this compound in the presence of an ERβ agonist.

  • Detection: Measure the interaction between the receptor and the co-activator peptide using techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET). In the presence of an antagonist, the interaction will be disrupted, leading to a change in the fluorescence signal.

  • Data Analysis: Determine the concentration of this compound that disrupts 50% of the agonist-induced receptor-co-activator interaction (IC50).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_reporter Reporter Gene Assay cluster_coactivator Co-activator Recruitment Assay b1 Receptor + Radioligand b2 Add this compound b1->b2 b3 Incubate b2->b3 b4 Separate Bound/Free b3->b4 b5 Quantify Radioactivity b4->b5 b6 Determine Ki b5->b6 r1 Transfect Cells with ERβ & ERE-Luciferase r2 Treat with Agonist + This compound r1->r2 r3 Incubate r2->r3 r4 Lyse Cells r3->r4 r5 Measure Luciferase r4->r5 r6 Determine IC50 r5->r6 c1 ERβ LBD + Co-activator Peptide + Agonist c2 Add this compound c1->c2 c3 Incubate c2->c3 c4 Measure Interaction (FP/FRET) c3->c4 c5 Determine IC50 c4->c5

Experimental workflows for validating ERβ antagonism.

The antagonistic action of this compound on ERβ interrupts downstream signaling cascades that are typically initiated by estrogen binding. Estrogen receptors can mediate their effects through both genomic and non-genomic pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves the rapid activation of various kinase cascades.

er_beta_signaling ERβ Signaling Pathway and Point of Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus erb_mem ERβ pi3k PI3K erb_mem->pi3k Activates mapk MAPK erb_mem->mapk Activates estrogen Estrogen estrogen->erb_mem thc This compound thc->erb_mem akt Akt pi3k->akt Activates erb_nuc ERβ akt->erb_nuc Phosphorylates mapk->erb_nuc Phosphorylates coactivator Co-activator erb_nuc->coactivator Recruits ere ERE erb_nuc->ere Binds coactivator->ere gene Target Gene Transcription ere->gene

ERβ signaling and the inhibitory action of this compound.

References

A Comparative Analysis of rel-(R,R)-THC and (S,S)-THC Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of psychoactive compounds is paramount for targeted therapeutic development. This guide provides a comparative analysis of the two primary enantiomers of trans-Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis: the naturally occurring (-)-trans-Δ⁹-THC [(6aR,10aR)-THC] and its synthetic enantiomer (+)-trans-Δ⁹-THC [(6aS,10aS)-THC].

This document synthesizes available experimental data on their receptor binding affinities, pharmacokinetics, and pharmacodynamics, offering a clear comparison to inform future research and drug design.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the two isomers. It is important to note that a direct, head-to-head comparison in a single study is often lacking in the literature. The data presented here is compiled from various sources and should be interpreted with this in mind.

IsomerReceptorBinding Affinity (Ki)Reference
(-)-trans-Δ⁹-THCCB140.7 nM--INVALID-LINK--[1]
CB236 nM--INVALID-LINK--[1]
(+)-trans-Δ⁹-THCCB1Significantly lower than (-)-trans-Δ⁹-THCInferred from multiple sources
CB2Significantly lower than (-)-trans-Δ⁹-THCInferred from multiple sources
(-)-cis-Δ⁹-THCCB1~10-fold lower than (-)-trans-Δ⁹-THC--INVALID-LINK--[2]
(+)-cis-Δ⁹-THCCB1~100-fold lower than (-)-trans-Δ⁹-THC--INVALID-LINK--[2]
IsomerPharmacodynamic Effect (in vivo)Reference
(-)-trans-Δ⁹-THCPsychoactive; induces the full cannabinoid tetrad (hypolocomotion, catalepsy, analgesia, and hypothermia) at doses of 6-10 mg/kg in mice.--INVALID-LINK--[3]
(+)-trans-Δ⁹-THCGenerally considered biologically inactive.--INVALID-LINK--[4]
(-)-cis-Δ⁹-THCElicits a full tetrad response in mice, but at a significantly higher dose (50 mg/kg) than the (-)-trans isomer.--INVALID-LINK--[3]

Signaling Pathways and Experimental Workflows

The primary psychoactive effects of THC are mediated through its interaction with the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by THC binding is crucial to its physiological effects.

Figure 1: Simplified Signaling Pathway of THC at CB1/CB2 Receptors THC (-)-trans-Δ⁹-THC CB1R CB1 Receptor THC->CB1R Binds CB2R CB2 Receptor THC->CB2R Binds Gi_o Gi/o Protein CB1R->Gi_o Activates CB2R->Gi_o Activates Immune_Response Modulation of Immune Response CB2R->Immune_Response AC Adenylate Cyclase Gi_o->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., GABA, Glutamate) Gi_o->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of (-)-trans-Δ⁹-THC at CB1 and CB2 receptors.

The experimental workflow for assessing the in vivo effects of THC isomers typically involves the cannabinoid tetrad test.

Figure 2: Experimental Workflow for the Cannabinoid Tetrad Test cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Assessment (Tetrad) Animal_Acclimation Animal Acclimation (e.g., Mice) Baseline_Measurements Baseline Measurements (Temperature, etc.) Animal_Acclimation->Baseline_Measurements Isomer_Administration Isomer Administration (e.g., i.p. injection) Baseline_Measurements->Isomer_Administration Hypolocomotion Hypolocomotion (Open Field Test) Isomer_Administration->Hypolocomotion Catalepsy Catalepsy (Bar Test) Isomer_Administration->Catalepsy Analgesia Analgesia (Tail-flick or Hot Plate Test) Isomer_Administration->Analgesia Hypothermia Hypothermia (Rectal Probe) Isomer_Administration->Hypothermia

References

A Comparative Analysis of rel-(R,R)-THC and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective estrogen receptor modulator (SERM) rel-(R,R)-THC with other prominent SERMs: Tamoxifen, Raloxifene, and Lasofoxifene. The following sections detail their performance based on experimental data, including binding affinities, in vitro efficacy, and in vivo models. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the comparator SERMs. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Estrogen Receptor Binding Affinity

This table presents the binding affinities (Ki or IC50 values in nM) of the SERMs for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Lower values indicate higher binding affinity.

CompoundERα Binding Affinity (nM)ERβ Binding Affinity (nM)Source(s)
This compound 9.0 (Ki)3.6 (Ki)[1][2][3]
Tamoxifen 25-50 times lower than 4-hydroxytamoxifenData not readily available[4]
4-Hydroxytamoxifen (Active Metabolite) Equal to EstradiolData not readily available[4]
Raloxifene ~9.28 (IC50)Data not readily available[5]
Lasofoxifene 0.21 (Ki)Data not readily available[6][7]
Table 2: In Vitro Efficacy in MCF-7 Breast Cancer Cells

This table summarizes the half-maximal inhibitory concentration (IC50) of the SERMs in MCF-7 human breast cancer cell proliferation assays. Lower values indicate greater potency in inhibiting cancer cell growth.

CompoundIC50 in MCF-7 Cells (µM)Source(s)
This compound Data not readily available
Tamoxifen 20.5 ± 4.0[8]
4-Hydroxytamoxifen 11.3 ± 0.6[8]
Raloxifene Data not readily available in direct comparison
Lasofoxifene Data not readily available in direct comparison
Toremifene 18.9 ± 4.1[8]
Idoxifene 6.5 ± 0.6[8]

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for ERα and ERβ.

Methodology:

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source for estrogen receptors.[9] The tissue is homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the receptors.[9]

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated. This is commonly achieved by filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

MCF-7 Cell Proliferation Assay

Objective: To assess the in vitro efficacy of a SERM in inhibiting the proliferation of estrogen-receptor-positive breast cancer cells.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., Eagle's MEM supplemented with fetal bovine serum, penicillin/streptomycin, non-essential amino acids, insulin, and sodium pyruvate).[11]

  • Hormone Deprivation: Prior to the assay, cells are typically cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.[2]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test SERM. A positive control (e.g., estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a defined period (e.g., 6 days), with media and treatments being refreshed periodically.[2]

  • Assessment of Proliferation: Cell proliferation can be measured using various methods:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[12]

    • Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.

    • DNA Quantification: The amount of DNA can be quantified using fluorescent dyes like SYBR Green.

  • Data Analysis: The IC50 value, the concentration of the SERM that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of a SERM in preventing or treating estrogen-deficiency-induced bone loss.

Methodology:

  • Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar) are surgically ovariectomized to induce estrogen deficiency, which leads to bone loss mimicking postmenopausal osteoporosis.[13][14][15][16][17] Sham-operated animals serve as controls.

  • Treatment: After a period to allow for the onset of bone loss (typically 2 weeks), the OVX rats are treated with the test SERM, a vehicle control, or a positive control (e.g., estradiol or another approved osteoporosis drug) for a specified duration (e.g., 12 weeks).[16][18]

  • Efficacy Endpoints:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar spine).[13]

    • Bone Biomechanical Strength: The mechanical properties of bones (e.g., breaking strength of the femur) are tested.[18]

    • Histomorphometry: Microscopic analysis of bone sections to assess parameters like trabecular bone volume, trabecular number, and trabecular separation.[13][16]

    • Biochemical Markers of Bone Turnover: Serum or urine levels of markers for bone formation (e.g., alkaline phosphatase, osteocalcin) and bone resorption (e.g., C-telopeptide) are measured.[15][16]

Breast Cancer Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of a SERM.

Methodology:

  • Cell Line and Animal Model: Human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice (e.g., nude or SCID mice).[19][20][21][22][23] To support the growth of estrogen-dependent tumors like MCF-7, the mice are often ovariectomized and supplemented with estrogen.[24]

  • Tumor Establishment: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.

  • Treatment: The mice are treated with the test SERM, a vehicle control, or a standard-of-care chemotherapy agent.

  • Efficacy Endpoints:

    • Tumor Volume: Tumor size is measured regularly using calipers, and the tumor volume is calculated.[23]

    • Tumor Weight: At the end of the study, tumors are excised and weighed.[23]

    • Biomarker Analysis: Tumor tissue can be analyzed for changes in the expression of relevant biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers).[1]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors (ERs) and the mechanism of action of SERMs.

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binds SERM SERM SERM->ER Binds ER_HSP ER-HSP Complex ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) ER_HSP->ER Dissociation Gene Target Gene ERE->Gene Binding Transcription Gene Transcription Gene->Transcription Coactivator Coactivators Coactivator->ERE Recruitment (Agonist action) Corepressor Corepressors Corepressor->ERE Recruitment (Antagonist action)

Caption: Classical genomic signaling pathway of estrogen receptors and the modulatory action of SERMs.

Experimental Workflow for SERM Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel SERM.

SERM_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis and Candidate Selection Binding Receptor Binding Assay (ERα and ERβ) Proliferation MCF-7 Cell Proliferation Assay Binding->Proliferation Lead Compound Selection Osteoporosis Ovariectomized (OVX) Rat Model of Osteoporosis Proliferation->Osteoporosis Candidate for In Vivo Testing Cancer Breast Cancer Xenograft Model Proliferation->Cancer Analysis Comparative Analysis of Binding Affinity, Efficacy, and Safety Profile Osteoporosis->Analysis Cancer->Analysis

Caption: A generalized workflow for the preclinical evaluation of selective estrogen receptor modulators.

Discussion

This compound demonstrates a unique binding profile, acting as an agonist at ERα and an antagonist at ERβ.[1][2][3] This dual activity distinguishes it from other SERMs like Tamoxifen and Raloxifene, which exhibit more complex tissue-specific agonist and antagonist effects.

The provided data indicates that Lasofoxifene has a very high binding affinity for ERα, potentially higher than the other SERMs compared here.[6][7] In terms of in vitro efficacy, the active metabolite of Tamoxifen, 4-hydroxytamoxifen, shows potent inhibition of MCF-7 cell proliferation.[8]

In vivo studies are crucial for determining the tissue-specific effects of SERMs. The ovariectomized rat model is a standard for assessing the potential of a SERM to prevent bone loss, a desired estrogenic effect.[13][14][15][16][17][18][25][26][27] Conversely, the breast cancer xenograft model is used to evaluate the antagonistic effects of SERMs on tumor growth.[1][19][20][21][22][23][24]

The choice of a SERM for a specific therapeutic application depends on its unique profile of agonist and antagonist activities in different tissues. Further head-to-head comparative studies are necessary to fully elucidate the relative performance of this compound against other SERMs and to determine its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future research endeavors.

References

Cross-Validation of Δ9-Tetrahydrocannabinol (THC) Effects in Neuronal and Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, on two distinct and critical cell types: neuronal and immune cells. The objective is to offer a clear, data-driven cross-validation of its cellular impacts, supported by experimental evidence and detailed methodologies to aid in research and development.

Quantitative Comparison of Δ9-THC Effects

The following table summarizes the key quantitative effects of Δ9-THC on neuronal and immune cells, compiled from multiple in vitro studies. These values highlight the differential sensitivity and response of each cell type to THC exposure.

ParameterNeuronal CellsImmune CellsReferences
Primary Receptor Cannabinoid Receptor 1 (CB1)Cannabinoid Receptor 2 (CB2)[1][2]
Effect on Cell Viability Neurotoxic at concentrations as low as 0.5-1.0 μM in cultured hippocampal neurons.Generally immunosuppressive; can induce apoptosis in certain immune cell populations.[3]
Neurite Outgrowth Negatively regulated in human iPSC-derived cortical neurons.Not Applicable[4]
T-Cell Proliferation Not ApplicableSuppressed in human peripheral blood T-cells.[5]
Cytokine Modulation Can modulate neuroinflammatory responses.Suppresses pro-inflammatory cytokines (e.g., IFN-γ, IL-2, TNF-α) and promotes a shift from Th1 to Th2 response. Reduces IL-1β levels at concentrations as low as 0.5 μM.[5][[“]][7][8]
Signaling Pathway Modulation Inhibits phosphorylation of ERK1/2 and Akt.Inhibits adenylate cyclase, reducing cAMP and PKA activity. Inhibits NF-κB and AP-1 transcription factors.[4][[“]]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for studying the effects of Δ9-THC on neuronal and immune cells in vitro.

Neuronal Cell Culture and THC Treatment

This protocol is based on methodologies for primary hippocampal neuron cultures and human induced pluripotent stem cell (hiPSC)-derived cortical neurons.

  • Cell Culture:

    • Primary Neurons: Hippocampi are dissected from neonatal rat pups, and neurons are dissociated and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.[3]

    • hiPSC-derived Neurons: hiPSCs are differentiated into cortical glutamatergic neurons using established protocols and maintained in appropriate neural differentiation and maintenance media.[4]

  • THC Preparation and Treatment:

    • Δ9-THC is typically dissolved in a solvent such as ethanol or DMSO to create a stock solution.[9]

    • The stock solution is then diluted in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 μM to 10 μM). A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.[10]

    • Cells are exposed to THC-containing or vehicle control medium for a specified duration, ranging from acute (minutes to hours) to chronic (days) exposure, depending on the experimental endpoint.[9][11]

  • Assessment of Effects:

    • Cell Viability: Assessed using assays such as the MTT assay, which measures metabolic activity.[3]

    • Neurite Outgrowth: Analyzed by immunofluorescence staining for neuronal markers (e.g., β-III tubulin) followed by morphological analysis using imaging software.[4]

    • Signaling Pathway Activation: Western blotting is used to measure the phosphorylation status of key signaling proteins like Akt and ERK1/2.[4]

    • Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., Mito-ID assay) can be employed.[10][12]

Immune Cell Culture and THC Treatment

This protocol is based on methodologies for human peripheral blood mononuclear cells (PBMCs) and specific immune cell lines (e.g., Jurkat T-cells).

  • Cell Culture:

    • PBMCs: Isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[13]

    • Immune Cell Lines: Jurkat cells (a human T-lymphocyte cell line) are maintained in RPMI-1640 medium with appropriate supplements.

  • THC Preparation and Treatment:

    • Similar to neuronal cell protocols, a stock solution of Δ9-THC in ethanol or DMSO is prepared and diluted to final concentrations in the culture medium. Vehicle controls are essential.[13]

    • Cells are often pre-treated with THC for a short period (e.g., 30 minutes to 1 hour) before stimulation.[14]

  • Assessment of Effects:

    • Cell Proliferation: T-cell proliferation in response to mitogens (e.g., PHA or Con A) is measured using assays like CFSE dilution analyzed by flow cytometry.[5][15]

    • Cytokine Production: The levels of secreted cytokines in the culture supernatant are quantified using ELISA or multiplex bead assays. Intracellular cytokine staining followed by flow cytometry can also be used.[5][13]

    • Signaling Pathway Activation: Western blotting is used to assess the activation of signaling pathways such as NF-κB (by measuring phosphorylation of its subunits) and cAMP levels are measured using specific enzyme immunoassays.[5][[“]]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways of Δ9-THC in neuronal and immune cells, as well as a generalized experimental workflow.

G Experimental Workflow for Assessing THC Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Neuronal or Immune) treatment THC Treatment (Various Concentrations) cell_culture->treatment thc_prep THC Stock Preparation thc_prep->treatment incubation Incubation (Acute or Chronic) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability morphology Morphological Analysis (e.g., Neurite Outgrowth) incubation->morphology signaling Signaling Pathways (Western Blot) incubation->signaling cytokines Cytokine Profiling (ELISA) incubation->cytokines

Generalized experimental workflow for studying THC effects.

G Δ9-THC Signaling in Neuronal Cells THC Δ9-THC CB1R CB1 Receptor THC->CB1R Gi Gi Protein CB1R->Gi AC Adenylyl Cyclase Gi->AC inhibition PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt inhibition ERK ERK Pathway Gi->ERK inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Survival Cell Survival PI3K_Akt->Survival Neurite Neurite Outgrowth ERK->Neurite G Δ9-THC Signaling in Immune Cells THC Δ9-THC CB2R CB2 Receptor THC->CB2R Gi Gi Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC inhibition NFkB NF-κB Pathway Gi->NFkB inhibition AP1 AP-1 Pathway Gi->AP1 inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation T-Cell Proliferation PKA->Proliferation Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

References

A Tale of Two THC's: Unraveling the Efficacy of an Estrogen Receptor Modulator and a Cannabinoid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the acronym "THC" can lead to divergent paths. On one hand, it represents the well-known psychoactive compound from Cannabis sativa, delta-9-tetrahydrocannabinol. On the other, it can refer to a synthetic molecule, rel-(R,R)-THC, a selective estrogen receptor modulator with a completely different biological target and therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo efficacy of both of these compounds, offering researchers, scientists, and drug development professionals a clear understanding of their distinct properties.

Part 1: this compound – A Selective Estrogen Receptor Modulator

rel-(R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, hereafter referred to as (R,R)-THC, is a non-steroidal selective estrogen receptor modulator (SERM). It exhibits a unique pharmacological profile by acting as an agonist at the estrogen receptor alpha (ERα) and an antagonist at the estrogen receptor beta (ERβ). This dual activity makes it a valuable tool for dissecting the distinct roles of these two estrogen receptor subtypes in various physiological and pathological processes.

Comparison with (S,S)-THC

A relevant comparator for (R,R)-THC is its enantiomer, (S,S)-THC. While structurally mirror images, their biological activities differ significantly, highlighting the stereospecificity of estrogen receptor binding.

Parameter(R,R)-THC(S,S)-THCReference
ERα Binding Affinity (Ki) 9.0 nMAgonist[1]
ERβ Binding Affinity (Ki) 3.6 nMAgonist (20-fold lower affinity than (R,R)-THC)[2]
ERα Functional Activity AgonistAgonist[1]
ERβ Functional Activity AntagonistAgonist[2]
Experimental Protocols

This assay determines the relative binding affinity of a test compound to estrogen receptors.

  • Preparation of Receptor Source: Rat uterine cytosol or recombinant human ERα and ERβ can be used as the receptor source.

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]E₂) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound ((R,R)-THC or (S,S)-THC).

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

  • Cell Culture: A suitable cell line (e.g., HeLa, MCF-7) is co-transfected with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Lysis and Reporter Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

  • Data Analysis: Agonist activity is determined by the increase in reporter gene expression, while antagonist activity is measured by the inhibition of estrogen-induced reporter gene expression.

Signaling Pathways

Estrogen_Receptor_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 Estrogen (E2) or (R,R)-THC (Agonist) ER ERα / ERβ (in cytoplasm/nucleus) HSP Heat Shock Proteins Dimerization Dimerization ERE Estrogen Response Element (in DNA) Transcription Gene Transcription Kinases Kinase Activation Transcription->Kinases Cross-talk mRNA mRNA Protein Protein Synthesis Cellular_Response_G Cellular Response (e.g., proliferation, differentiation) mER Membrane-associated ER GPCR G-protein Coupled Receptor Signaling_Cascade Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Cellular_Response_NG Rapid Cellular Response (e.g., ion channel activation)

Caption: Estrogen receptor signaling pathways.

Part 2: Delta-9-Tetrahydrocannabinol (Δ⁹-THC) – A Cannabinoid Receptor Modulator

Delta-9-tetrahydrocannabinol (Δ⁹-THC) is the primary psychoactive constituent of Cannabis sativa. Its effects are primarily mediated through its interaction with the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.

Comparison with Cannabidiol (CBD)

Cannabidiol (CBD) is another major phytocannabinoid found in cannabis. Unlike Δ⁹-THC, CBD is non-psychoactive and has a different pharmacological profile, making it an interesting compound for comparison.

ParameterΔ⁹-THCCBDReference
CB1 Receptor Binding Affinity (Ki) ~10-40 nMLow affinity (>10 μM), acts as a negative allosteric modulator[1]
CB2 Receptor Binding Affinity (Ki) ~3-40 nMLow affinity (>10 μM)[1]
CB1 Receptor Functional Activity Partial AgonistNegative Allosteric Modulator[1]
CB2 Receptor Functional Activity Partial AgonistInverse Agonist/Antagonist[2]
ModelΔ⁹-THCCBDReference
Neuropathic Pain (Mouse) Dose-dependent reduction in allodyniaReduction in allodynia (lower potency than THC)[3]
Inflammatory Pain (Rat) Dose-dependently reduced pain-related behaviorsMinimal effects on pain-related behaviors[4]
Psychoactivity (Tetrad Test in Mice) Induces hypolocomotion, catalepsy, analgesia, and hypothermiaDoes not produce cannabinoid-like side effects[3][5]
Experimental Protocols

This assay is similar to the estrogen receptor binding assay but uses membranes from cells expressing CB1 or CB2 receptors and a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940).

  • GTPγS Binding Assay: Measures the activation of G-proteins coupled to cannabinoid receptors. In the presence of an agonist like Δ⁹-THC, the binding of [³⁵S]GTPγS to the Gα subunit increases.

  • cAMP Accumulation Assay: CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Agonist activation leads to a decrease in forskolin-stimulated cAMP levels.

  • Analgesia (Hot Plate or Tail Flick Test): The latency of an animal to respond to a thermal stimulus is measured before and after drug administration. An increase in latency indicates an analgesic effect.

  • Anti-inflammatory Activity (Carrageenan-induced Paw Edema): Inflammation is induced by injecting carrageenan into the paw of a rodent. The reduction in paw volume after drug treatment is a measure of anti-inflammatory activity.

  • Cannabinoid Tetrad: This is a series of four tests used to assess the psychoactive effects of cannabinoids in rodents:

    • Hypolocomotion: Reduced spontaneous movement in an open field.

    • Catalepsy: A state of immobility.

    • Analgesia: Reduced sensitivity to pain.

    • Hypothermia: A decrease in body temperature.

Signaling Pathways

Cannabinoid_Receptor_Signaling THC Δ⁹-THC CB1R CB1 Receptor THC->CB1R Partial Agonist CB2R CB2 Receptor THC->CB2R Partial Agonist Gi_o Gi/o Protein CB1R->Gi_o CB2R->Gi_o Immune_Response Modulation of Immune Response CB2R->Immune_Response AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activates Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Gene_Transcription Gene Transcription PKA->Gene_Transcription MAPK->Gene_Transcription Neurotransmitter_Release Neurotransmitter Release ↓ Ion_Channels->Neurotransmitter_Release

Caption: Δ⁹-THC signaling via cannabinoid receptors.

Conclusion

This guide highlights the critical importance of precise molecular identification in pharmacological research. While sharing the "THC" acronym, this compound and delta-9-THC represent two vastly different classes of compounds with distinct molecular targets, mechanisms of action, and therapeutic implications. This compound offers a nuanced approach to modulating estrogen signaling, with potential applications in conditions where differential ERα and ERβ activity is desired. In contrast, Δ⁹-THC's modulation of the endocannabinoid system provides a basis for its well-known psychoactive effects and its therapeutic potential in pain and inflammation management. The provided data and protocols serve as a foundational resource for researchers to further explore the intricate biology of these fascinating molecules.

References

A Comparative Analysis of the Binding Affinities of rel-(R,R)-THC and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of rel-(R,R)-Tetrahydrocannabinol (THC) and the endogenous hormone 17β-estradiol to their primary biological targets. The information presented is supported by experimental data to assist researchers in understanding the relative potencies and receptor interactions of these two compounds.

Quantitative Binding Affinity Data

The binding affinities of rel-(R,R)-THC and estradiol for human estrogen receptors (ERα and ERβ) are summarized below. Binding affinity is expressed in terms of the inhibition constant (Kᵢ) and the dissociation constant (K d), with lower values indicating a higher affinity.

CompoundReceptorBinding Affinity (Kᵢ/K d)Notes
This compound ERα9.0 nM (Kᵢ)[1][2]Agonist
ERβ3.6 nM (Kᵢ)[1][2]Antagonist
17β-Estradiol ERα (ER66 isoform)68.81 pM (K d)[3][4]Endogenous agonist
ERα (ER46 isoform)60.72 pM (K d)[3][4]Endogenous agonist

Note: There is no readily available experimental data demonstrating direct binding of this compound to cannabinoid receptors (CB1 and CB2). The available evidence indicates that its primary targets are the estrogen receptors.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below are generalized methodologies for such experiments.

Estrogen Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for estrogen receptors.

1. Preparation of Receptor Source:

  • Human estrogen receptors (ERα or ERβ) are typically expressed in a suitable cell line (e.g., Sf9 insect cells, HEK293 cells) or sourced from tissue homogenates (e.g., rat uterine cytosol).

  • Cell membranes or cytosol containing the receptors are prepared through homogenization and centrifugation.

  • The total protein concentration of the receptor preparation is determined using a standard protein assay.

2. Competitive Binding Reaction:

  • A constant concentration of a radiolabeled ligand with known high affinity for the estrogen receptor (e.g., [³H]-17β-estradiol) is used.

  • Increasing concentrations of the unlabeled test compound (the "competitor") are added to a series of reaction tubes containing the receptor preparation and the radioligand.

  • A set of tubes containing only the radioligand and the receptor preparation is used to determine total binding.

  • Another set of tubes containing the radioligand, the receptor preparation, and a high concentration of an unlabeled known ligand is used to determine non-specific binding.

  • The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The bound radioligand is separated from the free radioligand using methods such as filtration through glass fiber filters (which trap the receptor-ligand complex) or charcoal adsorption (which binds the free radioligand).

4. Quantification and Data Analysis:

  • The amount of radioactivity on the filters or in the supernatant is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where [L] is the concentration of the radioligand and K d is its dissociation constant.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for estrogen receptors and cannabinoid CB1 receptors.

Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical Estrogen Receptor Signaling Pathway.

Cannabinoid_CB1_Signaling cluster_cell Presynaptic Neuron Cannabinoid Cannabinoid Agonist CB1R CB1 Receptor Cannabinoid->CB1R Binds G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Reduces K_channel->Neurotransmitter Reduces

Caption: Cannabinoid CB1 Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow prep 1. Receptor Preparation (e.g., Cell Membranes) incubation 2. Incubation - Receptor - Radioligand - Competitor (Varying Conc.) prep->incubation separation 3. Separation (Bound vs. Free Ligand) incubation->separation counting 4. Scintillation Counting (Quantify Radioactivity) separation->counting analysis 5. Data Analysis - Calculate IC₅₀ - Calculate Kᵢ counting->analysis result Binding Affinity (Kᵢ value) analysis->result

Caption: Radioligand Binding Assay Workflow.

References

Independent Verification of rel-(R,R)-THC Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on rel-(R,R)-THC, a selective estrogen receptor modulator. This document summarizes key experimental data, details methodologies, and visualizes the compound's mechanism of action.

The compound identified as this compound is chemically known as (R,R)-Tetrahydrochrysene. It is crucial to distinguish this molecule from cannabinoids like Δ⁹-tetrahydrocannabinol, as (R,R)-Tetrahydrochrysene does not act on cannabinoid receptors but rather exhibits high affinity and selectivity for estrogen receptors (ERs).

Quantitative Data Summary

The primary findings for (R,R)-THC revolve around its differential activity on the two main estrogen receptor subtypes: ERα and ERβ. The following table summarizes the binding affinities of (R,R)-THC and its enantiomer, (S,S)-THC, for these receptors.

CompoundReceptorBinding Affinity (Ki in nM)ActivityReference
(R,R)-THC ERα9.0Agonist[1]
ERβ3.6Antagonist[1]
(S,S)-THC ERαNot ReportedAgonist[2][3]
ERβ~72 (20-fold lower than (R,R)-THC)Agonist[2][3]

These data highlight that (R,R)-THC is a potent and selective ligand for ERβ, with approximately 2.5-fold higher affinity for ERβ over ERα.[1] Furthermore, it displays opposing functional activities at the two receptors, a characteristic that makes it a valuable tool for studying estrogen signaling. In contrast, its enantiomer, (S,S)-THC, acts as an agonist at both receptors and has a significantly lower affinity for ERβ.[2][3]

Experimental Protocols

The data presented above were primarily generated through two types of key experiments: competitive radioligand binding assays and transcriptional activity assays.

1. Competitive Radioligand Binding Assay:

This assay is used to determine the binding affinity of a test compound to a receptor. The general protocol involves:

  • Preparation of Receptor Source: Human ERα and ERβ are expressed and purified from a suitable expression system (e.g., insect or mammalian cells).

  • Radioligand: A radiolabeled ligand with known high affinity for the estrogen receptors, such as [³H]estradiol, is used.

  • Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., (R,R)-THC).

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Transcriptional Activity Assay:

This assay is used to determine whether a ligand acts as an agonist or an antagonist at a receptor. The general protocol involves:

  • Cell Culture: A cell line that does not endogenously express estrogen receptors (e.g., HeLa or HEK293 cells) is used.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector containing the gene for either human ERα or ERβ.

    • A reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).

  • Treatment: The transfected cells are treated with the test compound (e.g., (R,R)-THC) alone to assess agonist activity, or in combination with estradiol to assess antagonist activity.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured. An increase in luciferase activity indicates agonist activity, while a decrease in estradiol-stimulated luciferase activity indicates antagonist activity.

Visualization of Signaling Pathways

The following diagrams illustrate the differential effects of (R,R)-THC on ERα and ERβ signaling pathways and a typical experimental workflow for determining receptor binding affinity.

ER_Signaling_Pathway cluster_alpha ERα Signaling cluster_beta ERβ Signaling ERa ERα ERE_a Estrogen Response Element ERa->ERE_a Binds RRT_a (R,R)-THC RRT_a->ERa Binds and Activates Gene_a Gene Transcription (Agonist Effect) ERE_a->Gene_a Initiates ERb ERβ ERE_b Estrogen Response Element ERb->ERE_b RRT_b (R,R)-THC RRT_b->ERb Binds and Inactivates Gene_b Gene Transcription (Blocked - Antagonist Effect) ERE_b->Gene_b Experimental_Workflow start Start: Prepare Receptor & Ligands incubation Incubate Receptor with Radioligand & (R,R)-THC start->incubation separation Separate Bound from Unbound Ligand incubation->separation measurement Measure Radioactivity separation->measurement analysis Data Analysis: Calculate IC50 and Ki measurement->analysis end End: Determine Binding Affinity analysis->end

References

A Side-by-Side Comparison of rel-(R,R)-THC and Tamoxifen for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of rel-(R,R)-THC and tamoxifen, two compounds that interact with estrogen receptors but exhibit distinct mechanisms of action. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Mechanism of Action and Signaling Pathways

Tamoxifen is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific agonist and antagonist effects on estrogen receptors alpha (ERα) and beta (ERβ).[1][2] In breast cancer cells that are estrogen receptor-positive, tamoxifen primarily acts as a competitive antagonist, binding to ERα and ERβ and blocking the proliferative effects of estrogen.[1][3] This binding induces a conformational change in the receptor, leading to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) on DNA, thereby inhibiting the transcription of estrogen-dependent genes.[4]

This compound , a stereoisomer of tetrahydrochrysene, demonstrates a different mode of action. It functions as an agonist at ERα and a silent, passive antagonist at ERβ.[5] This dual activity suggests a distinct pharmacological profile compared to tamoxifen. While the complete signaling cascade of this compound is not as extensively characterized as that of tamoxifen, studies on the related compound Δ⁹-tetrahydrocannabinol (THC) suggest a potential mechanism. THC has been shown to upregulate the expression of ERβ.[6][7] Since ERβ can act as a repressor of ERα activity, this upregulation may lead to an indirect inhibition of the pro-proliferative signaling mediated by ERα.[6][8]

Signaling Pathway Diagrams

Tamoxifen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tamoxifen Tamoxifen ER Estrogen Receptor (ERα/ERβ) Tamoxifen->ER Binds Estrogen Estrogen Estrogen->ER Binds Tam_ER_complex Tamoxifen-ER Complex ER->Tam_ER_complex E2_ER_complex Estrogen-ER Complex ER->E2_ER_complex CoRep Corepressors Tam_ER_complex->CoRep Recruits ERE Estrogen Response Element (ERE) Tam_ER_complex->ERE Binds CoAct Coactivators E2_ER_complex->CoAct Recruits E2_ER_complex->ERE Binds CoRep->ERE CoAct->ERE TargetGene Target Gene ERE->TargetGene Regulates Transcription_Inhibition Inhibition of Transcription TargetGene->Transcription_Inhibition Leads to Transcription_Activation Activation of Transcription TargetGene->Transcription_Activation Leads to

Caption: Tamoxifen Signaling Pathway. Max Width: 760px.

rel_RR_THC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THC This compound ERa ERα THC->ERa Agonist Binding ERb ERβ THC->ERb Antagonist Binding ERb_Gene ERβ Gene THC->ERb_Gene Upregulates (Proposed) THC_ERa_complex THC-ERα Complex (Agonist) ERa->THC_ERa_complex THC_ERb_complex THC-ERβ Complex (Antagonist) ERb->THC_ERb_complex ERb_Protein Increased ERβ Protein ERb_Gene->ERb_Protein Leads to ERE Estrogen Response Element (ERE) ERb_Protein->ERE Represses ERα activity ERa_Signaling ERα-mediated Transcription ERE->ERa_Signaling Regulates Transcription_Repression Repression of Transcription ERa_Signaling->Transcription_Repression Leads to

Caption: Proposed this compound Signaling Pathway. Max Width: 760px.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and tamoxifen. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Source
This compound ERα9.0 nM[9]
ERβ3.6 nM[9]
Tamoxifen ERα~13.9% RBA[10]
ERβ~12.8% RBA[10]
4-Hydroxytamoxifen ERαEqual to Estradiol[11]
ERβ-

*RBA: Relative Binding Affinity compared to a standard.

Table 2: Cytotoxicity in MCF-7 Breast Cancer Cells

CompoundAssayIC50Exposure TimeSource
Tamoxifen MTT4.506 µg/mL24 hours[1]
Tamoxifen MTT~250 µM48 hours

Note: Direct comparative cytotoxicity data for this compound in MCF-7 cells was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental setups.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and tamoxifen on a breast cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound and Tamoxifen stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and tamoxifen in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value for each compound.[1]

Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity of this compound and tamoxifen for ERα and ERβ.

Materials:

  • Purified human recombinant ERα and ERβ

  • Radiolabeled ligand (e.g., [³H]-Estradiol)

  • Unlabeled this compound and tamoxifen

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Reaction Setup: In a multi-well plate, combine the purified estrogen receptor, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor (this compound or tamoxifen) in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

Summary and Conclusion

This compound and tamoxifen both interact with estrogen receptors but exhibit fundamentally different mechanisms of action. Tamoxifen acts as a SERM, primarily antagonizing ERα and ERβ in breast cancer cells to inhibit estrogen-driven proliferation.[1][3][4] In contrast, this compound is an ERα agonist and an ERβ antagonist.[5] Its potential anti-proliferative effects in estrogen-sensitive tissues may be mediated through the upregulation of ERβ, a known repressor of ERα signaling.[6][7][8]

The available quantitative data, although from disparate sources, suggests that this compound has a high affinity for both ER subtypes, with a preference for ERβ.[9] Tamoxifen's active metabolite, 4-hydroxytamoxifen, also demonstrates high affinity for ERα.[11] While tamoxifen's cytotoxicity in MCF-7 cells is well-documented,[1] further direct comparative studies are needed to quantitatively assess the anti-proliferative effects of this compound under identical experimental conditions.

The distinct pharmacological profiles of these two compounds offer different therapeutic possibilities and avenues for further research. The unique ERβ antagonism of this compound, coupled with its ERα agonism, warrants further investigation to elucidate its full therapeutic potential and to understand its impact on various estrogen-regulated pathways.

References

Assessing the Specificity of rel-(R,R)-THC for Estrogen Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogen receptor (ER) specificity of the synthetic cannabinoid rel-(R,R)-tetrahydrochrysene (THC) against key estrogenic compounds: the endogenous ligand 17β-estradiol, the selective estrogen receptor modulator (SERM) tamoxifen, and the selective estrogen receptor degrader (SERD) fulvestrant. This analysis is supported by experimental data on binding affinities and functional activity, along with detailed experimental protocols and signaling pathway visualizations to aid in research and development.

Comparative Analysis of Estrogen Receptor Binding and Activity

The specificity of a compound for estrogen receptors is a critical determinant of its potential therapeutic effects. The following table summarizes the quantitative data on the binding affinity and functional activity of rel-(R,R)-THC in comparison to estradiol, tamoxifen, and fulvestrant for the two main estrogen receptor subtypes, ERα and ERβ.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Relative Binding Affinity (RBA)Functional Activity
This compound ERα9.0[1][2][3][4]3.6[1][2][3][4]Agonist[1][2][3][4][5]
ERβ3.6[1][2][3][4]25[1][2][3][4]Antagonist[1][2][3][4][5]
17β-Estradiol ERα & ERβHigh Affinity (pM to low nM range)[6][7]100 (by definition)Agonist
Tamoxifen ERα & ERβHigher than estradiol for its active metabolite, 4-hydroxytamoxifen[8][9]4-hydroxytamoxifen has 25-50x higher affinity than tamoxifen[8]Selective Modulator (Antagonist in breast, Agonist in uterus)[10]
Fulvestrant ERα & ERβVery High (Affinity is 89% that of estradiol)[11]Greater than tamoxifen[12]Antagonist (SERD)[11]

Note: Ki values represent the inhibition constant, a measure of binding affinity; lower Ki indicates higher affinity. RBA is the relative binding affinity compared to a standard, typically estradiol.

Experimental Protocols

The determination of a compound's specificity and functional activity for estrogen receptors involves a series of established in vitro assays.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to estrogen receptors.

  • Objective: To quantify the affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.

  • Materials: Purified recombinant human ERα and ERβ, [3H]-17β-estradiol (radioligand), test compounds (this compound, estradiol, tamoxifen, fulvestrant), assay buffer, scintillation fluid, and a scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand ([3H]-estradiol) is incubated with a fixed amount of either ERα or ERβ.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value.

Cell-Based Reporter Gene Assay

This assay is used to determine the functional activity of a compound as an agonist or antagonist.

  • Objective: To measure the ability of a test compound to activate or inhibit estrogen receptor-mediated gene transcription.

  • Materials: A cell line (e.g., HeLa or HEK293) co-transfected with an expression vector for either human ERα or ERβ, and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Procedure:

    • Transfected cells are plated and treated with various concentrations of the test compound.

    • For antagonist testing, cells are co-treated with a fixed concentration of estradiol and varying concentrations of the test compound.

    • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

    • Agonist activity is determined by the induction of reporter gene expression, and the EC50 (half-maximal effective concentration) is calculated.

    • Antagonist activity is determined by the inhibition of estradiol-induced reporter gene expression, and the IC50 (half-maximal inhibitory concentration) is calculated.

Visualizing Molecular Interactions and Experimental Processes

Estrogen Receptor Signaling Pathway

The binding of a ligand to an estrogen receptor initiates a cascade of events leading to changes in gene expression. This can occur through both genomic and non-genomic pathways.

Estrogen_Signaling Ligand Estrogenic Compound (e.g., Estradiol, this compound) ER Estrogen Receptor (ERα or ERβ) Ligand->ER Binding & HSP Dissociation Kinase Kinase Cascades (e.g., MAPK, PI3K) Ligand->Kinase Membrane ER Activation Dimer ER Dimer ER->Dimer HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription Kinase->Transcription ERE->Transcription

Caption: Estrogen receptor signaling pathway.

Experimental Workflow for Assessing ER Specificity

The process of determining the estrogen receptor specificity of a novel compound follows a structured experimental workflow.

Experimental_Workflow Start Start: Synthesize/ Obtain this compound BindingAssay Competitive Radioligand Binding Assay Start->BindingAssay ReporterAssay Cell-Based Reporter Gene Assay Start->ReporterAssay ERa_Binding Determine Ki for ERα BindingAssay->ERa_Binding ERb_Binding Determine Ki for ERβ BindingAssay->ERb_Binding DataAnalysis Data Analysis and Comparison ERa_Binding->DataAnalysis ERb_Binding->DataAnalysis ERa_Functional Determine Agonist/Antagonist Activity at ERα (EC50/IC50) ReporterAssay->ERa_Functional ERb_Functional Determine Agonist/Antagonist Activity at ERβ (EC50/IC50) ReporterAssay->ERb_Functional ERa_Functional->DataAnalysis ERb_Functional->DataAnalysis Conclusion Conclusion on ER Specificity Profile DataAnalysis->Conclusion

Caption: Workflow for assessing ER specificity.

References

A Researcher's Guide to Replicating Key Experiments with rel-(R,R)-THC from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in cannabinoid research, the consistency and purity of active compounds are paramount to the reproducibility and validity of experimental results. This guide provides a framework for researchers to objectively compare rel-(R,R)-THC, more formally known as (-)-trans-Δ⁹-tetrahydrocannabinol, from various suppliers. Due to the limited availability of direct comparative studies in the public domain, this guide outlines the essential experiments and data presentation required for an in-house comparative analysis.

Clarification of Nomenclature: The term "this compound" refers to the relative stereochemistry of (-)-trans-Δ⁹-tetrahydrocannabinol, the principal psychoactive constituent of cannabis. The absolute configuration is (6aR,10aR). It is crucial to distinguish this from (R,R)-Tetrahydrochrysene, a synthetic estrogen receptor modulator which is sometimes also abbreviated as (R,R)-THC.

I. Purity and Potency Analysis

The initial and most critical step is to verify the identity, purity, and concentration of the this compound obtained from different suppliers. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Table 1: Purity and Potency Comparison of this compound from Different Suppliers

SupplierLot NumberStated Purity (%)Measured Purity (%) (HPLC-UV)Concentration (mg/mL)Impurity Profile (GC-MS)Certificate of Analysis (CoA)
Supplier A XXXXX>98%98.5 ± 0.31.02 ± 0.05Isomers (Δ⁸-THC), degradation products (CBN), residual solvents[Link to CoA]
Supplier B YYYYY≥99%99.2 ± 0.20.99 ± 0.04Trace residual solvents[Link to CoA]
Supplier C ZZZZZ>98%97.8 ± 0.51.05 ± 0.06Isomers (Δ⁸-THC), degradation products (CBN)[Link to CoA]

Note: The data presented in this table is illustrative. Researchers should populate it with their own experimental findings and data from the suppliers' Certificates of Analysis.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Potency

  • Objective: To determine the purity of the this compound standard and quantify its concentration.

  • Methodology:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is typically employed.

    • Detection: UV detection at approximately 228 nm.

    • Quantification: An external calibration curve is constructed using a certified reference material (CRM) of known concentration. The concentration of the supplier's sample is then determined by comparing its peak area to the calibration curve.

    • Purity Assessment: The purity is calculated by the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To identify and quantify potential impurities, such as isomers (e.g., Δ⁸-THC), degradation products (e.g., cannabinol - CBN), and residual solvents.

  • Methodology:

    • Derivatization: THC is often derivatized (e.g., silylation) to improve its volatility and chromatographic performance.

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Ionization: Electron ionization (EI) is standard.

    • Analysis: The mass spectra of any detected impurities are compared to spectral libraries (e.g., NIST, Wiley) for identification. Quantification can be performed using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Dilution Dilution Sample->Dilution Derivatization (GC-MS) Derivatization (GC-MS) Dilution->Derivatization (GC-MS) HPLC_UV HPLC-UV Dilution->HPLC_UV GC_MS GC-MS Derivatization (GC-MS)->GC_MS Purity Purity HPLC_UV->Purity Potency Potency HPLC_UV->Potency Impurity_ID Impurity ID GC_MS->Impurity_ID

Purity and Potency Analysis Workflow

II. Biological Activity Assessment

Once the purity and concentration of the this compound from different suppliers have been established, it is essential to compare their biological activity. This ensures that there are no co-eluting impurities that might affect the experimental outcome.

Table 2: Biological Activity Comparison of this compound from Different Suppliers

SupplierLot NumberCB1 Receptor Binding Affinity (Ki, nM)CB1 Receptor Functional Activity (EC50, nM)In-vitro Assay (e.g., Cytotoxicity IC50, µM)
Supplier A XXXXX10.5 ± 1.250.2 ± 5.115.8 ± 1.5
Supplier B YYYYY10.1 ± 0.948.9 ± 4.516.2 ± 1.8
Supplier C ZZZZZ12.3 ± 1.555.6 ± 6.318.1 ± 2.1

Note: The data presented in this table is illustrative and should be replaced with the researcher's own experimental data.

1. Cannabinoid Receptor (CB1) Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound to the CB1 receptor.

  • Methodology:

    • A competitive radioligand binding assay is commonly used.

    • Cell membranes expressing the human CB1 receptor are incubated with a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the this compound from each supplier.

    • The amount of radioligand displaced by the non-labeled THC is measured, and the Ki value is calculated using the Cheng-Prusoff equation.

2. CB1 Receptor Functional Assay

  • Objective: To measure the functional potency (EC50) of this compound as a CB1 receptor agonist.

  • Methodology:

    • A common method is to measure the inhibition of adenylyl cyclase activity.

    • Cells expressing the CB1 receptor are stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.

    • The ability of different concentrations of this compound from each supplier to inhibit this forskolin-stimulated cAMP production is measured.

    • The EC50 value, the concentration that produces 50% of the maximal inhibition, is then determined.

3. In-vitro Cellular Assay (Example: Cytotoxicity Assay)

  • Objective: To assess a general biological effect in a cellular context.

  • Methodology:

    • A relevant cell line is treated with a range of concentrations of this compound from each supplier.

    • Cell viability is measured using a standard assay such as MTT or CellTiter-Glo®.

    • The IC50 value, the concentration that causes 50% inhibition of cell viability, is calculated.

G THC THC CB1R CB1 Receptor THC->CB1R binds Gi Gi Protein CB1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP ↓ cAMP AC->cAMP Gene_Expression Gene Expression MAPK->Gene_Expression

Simplified THC Signaling Pathway via CB1 Receptor

III. Conclusion and Recommendations

Significant variations can exist between suppliers and even between different lots from the same supplier. Therefore, it is imperative for researchers to conduct their own comprehensive analysis of purity, potency, and biological activity before commencing any key experiments. Relying solely on the supplier's Certificate of Analysis may not be sufficient for rigorous scientific research. By following the protocols outlined in this guide, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

Safety Operating Guide

Proper Disposal of rel-(R,R)-THC: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of controlled substances like rel-(R,R)-tetrahydrocannabinol (THC) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans with step-by-step procedures to navigate the complexities of handling this Schedule I controlled substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle rel-(R,R)-THC with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.
Eye Protection Safety glasses or goggles are mandatory to protect against splashes or aerosols.
Lab Coat A standard laboratory coat should be worn to protect from spills.
Respiratory Protection If working outside of a fume hood with powders or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Regulatory Framework: The "Non-Retrievable" Standard

The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances designated for disposal must be rendered "non-retrievable."[1][2][3] This means the substance must be permanently altered through an irreversible physical or chemical process, making it unavailable and unusable for all practical purposes.[1][3] While incineration is the DEA's most recommended method for achieving this standard, chemical destruction is also a permissible option.[1][2][4] Simply mixing THC with waste materials like coffee grounds or kitty litter does not meet the "non-retrievable" standard for DEA registrants.[1][5]

Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound in a laboratory setting involves a multi-step process to ensure compliance and safety.

Diagram: Laboratory Workflow for this compound Disposal

G cluster_prep Preparation cluster_destruction Chemical Destruction (Choose One Method) cluster_verification Verification & Waste Management cluster_disposal Final Disposal start Unwanted this compound Identified ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood method_a Method A: Commercial Chemical Destruction Kit fume_hood->method_a Follow manufacturer's instructions method_b Method B: Chemical Oxidation (e.g., Potassium Permanganate) fume_hood->method_b Follow laboratory protocol verify Confirm Destruction (if applicable) method_a->verify method_b->verify waste_characterization Characterize Waste Stream verify->waste_characterization waste_container Place in Labeled Hazardous Waste Container waste_characterization->waste_container dea_form Complete DEA Form 41 waste_container->dea_form ehs_pickup Arrange for EHS Pickup dea_form->ehs_pickup final_disposal Disposal by Licensed Contractor ehs_pickup->final_disposal G THC This compound Oxidation Oxidation (Heat, Light, Air) THC->Oxidation CBN Cannabinol (CBN) Oxidation->CBN

References

Essential Safety and Handling Protocols for rel-(R,R)-THC

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling rel-(R,R)-THC require stringent safety protocols to mitigate risks associated with this potent cannabinoid. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for ensuring personnel safety and preventing contamination. This document provides essential, immediate safety and logistical information for the laboratory handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for all procedures involving this compound to determine the specific PPE required. The following table summarizes the recommended PPE for various laboratory activities.

Hazard Category Task/Operation Recommended PPE Specifications
Dermal Exposure Handling raw material, extracts, and solutionsNitrile Gloves, Lab Coat/Gown, Shoe CoversGloves: Chemical-resistant nitrile gloves (minimum 3-8 mil thickness) are recommended for their resistance to oils and common solvents.[1][2] Double-gloving may be appropriate when handling concentrated solutions. Lab Coat: A disposable or dedicated lab coat to prevent skin and clothing contamination.
Ocular Exposure All laboratory work with potential for splashes or aerosolsSafety Glasses with Side Shields or Chemical Splash GogglesSafety Glasses: Must be worn for all general procedures. Goggles: Required when there is a higher risk of chemical splashes.
Inhalation Exposure Handling powders, generating aerosols (e.g., sonicating, vortexing), or working with volatile solventsRespiratory ProtectionN95 Respirator: For procedures that may generate dust or fine particles.[3][4] Half-mask or Full-facepiece Respirator: Recommended when working with volatile organic solvents, equipped with an appropriate organic vapor cartridge and a P100 filter.[3][5] A full-facepiece respirator also provides enhanced eye and face protection.

Operational Plan: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[6] Always perform hand hygiene before donning and after doffing PPE.[7][8][9]

Donning Sequence:

  • Gown/Lab Coat: Put on a clean lab coat or disposable gown, ensuring it is securely fastened.

  • Mask or Respirator: Secure the respirator over the nose and mouth, ensuring a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs overlap with the sleeves of the gown.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. If double-gloved, remove the outer pair first.

  • Gown/Lab Coat: Untie and remove the gown, folding the contaminated exterior inward and rolling it into a bundle. Remove the inner gloves (if worn) with the gown.

  • Eye Protection: Remove by handling the earpieces or strap from behind the head.

  • Mask or Respirator: Remove by touching only the straps.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal A Conduct Hazard Assessment B Select Appropriate PPE A->B C Inspect PPE for Integrity B->C D Perform Hand Hygiene E Don Gown/Lab Coat D->E F Don Respirator E->F G Don Eye Protection F->G H Don Gloves G->H I Handle this compound in a Ventilated Enclosure H->I J Remove Gloves & Gown I->J K Remove Eye Protection J->K L Remove Respirator K->L M Perform Hand Hygiene L->M N Segregate Contaminated Waste O Dispose of According to Institutional and Regulatory Guidelines N->O

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.